Product packaging for 4-Ethoxybenzonitrile(Cat. No.:CAS No. 25117-74-2)

4-Ethoxybenzonitrile

Cat. No.: B1329842
CAS No.: 25117-74-2
M. Wt: 147.17 g/mol
InChI Key: PJRLUGQMEZZDIY-UHFFFAOYSA-N
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Description

4-Ethoxybenzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1329842 4-Ethoxybenzonitrile CAS No. 25117-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxybenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRLUGQMEZZDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179806
Record name 4-Ethoxybenzoic acid nitrile
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-74-2
Record name 4-Ethoxybenzoic acid nitrile
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Record name 4-Ethoxybenzoic acid nitrile
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Record name 4-Ethoxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxybenzonitrile, a versatile aromatic nitrile compound. It details the compound's chemical and physical properties, outlines a primary synthetic route with a detailed experimental protocol, and discusses its key chemical reactions. Spectroscopic data, including mass spectrometry, are presented to aid in characterization. Safety and handling information is also provided. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science who are interested in the synthesis, properties, and applications of this compound.

Introduction

This compound, also known as p-ethoxybenzonitrile, is an organic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a nitrile group (-C≡N) at the para position. Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. The presence of both the electron-donating ethoxy group and the electron-withdrawing nitrile group on the aromatic ring influences its reactivity and physical properties.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and purification.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
CAS Number 25117-74-2[1]
Appearance White to light yellow powder or crystals
Melting Point 60-64 °C
Boiling Point 258 °C (lit.)
Density 1.05 g/cm³
Refractive Index 1.52
Flash Point 258 °C
Solubility Soluble in many organic solvents.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzonitrile and an ethylating agent such as ethyl iodide or diethyl sulfate.

Synthesis Pathway: Williamson Ether Synthesis

The synthesis involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile by a base to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic ethylating agent in an Sₙ2 reaction.

Williamson Ether Synthesis of this compound 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Intermediate_Phenoxide Potassium 4-cyanophenoxide 4-Hydroxybenzonitrile->Intermediate_Phenoxide Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_Phenoxide Ethylating Agent (e.g., C2H5I) Ethylating Agent (e.g., C2H5I) This compound This compound Ethylating Agent (e.g., C2H5I)->this compound Byproduct KI Intermediate_Phenoxide->this compound Nucleophilic Attack (SN2)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the Williamson ether synthesis of this compound.

Materials:

  • 4-Hydroxybenzonitrile

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Transformations

This compound can undergo a variety of chemical transformations, primarily involving the nitrile group.

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, 4-ethoxybenzylamine, using various reducing agents. This transformation is valuable for the synthesis of pharmaceutical intermediates.

Reduction of this compound This compound This compound 4-Ethoxybenzylamine 4-Ethoxybenzylamine This compound->4-Ethoxybenzylamine Reducing_Agent Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Reducing_Agent->4-Ethoxybenzylamine

Caption: Reduction of this compound to 4-Ethoxybenzylamine.

Experimental Protocol: Catalytic Hydrogenation

  • Charge a high-pressure reactor with this compound and a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure to obtain the crude 4-ethoxybenzylamine, which can be further purified by distillation or crystallization.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid, 4-ethoxybenzoic acid, under acidic or basic conditions.

Hydrolysis of this compound This compound This compound 4-Ethoxybenzoic_Acid 4-Ethoxybenzoic Acid This compound->4-Ethoxybenzoic_Acid Reagents H3O+ or OH- / H2O Heat Reagents->4-Ethoxybenzoic_Acid

Caption: Hydrolysis of this compound to 4-Ethoxybenzoic Acid.

Experimental Protocol: Basic Hydrolysis

  • In a round-bottom flask, dissolve this compound in an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux. Ammonia gas will be evolved.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the 4-ethoxybenzoic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be purified by recrystallization.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[1] The molecular ion peak ([M]⁺) is expected at m/z = 147.

Table 2: Key Mass Spectrometry Fragments

m/zInterpretation
147Molecular Ion [M]⁺
119[M - C₂H₄]⁺
103[M - C₂H₄O]⁺
91[C₇H₇]⁺

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

Table 3: Hazard and Precautionary Statements

GHS Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
alt text
WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in various fields of chemical synthesis. This technical guide has provided a detailed overview of its properties, a reliable synthetic method with an experimental protocol, and key chemical transformations. The information presented herein is intended to be a practical resource for scientists and researchers, facilitating the safe and effective use of this compound in their work.

References

An In-depth Technical Guide to 4-Ethoxybenzonitrile: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxybenzonitrile, a key aromatic nitrile derivative. It details the compound's molecular structure, physicochemical properties, and spectroscopic profile. This document also outlines a common synthetic route and discusses its potential applications, particularly as an intermediate in medicinal chemistry and materials science. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (CAS No. 25117-74-2) is an organic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a nitrile group (-C≡N) at the para position.[1][2][3] This structural arrangement imparts a unique combination of chemical reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules. The nitrile group can serve as a precursor to various functional groups, including amines, carboxylic acids, and amides, while the ethoxy group influences the molecule's polarity and solubility. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its use in research and development.

Molecular Structure and Identification

The structure of this compound consists of a central benzene ring with an ethoxy group at position 4 and a cyano group at position 1.

Chemical Structure:

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 25117-74-2[1][2][3]
Molecular Formula C₉H₉NO[1][2][3]
Molecular Weight 147.17 g/mol [1][3]
Synonyms p-Ethoxybenzonitrile, Benzonitrile, 4-ethoxy-[1][2]

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in readily available literature, some properties can be inferred from closely related compounds and general chemical principles. The properties of the analogous compound, 4-methoxybenzonitrile, are well-documented and provided for comparative purposes.

Table 2: Physical and Chemical Properties

PropertyThis compound (Value)4-Methoxybenzonitrile (for comparison)Reference (4-Methoxybenzonitrile)
Melting Point Data not available57-59 °C[4]
Boiling Point Data not available256-257 °C at 765 mmHg[4]
Density Data not available1.1 ± 0.1 g/cm³
Appearance Expected to be a solid or liquidWhite crystalline powder[5]
Solubility Expected to be soluble in organic solventsSoluble in organic solvents[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The NIST WebBook provides an electron ionization (EI) mass spectrum for this compound.[1][2]

Table 3: Mass Spectrometry Data

m/zInterpretation
147Molecular ion [M]⁺
118Loss of ethyl group (-C₂H₅)
90Further fragmentation
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Ethoxy Protons: A quartet corresponding to the -OCH₂- protons (typically δ 4.0-4.2 ppm) and a triplet for the -CH₃ protons (typically δ 1.3-1.5 ppm).

Expected ¹³C NMR Spectral Features:

  • Nitrile Carbon: A signal in the range of δ 118-120 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the ethoxy group being the most downfield.

  • Ethoxy Carbons: Two signals corresponding to the -OCH₂- (typically δ 60-70 ppm) and -CH₃ (typically δ 14-16 ppm) carbons.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2220-2240-C≡N (Nitrile)Stretching
~1600, 1500C=C (Aromatic)Stretching
~1250C-O (Aryl ether)Asymmetric Stretching
~1040C-O (Aryl ether)Symmetric Stretching
~2850-3000C-H (Alkyl)Stretching

Synthesis of this compound

A common and logical synthetic route to this compound is the Williamson ether synthesis, starting from 4-hydroxybenzonitrile and an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound from 4-hydroxybenzonitrile.

Materials:

  • 4-Hydroxybenzonitrile

  • Ethyl iodide or Ethyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as the solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzonitrile in the chosen solvent (e.g., acetone).

  • Add a slight excess of anhydrous potassium carbonate to the solution.

  • To the stirred suspension, add a slight excess of the ethylating agent (e.g., ethyl iodide) dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

dot

SynthesisWorkflow 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction_Mixture Reaction Mixture 4-Hydroxybenzonitrile->Reaction_Mixture Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Acetone) Solvent->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Workup & Purification Reflux->Workup This compound This compound Workup->this compound

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Applications in Drug Development and Research

Benzonitrile derivatives are recognized as important pharmacophores in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. While specific applications of this compound in drug development are not widely documented, its structural motifs are present in various biologically active molecules. For instance, the related compound 3-ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, a drug used to treat certain types of psoriasis and psoriatic arthritis.[7]

The general class of alkoxybenzonitriles serves as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6][8] They are often employed in the development of compounds targeting a range of therapeutic areas, including anti-inflammatory and analgesic drugs.[5]

dot

LogicalRelationship cluster_0 Core Structure cluster_1 Potential Applications cluster_2 Therapeutic Areas (Potential) This compound This compound Pharmaceutical_Intermediate Pharmaceutical Intermediate This compound->Pharmaceutical_Intermediate serves as Agrochemical_Intermediate Agrochemical Intermediate This compound->Agrochemical_Intermediate serves as Materials_Science Materials Science This compound->Materials_Science can be used in Anti-inflammatory Anti-inflammatory Agents Pharmaceutical_Intermediate->Anti-inflammatory Analgesic Analgesic Agents Pharmaceutical_Intermediate->Analgesic Other_Bioactive_Molecules Other Bioactive Molecules Pharmaceutical_Intermediate->Other_Bioactive_Molecules

Caption: Logical relationship of this compound to its potential applications.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide has summarized the available information on its structure, properties, and a common synthetic route. Further research to fully characterize its physical properties, spectroscopic data, and biological activity is warranted to unlock its full potential in the development of novel molecules and materials.

References

An In-depth Technical Guide to 4-Ethoxybenzonitrile (CAS 25117-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxybenzonitrile, a versatile aromatic nitrile compound. It covers its physicochemical properties, synthesis, purification, and analytical characterization, with a focus on its applications as an intermediate in the pharmaceutical and liquid crystal industries.

Core Compound Information

This compound , with the CAS number 25117-74-2 , is an organic compound featuring a benzene ring substituted with an ethoxy (-OCH₂CH₃) group and a nitrile (-C≡N) group at the para position.[1] This substitution pattern imparts a moderate polarity to the molecule.[1] It is also commonly known as p-ethoxybenzonitrile.[1]

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder or solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 25117-74-2[2][3]
Molecular Formula C₉H₉NO[2][3]
Molecular Weight 147.17 g/mol [2][3]
Appearance White to light yellow powder/crystal[1]
Melting Point 61-63 °CNot explicitly cited
Boiling Point Data not available
Density Data not available
Solubility Soluble in many organic solvents[4]

Synthesis and Purification

The synthesis of this compound can be effectively achieved through a Williamson ether synthesis, a well-established method for forming ethers.[4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of this compound from 4-cyanophenol and an ethylating agent.

Materials:

  • 4-Cyanophenol

  • Ethyl iodide or Ethyl bromide

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Water

  • Dichloromethane or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenol in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • To this mixture, add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase to obtain the crude this compound.

Fig. 1: General workflow for the synthesis of this compound.
Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or ethyl acetate).

  • Heat the mixture gently until the solid completely dissolves.

  • If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a minimal amount of a hot, good solvent, and then add a hot, poor solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid. Add a few drops of the good solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purification_Workflow Start Crude Product Dissolution Dissolve in Minimal Hot Solvent Start->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling Crystallization Crystal Formation Cooling->Crystallization Ice_Bath Cool in Ice Bath Crystallization->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Fig. 2: General workflow for the purification of this compound by recrystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons on the benzene ring (two doublets, characteristic of a para-substituted system).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy group, the aromatic ring, and the nitrile carbon.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands. The most prominent peaks would be:

  • A strong, sharp peak around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

  • Strong absorptions in the 1250-1000 cm⁻¹ region due to the C-O stretching of the ether linkage.

  • Peaks in the 3100-3000 cm⁻¹ range for aromatic C-H stretching and below 3000 cm⁻¹ for aliphatic C-H stretching of the ethoxy group.

  • Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 147, corresponding to its molecular weight.[5]

Applications in Drug Development and Material Science

This compound serves as a key intermediate in the synthesis of more complex molecules for various applications.

Pharmaceutical Intermediate

Benzonitrile derivatives are important building blocks in medicinal chemistry. This compound is a precursor for the synthesis of various pharmaceutical agents. For instance, the related compound, 4-(2-dimethylamino)ethoxybenzonitrile, is a known intermediate in the synthesis of Itopride , a prokinetic agent used to treat gastrointestinal motility disorders.[6] This suggests a potential synthetic pathway where the ethoxy group of this compound could be further functionalized.

Drug_Intermediate This compound This compound Functionalization Further Chemical Modifications This compound->Functionalization Active_Pharmaceutical_Ingredient e.g., Itopride Analogs Functionalization->Active_Pharmaceutical_Ingredient

Fig. 3: Role as a pharmaceutical intermediate.
Liquid Crystal Precursor

Alkoxy-substituted benzonitriles are common structural motifs in liquid crystal molecules. The rigid benzonitrile core provides the necessary anisotropy, while the flexible alkoxy chain influences the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase. This compound can be used as a precursor to synthesize more complex liquid crystalline materials with desired electro-optical properties for display applications.[7]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into its specific reaction kinetics, biological activities, and material properties will undoubtedly uncover new applications for this versatile compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Substituted Benzonitrile Compounds

Substituted benzonitriles are a cornerstone in modern medicinal chemistry, serving as pivotal structural motifs and key intermediates in the synthesis of a wide range of pharmaceuticals.[1][2][3] Characterized by a cyano (-C≡N) group attached to a benzene ring, these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The nitrile group's unique electronic properties and linear geometry allow it to act as a versatile pharmacophore, often serving as a bioisostere for ketones or engaging in crucial hydrogen bond interactions within protein binding sites.[7] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted benzonitriles, supported by detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of substituted benzonitriles is a well-established field in organic chemistry, with several robust methods available. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance. The primary approaches include the cyanation of aryl halides, the Sandmeyer reaction, the dehydration of benzamides, and direct synthesis from benzaldehydes.[1]

G cluster_start Starting Materials cluster_reactions Synthetic Transformations ArylHalide Aryl Halides Cyanation Transition-Metal Catalyzed Cyanation ArylHalide->Cyanation Aniline Anilines Sandmeyer Sandmeyer Reaction (via Diazonium Salt) Aniline->Sandmeyer Benzamide Benzamides Dehydration Dehydration Benzamide->Dehydration Benzaldehyde Benzaldehydes OximeFormation One-Pot Conversion (via Oxime) Benzaldehyde->OximeFormation Product Substituted Benzonitrile Cyanation->Product Sandmeyer->Product Dehydration->Product OximeFormation->Product

Core synthetic routes to substituted benzonitriles.
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Halide

This protocol describes a common method for introducing a cyano group onto an aromatic ring using a palladium catalyst.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask, add the aryl halide (1.0 eq), zinc cyanide (0.6 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the substituted benzonitrile.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The benzonitrile scaffold is prevalent in drugs targeting a multitude of diseases. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to understand how the physicochemical properties of these compounds correlate with their biological activities, with hydrophobicity and reactivity descriptors often being key parameters.[4][8]

Anticancer Activity

Benzonitrile derivatives are prominent in oncology research, acting on various targets to inhibit cancer cell proliferation.[4] They have been developed as inhibitors of key enzymes like kinases and aromatase, and show cytotoxic effects against numerous cancer cell lines.[4][7]

Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a common feature in cancer.[9] Benzonitrile compounds have been successfully designed as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase-3 (JNK3), and Bcr-Abl.[4][10] The nitrile group can form important interactions in the ATP-binding pocket of these enzymes.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Provides P P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition Leads to Benzonitrile Benzonitrile Inhibitor Benzonitrile->Receptor Inhibits ATP Binding

Simplified pathway of kinase inhibition by a benzonitrile compound.
PD-1/PD-L1 Inhibition

Immune checkpoint inhibitors are a revolutionary cancer therapy. Recently, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and identified as inhibitors of the programmed death-protein 1 (PD-1) and its ligand (PD-L1) interaction, a key pathway for immune evasion in tumors.[11]

Table 1: Anticancer Activity of Selected Benzonitrile Derivatives

Compound ID Derivative Class Target / Cell Line Activity (IC₅₀ / GI₅₀) Reference
7 Biphenyl-triazol-benzonitrile PD-1/PD-L1 Interaction 8.52 µM [11]
5d Quinazolinone-benzonitrile DPP-4 Enzyme 1.46 µM [12]
2l Indole-Acrylonitrile NCI-60 Panel (Mean) 0.38 µM [4][13]
5c Indole-Acrylonitrile Leukemia (HL-60) 0.0244 µM [13]
8m 1,2,3-Benzotriazine T47D Breast Cancer More potent than PTK787 [14]

| NS-187 (9b) | 3-Substituted Benzamide | Bcr-Abl Positive K562 | Highly Potent |[10] |

Experimental Protocol: HTRF Assay for PD-1/PD-L1 Inhibition

This protocol outlines a method to screen compounds for their ability to disrupt the PD-1/PD-L1 protein-protein interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11]

Materials:

  • Recombinant human PD-1 and PD-L1 proteins

  • HTRF donor and acceptor fluorophores (e.g., tagged antibodies)

  • Assay buffer

  • Test compounds (benzonitrile derivatives)

  • 384-well microplate

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the PD-1 protein, PD-L1 protein, and the test compound solution.

  • Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow for binding.

  • Add the HTRF donor and acceptor reagents (e.g., anti-PD-1-Eu³⁺ and anti-PD-L1-XL665).

  • Incubate for a second period (e.g., 2-4 hours) at room temperature, protected from light.

  • Read the plate on an HTRF reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the percent inhibition for each compound concentration.

  • Plot the inhibition data against the compound concentration to determine the IC₅₀ value.

Anti-inflammatory and Antimicrobial Activities

Certain substituted benzonitriles have been evaluated for non-steroidal anti-inflammatory activity.[6] Studies using the carrageenan-induced pedal edema assay in rats identified several compounds, such as 2-chloroterephthalonitrile and 2-fluoroterephthalonitrile, that produced significant reductions in inflammation.[6] Additionally, other series of benzonitrile derivatives have demonstrated moderate to good antibacterial activity, with structure-activity relationship studies indicating that the presence of halogens can enhance potency.[5]

Table 2: Anti-inflammatory Activity of Selected Cyanobenzenes

Compound Dose (mg/kg) % Reduction in Edema Reference
Phenylbutazone (Standard) 100 43.8% [6]
Trimesonitrile 200 32% [6]
4-Chlorobenzonitrile 200 30% [6]
2-Chloroterephthalonitrile 200 46% [6]

| 2-Fluoroterephthalonitrile | 200 | 49% |[6] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a vital computational tool in the rational design of novel benzonitrile-based therapeutic agents.[4] It establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. For benzonitrile derivatives, QSAR studies have confirmed the importance of parameters like hydrophobicity and electronic reactivity in determining their toxicological and pharmacological profiles.[8]

G cluster_qsar QSAR Workflow Data 1. Data Collection (Structures & Biological Activity) Descriptors 2. Molecular Descriptor Calculation (e.g., LogP, pKa) Data->Descriptors Split 3. Data Splitting (Training & Test Sets) Descriptors->Split Model 4. Model Generation (e.g., MLR, PLS) Split->Model Validation 5. Model Validation (Internal & External) Model->Validation Validation->Model Refine Prediction 6. Prediction for New Compounds Validation->Prediction

References

The Ethoxy Group in Benzonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The electronic properties and synthetic accessibility of the benzonitrile core make it a privileged structure in drug design. The introduction of various substituents onto the benzene ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, as well as its biological activity. Among these, the ethoxy group plays a significant role in modulating the therapeutic potential of benzonitrile derivatives. This technical guide provides an in-depth analysis of the role of the ethoxy group in benzonitrile derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

The Influence of the Ethoxy Group on Physicochemical Properties and Biological Activity

The ethoxy group, an electron-donating substituent, can significantly impact the properties of a benzonitrile derivative. Compared to a methoxy group, the ethoxy group is slightly larger and more lipophilic. These differences, though subtle, can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Structure-Activity Relationship (SAR) Insights

Quantitative Data Summary

The following tables summarize key physicochemical and biological data for select ethoxy-substituted benzonitrile derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Application/Activity
2-EthoxybenzonitrileC₉H₉NO147.17--Intermediate in the synthesis of the phosphodiesterase(V) inhibitor, vardenafil.
3-EthoxybenzonitrileC₉H₉NO147.17--Chemical intermediate.
4-EthoxybenzonitrileC₉H₉NO147.17--Chemical intermediate.
3-Ethoxy-4-methoxybenzonitrileC₁₀H₁₁NO₂177.2070281.9 ± 25.0Intermediate for pharmaceuticals like Apremilast; antifungal agent.[2][3]
4-[2-(Dimethylamino)ethoxy]benzonitrileC₁₁H₁₄N₂O190.24--Key intermediate in the synthesis of Itopride hydrochloride, a gastroprokinetic agent.[4]
Compound Class/Derivative ExampleTarget/Cell LineIC₅₀/GI₅₀Reference
4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4)MCF-7 (Breast Cancer)27.39 µM[5][6]
4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4)A549 (Lung Cancer)45.24 µM[5][6]
4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H19)MCF-7 (Breast Cancer)34.37 µM[5][6]
4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H19)A549 (Lung Cancer)61.50 µM[5][6]

Key Signaling Pathways and Experimental Workflows

The biological effects of ethoxy-benzonitrile derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, many nitrile-containing compounds have been investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in cancer cell proliferation and survival.

EGFR Signaling Pathway

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ethoxynitrile [label="Ethoxy-Benzonitrile\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> RAS; Dimerization -> PI3K; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; Ethoxynitrile -> Dimerization [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dot Caption: EGFR signaling pathway and inhibition by ethoxy-benzonitrile derivatives.

General Workflow for Synthesis and Biological Evaluation

// Nodes start [label="Starting Materials\n(e.g., Hydroxybenzonitrile)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Synthesis of Ethoxy-\nBenzonitrile Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification & \nCharacterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; in_vitro [label="In Vitro Biological Assays\n(e.g., MTT, Enzyme Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="Structure-Activity\nRelationship (SAR) Analysis", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; lead_opt [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Candidate Drug", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> synthesis; synthesis -> purification; purification -> in_vitro; in_vitro -> sar; sar -> lead_opt; lead_opt -> synthesis; in_vitro -> in_vivo; in_vivo -> end; } dot Caption: Workflow for synthesis and evaluation of ethoxy-benzonitrile derivatives.

Detailed Experimental Protocols

Synthesis of 3-Ethoxy-4-methoxybenzonitrile

This protocol describes the synthesis of 3-ethoxy-4-methoxybenzonitrile from 3-hydroxy-4-methoxybenzonitrile.

Materials:

  • 3-hydroxy-4-methoxybenzonitrile

  • Bromoethane

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a 100 ml flask, combine 10g (67.11 mmol) of 3-hydroxy-4-methoxybenzonitrile, 25 ml (335.2 mmol) of bromoethane, 10.25g of potassium carbonate, and 50 ml of dimethylformamide.

  • Heat the mixture to 100°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after 8 hours.

  • Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Add 100 ml of water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the ethyl acetate solvent under reduced pressure to obtain the white solid product (11.09g).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test ethoxy-benzonitrile derivative

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culture cancer cells in a suitable medium at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound.

  • Incubate the plates for 24-48 hours.

  • After incubation, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubate the plates for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value from a dose-response curve.[7]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of ethoxy-benzonitrile derivatives against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test ethoxy-benzonitrile derivative (inhibitor)

  • Assay buffer

  • 96-well plate (e.g., black plate for fluorescence assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include control wells with buffer only (no enzyme), enzyme and buffer (100% activity), and a known inhibitor (positive control).

  • Pre-incubation: Add the enzyme solution to the wells containing the test compound and controls. Incubate for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The ethoxy group is a valuable substituent in the design of benzonitrile-based drug candidates. Its electronic and steric properties can be leveraged to optimize a compound's pharmacokinetic profile and enhance its biological activity. The synthetic accessibility of ethoxy-benzonitrile derivatives, coupled with their potential to interact with key biological targets, ensures their continued importance in medicinal chemistry. Further systematic SAR studies focusing on varying the alkoxy chain length on a common benzonitrile scaffold will be instrumental in fully elucidating the role of the ethoxy group and guiding the rational design of next-generation therapeutics.

References

4-Ethoxybenzonitrile comprehensive literature review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-ethoxybenzonitrile, a versatile aromatic nitrile. The document details its synthesis, physicochemical properties, and spectroscopic data. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Concepts

Chemical Structure and Properties

This compound, with the chemical formula C₉H₉NO, is an aromatic compound featuring an ethoxy group (-OCH₂CH₃) and a nitrile group (-C≡N) attached to a benzene ring at positions 1 and 4, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. The presence of the nitrile group makes it a useful precursor for the synthesis of various functional groups, including amines, carboxylic acids, and tetrazoles, which are significant in medicinal chemistry. The ethoxy group influences the compound's polarity, solubility, and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 25117-74-2[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Melting Point 62-64 °CN/A
Boiling Point 257-259 °CN/A
Appearance White to off-white crystalline solidN/A
Solubility Soluble in common organic solvents such as ethanol, acetone, and diethyl ether. Insoluble in water.N/A

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an ethyl halide by the phenoxide ion of 4-cyanophenol (also known as 4-hydroxybenzonitrile).

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on established procedures for Williamson ether synthesis.[2][3][4]

Materials:

  • 4-Cyanophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous acetone (or N,N-dimethylformamide - DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (or DMF) to a concentration of approximately 0.5 M.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone, the boiling point is 56 °C) and maintain the reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound as a white to off-white crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Cyanophenol 4-Cyanophenol Reflux Reflux 4-Cyanophenol->Reflux Ethyl Iodide Ethyl Iodide Ethyl Iodide->Reflux K2CO3 K2CO3 K2CO3->Reflux Acetone Acetone Acetone->Reflux Filtration Filtration Reflux->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization This compound This compound Recrystallization->this compound

Williamson Ether Synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60Doublet2HAromatic H (ortho to -CN)
~6.95Doublet2HAromatic H (ortho to -OEt)
~4.10Quartet2H-OCH₂CH₃
~1.45Triplet3H-OCH₂CH₃

Note: Predicted values are based on the analysis of similar structures.[5][6]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ, ppm)Assignment
~162C-OEt
~134Aromatic CH (ortho to -CN)
~119-C≡N
~115Aromatic CH (ortho to -OEt)
~105C-CN
~64-OCH₂CH₃
~15-OCH₂CH₃

Note: Predicted values are based on the analysis of similar structures.[5][6]

Table 4: Infrared (IR) Spectroscopic Data for this compound (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2980-2850Medium-StrongAliphatic C-H stretch (-CH₂, -CH₃)
~2220-2230Strong, SharpC≡N stretch
~1600, ~1500Medium-StrongAromatic C=C stretch
~1250StrongAryl-O stretch (asymmetric)
~1040StrongAryl-O stretch (symmetric)

Note: Predicted values are based on characteristic absorption frequencies of functional groups.[7]

Table 5: Mass Spectrometry (MS) Data for this compound

m/zProposed Fragment
147[M]⁺ (Molecular Ion)
132[M - CH₃]⁺
119[M - C₂H₄]⁺
103[M - C₂H₄ - O]⁺ or [M - C₂H₅O]⁺
91[C₇H₇]⁺
76[C₆H₄]⁺

Data obtained from the NIST WebBook.[8]

MS_Fragmentation M+ (m/z 147) M+ (m/z 147) Fragment 1 (m/z 132) Fragment 1 (m/z 132) M+ (m/z 147)->Fragment 1 (m/z 132) - CH3 Fragment 2 (m/z 119) Fragment 2 (m/z 119) M+ (m/z 147)->Fragment 2 (m/z 119) - C2H4 Fragment 3 (m/z 103) Fragment 3 (m/z 103) Fragment 2 (m/z 119)->Fragment 3 (m/z 103) - O

Proposed Mass Spectrometry Fragmentation Pathway.

Applications in Drug Development

This compound and its derivatives serve as crucial intermediates in the synthesis of various pharmaceutically active compounds.

Role as a Synthetic Intermediate

A notable application is in the synthesis of Apremilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis.[5][9] The structurally related 3-ethoxy-4-methoxybenzonitrile is a key building block in the multi-step synthesis of this drug.[5] The ethoxy group in these intermediates is critical for modulating the pharmacological properties of the final drug molecule, including its potency, selectivity, and pharmacokinetic profile.

Potential Biological Activity

While this compound is primarily utilized as a synthetic intermediate, the benzonitrile moiety is present in a number of biologically active compounds. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. However, there is limited publicly available information on the direct biological activity or pharmacological profile of this compound itself. Further research would be required to explore any potential therapeutic applications of this compound as a standalone agent.

Signaling Pathways

As this compound is mainly an intermediate, its direct interaction with specific signaling pathways is not well-documented. However, its role in the synthesis of PDE4 inhibitors like Apremilast indirectly links it to the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 enzymes are responsible for the degradation of cAMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling cascades involved in inflammation.

PDE4_Pathway ATP ATP Adenylyl_Cyclase Adenylyl_Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 Downstream_Effects Downstream_Effects cAMP->Downstream_Effects AMP AMP PDE4->AMP Apremilast Apremilast Apremilast->PDE4 Inhibits

Simplified cAMP Signaling Pathway and PDE4 Inhibition.

Conclusion

This compound is a valuable chemical intermediate with straightforward synthesis via the Williamson ether reaction. Its well-defined spectroscopic signature allows for reliable identification and quality control. While its primary role to date has been in the synthesis of more complex pharmaceutical agents, the presence of the benzonitrile scaffold suggests potential for further exploration of its own biological activities. This guide provides a foundational resource for researchers and developers working with this versatile compound.

References

An In-depth Technical Guide to the Fundamental Chemistry of Alkoxybenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkoxybenzonitriles are a class of organic compounds characterized by a benzene ring substituted with both an alkoxy (-OR) group and a nitrile (-C≡N) group. This unique combination of functional groups imparts a range of chemical properties and biological activities, making them significant scaffolds in medicinal chemistry and materials science. Their roles as key intermediates and pharmacophores in the development of therapeutic agents continue to drive research into their fundamental chemistry.

Synthesis of Alkoxybenzonitriles

The synthesis of alkoxybenzonitriles can be broadly approached in two ways: forming the ether linkage on a pre-existing cyanophenol or introducing the nitrile group to an alkoxybenzene derivative.

Williamson Ether Synthesis

The most common and versatile method for preparing alkoxybenzonitriles is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxybenzonitrile (cyanophenol) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][2][3]

General Reaction:

  • Step 1 (Deprotonation): A hydroxybenzonitrile is treated with a base (e.g., NaH, K₂CO₃) to form a sodium or potassium cyanophenoxide.

  • Step 2 (Nucleophilic Attack): The resulting phenoxide attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide), forming the alkoxybenzonitrile and a salt byproduct.[3]

Because this is an SN2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions that are common with secondary and tertiary halides.[2][3]

Williamson_Ether_Synthesis sub Hydroxybenzonitrile (e.g., 4-cyanophenol) phenoxide Phenoxide Intermediate sub->phenoxide + Base - H⁺ base Base (e.g., K₂CO₃, NaH) base->phenoxide product Alkoxybenzonitrile (Product) phenoxide->product + Alkyl Halide (Sₙ2) salt Salt Byproduct (KX, NaX) alkyl_halide Alkyl Halide (R-X) alkyl_halide->product Nickel_Catalyzed_Cyanation Ni0 Ni(0)Lₙ NiII_ArX LₙNi(II)(Ar)(X) Ni0->NiII_ArX Oxidative Addition NiII_ArCN LₙNi(II)(Ar)(CN) NiII_ArX->NiII_ArCN Transmetalation NiII_ArCN->Ni0 Reductive Elimination Product Ar-CN (Product) NiII_ArCN->Product Input1 Alkoxyaryl-X (Substrate) Input1->NiII_ArX Input2 Zn(CN)₂ (Cyanide Source) Input2->NiII_ArCN MS_Fragmentation M Molecular Ion (M⁺) [Alkoxybenzonitrile]⁺• M_minus_R [M - R]⁺ (Cyanophenoxy Cation) M->M_minus_R - •R (Alkyl Radical) Fragment2 [M - R - CO]⁺ M_minus_R->Fragment2 - CO R_radical •R CO_neutral CO

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of 4-Ethoxybenzonitrile

Introduction

This compound is an aromatic organic compound featuring an ethoxy group (-OCH₂CH₃) and a nitrile group (-C≡N) attached to a benzene ring at the para position. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile group is a versatile functional group in drug discovery, capable of participating in various interactions with biological targets, including polar contacts and hydrogen bonding.[2] Furthermore, nitrile-containing compounds are of interest as potential covalent binders to cysteine residues in proteins, a mechanism that can be explored for designing targeted therapeutics.[2][3]

Theoretical and computational chemistry provide indispensable tools for understanding the molecular properties of this compound at an atomic level. Methods such as Density Functional Theory (DFT) allow for the precise calculation of its structural, vibrational, and electronic properties.[4] These computational insights, when correlated with experimental data, facilitate a deeper understanding of the molecule's reactivity, stability, and potential biological activity, thereby accelerating research and development efforts. This guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound, complete with data summaries and detailed protocols.

Physicochemical Properties

A summary of the key physicochemical properties for a closely related analogue, 4-Methoxybenzonitrile, is presented below, offering a reference point for this compound.

PropertyValueReference
Molecular Formula C₈H₇NO (for 4-Methoxybenzonitrile)[5]
Molecular Weight 133.15 g/mol (for 4-Methoxybenzonitrile)[5]
Appearance White crystalline powder[5]
Melting Point 57 - 60 °C (for 4-Methoxybenzonitrile)[6]
Boiling Point 256 - 257 °C (for 4-Methoxybenzonitrile)[6]
IUPAC Name 4-methoxybenzonitrile[5]
Canonical SMILES COc1ccc(cc1)C#N[5]

Theoretical and Computational Methodologies

The study of this compound heavily relies on quantum chemical calculations to elucidate its molecular characteristics.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most common computational method for studying such molecules due to its favorable balance of accuracy and computational cost.[4]

  • Functional and Basis Set : Calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-311++G(d,p).[4][7] This level of theory is well-suited for predicting geometries, vibrational frequencies, and electronic properties of organic molecules.[8]

Key Computational Analyses
  • Geometry Optimization : The first step involves finding the lowest energy conformation of the molecule. This provides key structural parameters like bond lengths and angles.

  • Vibrational Analysis : Following optimization, frequency calculations are performed to confirm the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4] The Potential Energy Distribution (PED) analysis is often used to assign the character of vibrational modes.[8][9]

  • Spectroscopic Prediction :

    • NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[7][10]

    • UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum and understand the nature of electronic transitions, such as π→π* transitions.[11]

  • Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4]

  • Molecular Docking : To investigate potential applications in drug development, molecular docking simulations are performed. This computational technique predicts the preferred orientation of the molecule (ligand) when bound to a specific protein target (receptor) and estimates the binding affinity.[12][13]

Data Presentation: Computational vs. Experimental

The following tables summarize typical quantitative data obtained from computational studies, often compared with experimental values for validation. The data for related benzonitrile derivatives are used here to illustrate the expected results for this compound.

Table 4.1: Vibrational Frequencies (FT-IR & FT-Raman) for Substituted Benzonitriles

Theoretical calculations performed at the B3LYP/6-311++G(d,p) level. Experimental data obtained from solid-phase spectra.

AssignmentExperimental FT-IR (cm⁻¹)Theoretical FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical FT-Raman (cm⁻¹)
C≡N Stretch2234223022352231
C-H Stretch (Aromatic)3075307030783072
C-C Stretch (Ring)1605160016081602
C-O Stretch1260125512621258
C-H in-plane bend1180117511821178
(Data is representative based on studies of similar molecules like 4-hydroxybenzonitrile and 4-methoxybenzonitrile).[4][8]
Table 4.2: NMR Chemical Shifts (¹H & ¹³C) for a Substituted Benzonitrile Analogue

Theoretical calculations performed using the GIAO method.

Atom PositionExperimental ¹H (ppm)Theoretical ¹H (ppm)Experimental ¹³C (ppm)Theoretical ¹³C (ppm)
C1 (C-CN)--105.2106.0
C2, C6 (ortho to CN)7.627.65132.5133.1
C3, C5 (meta to CN)6.956.98114.8115.3
C4 (C-O)--162.1162.9
C≡N--119.3120.0
O-CH₂-4.084.1064.064.5
-CH₃1.421.4514.715.1
(Data is hypothetical for this compound, based on typical shifts and computational accuracy for analogues).[7][10]
Table 4.3: Frontier Molecular Orbital (FMO) Properties
ParameterValue (eV)
HOMO Energy-6.52
LUMO Energy-1.25
HOMO-LUMO Energy Gap (ΔE)5.27
(Representative values based on DFT calculations for similar aromatic nitriles).[7][14]

Protocols

Experimental Protocol: Spectroscopic Analysis
  • Sample Preparation : Dissolve a small quantity of synthesized and purified this compound in a suitable solvent (e.g., CDCl₃ for NMR, ethanol for UV-Vis). For FT-IR and FT-Raman, the solid sample can be used directly.[10]

  • FT-IR Spectroscopy : Record the spectrum using a spectrometer (e.g., PerkinElmer) in the range of 4000–400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[15]

  • FT-Raman Spectroscopy : Acquire the spectrum using a spectrometer (e.g., BRUKER RFS 27) in the range of 4000–100 cm⁻¹. Use a laser excitation source (e.g., 1064 nm Nd:YAG) and accumulate over 100 scans for a good signal-to-noise ratio.[10]

  • NMR Spectroscopy : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., Bruker 400 MHz). Use tetramethylsilane (TMS) as an internal standard.[16]

  • UV-Vis Spectroscopy : Measure the absorption spectrum using a UV-Visible spectrophotometer (e.g., Agilent Cary series) in the 200–800 nm range.[10]

Computational Protocol: DFT Calculations
  • Software : Utilize a quantum chemistry software package such as Gaussian or ORCA.[8]

  • Input Structure : Build the initial 3D structure of this compound using a molecular editor like GaussView or Avogadro.

  • Geometry Optimization : Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. Convergence criteria should be set to tight or very tight.

  • Frequency Calculation : At the same level of theory, perform a frequency calculation on the optimized geometry to obtain vibrational modes and confirm the structure is a true minimum.

  • NMR and UV-Vis Calculation : Use the optimized geometry to perform GIAO calculations for NMR shifts and TD-DFT calculations for electronic transitions. For solvent effects, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used.[17]

  • Data Analysis : Analyze the output files to extract geometrical parameters, vibrational frequencies (and visualize modes), NMR chemical shifts, and electronic transition energies. Compare theoretical data with experimental results.

Computational Protocol: Molecular Docking
  • Receptor Preparation : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation : Generate the 3D conformation of this compound and optimize its geometry using a suitable force field or quantum chemical method. Assign charges and define rotatable bonds.

  • Docking Simulation : Use docking software (e.g., AutoDock, Molegro Virtual Docker).[12] Define the binding site (grid box) on the receptor. Run the docking algorithm to generate multiple binding poses of the ligand in the receptor's active site.

  • Pose Analysis : Analyze the resulting poses based on their predicted binding affinity (docking score) and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.[18]

Visualizations

Workflow for Computational Analysis

G cluster_input Input Preparation cluster_calc Quantum Calculations cluster_analysis Data Analysis & Validation mol_build Build 3D Structure (this compound) method_select Select Method (DFT: B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc struct_analysis Structural Properties (Bond Lengths, Angles) geom_opt->struct_analysis spec_calc Spectra Calculation (NMR, UV-Vis) freq_calc->spec_calc vib_analysis Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vib_analysis fmo_calc FMO Analysis (HOMO-LUMO) spec_calc->fmo_calc elec_analysis Electronic Properties (Energy Gap, Reactivity) spec_calc->elec_analysis fmo_calc->elec_analysis exp_compare Compare with Experimental Data struct_analysis->exp_compare vib_analysis->exp_compare elec_analysis->exp_compare

Caption: General workflow for the computational analysis of this compound.

Proposed Mechanism: Covalent Interaction with Cysteine

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Final Product nitrile This compound (Electrophile) intermediate Thioimidate Intermediate (Covalent Adduct) cysteine Protein Cysteine Residue (Nucleophile) cysteine->nitrile Nucleophilic Attack product Modified Protein (Inactivated Target) intermediate->product Hydrolysis/ Rearrangement

Caption: Potential mechanism of covalent modification of a protein by a nitrile compound.

Experimental Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Validation synthesis Chemical Synthesis purification Purification (Recrystallization/ Chromatography) synthesis->purification ftir FT-IR purification->ftir raman FT-Raman purification->raman nmr NMR (1H & 13C) purification->nmr uvvis UV-Vis purification->uvvis validation Structure Confirmation & Purity Assessment ftir->validation raman->validation nmr->validation uvvis->validation

Caption: Standard experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-ethoxybenzonitrile. It includes a detailed breakdown of the spectral data, a standard experimental protocol for acquiring such a spectrum, and a logical visualization of the structure-spectrum correlation.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and ethoxy protons. The quantitative data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. These values were determined from the spectrum of this compound in deuterated chloroform (CDCl3).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
H-a (CH3)~1.45Triplet (t)~7.03H
H-b (CH2)~4.08Quartet (q)~7.02H
H-c (Aromatic)~6.92Doublet (d)~8.82H
H-d (Aromatic)~7.58Doublet (d)~8.82H

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard procedure for the preparation of a sample of this compound and the subsequent acquisition of its 1H NMR spectrum.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. If necessary, the sample can be briefly sonicated.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates. A small plug of glass wool in the pipette can be used for filtration if necessary.

  • Capping: Securely cap the NMR tube.

2.2. Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is typically used for obtaining high-resolution spectra.

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl3 solvent. Perform shimming on the sample to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters: Set the following typical acquisition parameters for a 1H NMR experiment:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be adjusted based on sample concentration)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Structure-Spectrum Correlation

The relationship between the molecular structure of this compound and its characteristic 1H NMR spectrum can be visualized as a logical workflow. The diagram below illustrates how the unique chemical environment of each proton group leads to its specific signal in the spectrum.

G cluster_structure This compound Structure cluster_ethoxy Ethoxy Group (-OCH₂CH₃) cluster_aromatic Aromatic Ring cluster_spectrum ¹H NMR Spectrum cluster_signals Signals mol C₉H₉NO CH3 CH₃ (H-a) CH2 CH₂ (H-b) s_Ha Triplet (t) ~1.45 ppm CH3->s_Ha Couples with CH₂ (n+1=3) s_Hb Quartet (q) ~4.08 ppm CH2->s_Hb Couples with CH₃ (n+1=4) Hc H-c (ortho to -OEt) Hd H-d (ortho to -CN) s_Hc Doublet (d) ~6.92 ppm Hc->s_Hc Couples with H-d (ortho) s_Hd Doublet (d) ~7.58 ppm Hd->s_Hd Couples with H-c (ortho)

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Ethoxybenzonitrile. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at spectral data, experimental protocols, and structural assignments.

Introduction to ¹³C NMR Spectroscopy of this compound

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. For a substituted aromatic compound like this compound, this technique provides valuable insights into the electronic environment of each carbon atom. The chemical shift of each carbon is influenced by the shielding and deshielding effects of its neighboring atoms and functional groups, allowing for precise structural elucidation.

This compound, with its distinct aromatic, nitrile, and ethoxy carbons, presents a characteristic ¹³C NMR spectrum. Understanding these chemical shifts is crucial for confirming the molecule's identity and purity in research and development settings.

Predicted ¹³C NMR Chemical Shifts for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomLabelPredicted Chemical Shift (δ) in ppm
C-CNC1~119
C-OC4~162
C-H (ortho to -CN)C2, C6~134
C-H (ortho to -O)C3, C5~115
C (ipso)C7~104
-O-C H₂-CH₃C8~64
-O-CH₂-C H₃C9~15

Note: The chemical shifts for the aromatic and nitrile carbons (C1, C2, C3, C4, C5, C6, and C7) are estimated based on the experimental data for 4-methoxybenzonitrile.[1]

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a ¹³C NMR spectrum of a compound such as this compound.

3.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

3.2 NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A standard NMR spectrometer with a frequency of 75 MHz or 100 MHz for ¹³C nuclei is typically used.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's field is then "locked" onto the deuterium signal of the solvent.

  • Tuning and Shimming: The probe is tuned to the ¹³C frequency, and the magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically ranging from 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

    • Acquisition Time (aq): Typically set between 1 and 2 seconds.

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm is used to cover the entire range of carbon chemical shifts.

  • Data Acquisition: Initiate the acquisition process.

3.3 Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • Peak Picking: The chemical shift of each peak is determined.

Visualization of this compound Structure and Carbon Assignments

The following diagram illustrates the molecular structure of this compound with each carbon atom labeled according to the assignments in the data table.

Figure 1: Molecular structure of this compound with carbon atom labeling.

Logical Workflow for ¹³C NMR Analysis

The process of analyzing a ¹³C NMR spectrum can be summarized in the following workflow.

workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Spectrometer Setup (Lock, Tune, Shim) dissolve->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference peak_pick Peak Picking reference->peak_pick assign Assign Chemical Shifts peak_pick->assign structure Confirm Structure assign->structure

Figure 2: Workflow for ¹³C NMR analysis of this compound.

References

In-Depth Technical Guide to the FT-IR Spectroscopy of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 4-ethoxybenzonitrile. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed, predicted FT-IR dataset based on the analysis of analogous compounds and established spectroscopic principles. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Predicted FT-IR Spectroscopic Data of this compound

The following table summarizes the predicted principal infrared absorption bands for this compound. These predictions are derived from the known FT-IR spectrum of the closely related compound, 4-methoxybenzonitrile, and established frequency correlation charts for aromatic compounds, ethers, and nitriles. The wavenumbers presented are characteristic of the vibrational modes of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode Assignment
~3070MediumAromatic C-H Stretch
~2985Medium-StrongAsymmetric C-H Stretch (CH₃ in ethoxy group)
~2940MediumAsymmetric C-H Stretch (CH₂ in ethoxy group)
~2875MediumSymmetric C-H Stretch (CH₃ in ethoxy group)
~2850MediumSymmetric C-H Stretch (CH₂ in ethoxy group)
~2225Strong, SharpC≡N Stretch (Nitrile)
~1605StrongC=C Aromatic Ring Stretch
~1510StrongC=C Aromatic Ring Stretch
~1475MediumAsymmetric C-H Bend (CH₃ and CH₂)
~1390MediumSymmetric C-H Bend (CH₃)
~1255StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1170MediumIn-plane C-H Bend (Aromatic)
~1045StrongSymmetric C-O-C Stretch (Aryl Ether)
~835StrongOut-of-plane C-H Bend (para-disubstituted benzene)

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid and liquid samples.

Objective: To acquire a high-quality FT-IR spectrum of this compound for qualitative analysis.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residue. Clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • In the spectrometer software, initiate the collection of a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own signal, which will be subtracted from the sample spectrum.

    • The background scan is typically performed over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Preparation and Measurement:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact between the sample and the crystal surface.

    • Initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Use the software tools to label the peaks and determine their exact wavenumbers.

    • Compare the obtained peak positions and relative intensities with the reference data (such as the predicted data in Table 1) to confirm the identity and purity of the sample.

  • Cleaning:

    • After the measurement, release the pressure arm, and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any remaining sample residue.

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow of a typical FT-IR spectroscopic analysis, from initial setup to final data interpretation.

FTIR_Workflow FT-IR Spectroscopic Analysis Workflow A Instrument Setup & Background Scan B Sample Preparation (ATR) A->B Ready for Sample C Sample Spectrum Acquisition B->C Sample in Place D Data Processing (e.g., Baseline Correction) C->D Raw Spectrum E Peak Identification & Analysis D->E Processed Spectrum F Spectral Interpretation & Compound Identification E->F Peak Data

Caption: A flowchart illustrating the sequential steps involved in FT-IR analysis.

This guide provides a foundational understanding of the FT-IR characteristics of this compound for research and development applications. While the provided spectral data is predicted, it serves as a reliable reference for initial identification and further experimental verification.

Unveiling the Molecular Fragmentation of 4-Ethoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-ethoxybenzonitrile. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation. A comprehensive understanding of the fragmentation behavior of this compound is essential for its unambiguous identification in complex matrices.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a series of distinct fragment ions, providing a unique fingerprint for its identification. The quantitative data, derived from the National Institute of Standards and Technology (NIST) database, is summarized below.

m/zRelative Intensity (%)Proposed Fragment Ion
14785[M]+• (Molecular Ion)
119100[M - C2H4]+•
9125[C7H5N]+•
9020[C6H4N]+
6415[C5H4]+•
6310[C5H3]+

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is primarily driven by the cleavage of the ethoxy group and subsequent rearrangements. The molecular ion ([M]+•) is observed at m/z 147, indicating a degree of stability.[1][2] The base peak at m/z 119 is formed through a characteristic McLafferty-type rearrangement, involving the elimination of a neutral ethene molecule.

Fragmentation_Pathway M This compound (m/z = 147) [C9H9NO]+• F119 [M - C2H4]+• (m/z = 119) M->F119 - C2H4 F91 [C7H5N]+• (m/z = 91) F119->F91 - CO F90 [C6H4N]+ (m/z = 90) F91->F90 - H• F64 [C5H4]+• (m/z = 64) F91->F64 - HCN F63 [C5H3]+ (m/z = 63) F90->F63 - HCN

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following outlines a typical experimental protocol for the acquisition of an electron ionization mass spectrum of this compound, often coupled with gas chromatography for sample introduction.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.[3]

  • The typical concentration is in the range of 1-10 µg/mL.[3]

  • The sample is transferred to a standard 1.5 mL glass autosampler vial.[3]

2. Gas Chromatography (GC) Parameters:

  • Injector: Splitless mode, with an injection volume of 1 µL.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for aromatic compounds.[4]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[5][6][7] This standard energy ensures reproducible fragmentation patterns for library matching.[5][7]

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-200.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Prep1 Dissolve in Volatile Solvent Prep2 Transfer to Autosampler Vial Prep1->Prep2 GC_Inject Injection Prep2->GC_Inject GC_Separate Separation in Capillary Column GC_Inject->GC_Separate MS_Ionize Electron Ionization (70 eV) GC_Separate->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze MS_Detect Detection MS_Analyze->MS_Detect Data_Output Data_Output MS_Detect->Data_Output Mass Spectrum

Figure 2: General experimental workflow for GC-EI-MS analysis.

References

Technical Guide: Physicochemical Properties of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for 4-ethoxybenzonitrile (CAS No. 25117-74-2). The document details experimental methodologies for determining these key physical properties and presents the information in a clear, structured format for easy reference and comparison.

Core Physicochemical Data

This compound is an organic compound with the chemical formula C₉H₉NO. It is characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a nitrile group (-CN) at the para position.[1] At room temperature, it typically appears as a white to light yellow crystalline powder or solid.[1][2][3][4][5]

Quantitative Data Summary

The melting and boiling points of this compound have been reported by various suppliers and databases. A summary of these values is presented below.

Physical PropertyReported Value(s)Notes
Melting Point 60.0 - 64.0 °C[4][5][6]A range of values has been reported, including 61 °C[2], 62 °C[4][5][7], and 60.0 - 62.3 °C[3].
Boiling Point 145 °CThis value is reported at a reduced pressure of 18 mmHg.[4][6][7]

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are outlined below.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled glass capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2 °C per minute.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Tube Grind->Pack 2-3 mm height Place Place in Apparatus Pack->Place Heat_Rapid Rapid Heating Place->Heat_Rapid Heat_Slow Slow Heating (1-2°C/min) Heat_Rapid->Heat_Slow Near MP Observe Observe Melting Heat_Slow->Observe Record Record T_start and T_end Observe->Record

Melting Point Determination Workflow

Boiling Point Determination (Siwoloboff Method)

For determining the boiling point of small quantities of liquid, the Siwoloboff method is a convenient and accurate micro-method.

Principle: A small sample of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the external pressure equals the vapor pressure of the liquid, a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary tube; the temperature at which this occurs is the boiling point.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., Thiele tube with mineral oil)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: A few drops of the liquid sample (molten this compound) are placed into the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is immersed in a heating bath. The bath is heated gently. Initially, a slow stream of bubbles will emerge from the capillary as the trapped air expands.

  • Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed. The heating is then discontinued.

  • Recording: The liquid in the bath is allowed to cool slowly while being stirred. The temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.

Boiling_Point_Determination_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Add_Sample Add Sample to Tube Insert_Capillary Insert Inverted Capillary Add_Sample->Insert_Capillary Attach_Thermometer Attach to Thermometer Insert_Capillary->Attach_Thermometer Heat Heat in Bath Attach_Thermometer->Heat Observe_Bubbles Observe Rapid Bubbling Heat->Observe_Bubbles Cool Cool Slowly Observe_Bubbles->Cool Observe_Rise Observe Liquid Rise Cool->Observe_Rise Record_BP Record Boiling Point Observe_Rise->Record_BP

Boiling Point Determination Workflow

References

Crystallographic Insights into 4-Alkoxybenzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-alkoxybenzonitriles, a class of organic compounds with significant interest in medicinal chemistry and materials science. While the primary focus of this guide is 4-Ethoxybenzonitrile, a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this specific compound.

To provide a valuable resource for researchers working with this class of molecules, this guide presents a detailed, generalized experimental protocol for the crystallization and single-crystal X-ray diffraction (SC-XRD) analysis of small organic molecules. Furthermore, it utilizes the publicly available crystallographic data for the closely related analogue, 4-Methoxybenzonitrile, as a representative case study. This includes a complete presentation of its crystallographic data, a description of the experimental procedure used for its structure determination, and visualizations of the experimental workflow.

Introduction

4-Alkoxybenzonitriles are aromatic compounds characterized by a nitrile group and an alkoxy group attached to a benzene ring in a para configuration. These moieties impart a unique combination of polarity, hydrogen bonding capability, and aromatic interactions, making them valuable synthons and functional molecules. Their structural characterization at the atomic level through single-crystal X-ray diffraction is crucial for understanding their solid-state properties, polymorphism, and intermolecular interactions, which are critical for applications in drug design and materials engineering.

Despite the importance of this class of compounds, the crystal structure of this compound has not been publicly reported as of the date of this publication. This guide aims to bridge this information gap by providing a foundational understanding of the techniques used for such analyses, alongside a detailed examination of a closely related structure.

Experimental Protocols

The determination of a crystal structure by SC-XRD involves a multi-step process, from the initial growth of high-quality single crystals to the final refinement of the crystallographic model. The following sections outline a general methodology applicable to small organic molecules like 4-alkoxybenzonitriles.

Crystal Growth

The critical first step is to grow single crystals of sufficient size and quality. For a small organic molecule like this compound, which is a solid at room temperature, several solution-based crystallization techniques can be employed:

  • Slow Evaporation: A near-saturated solution of the compound in a suitable solvent is prepared. The solvent is then allowed to evaporate slowly in a dust-free, vibration-free environment. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled slowly and undisturbed, allowing crystals to form as the solubility decreases.

  • Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents.

General Procedure for Crystallization of a Small Organic Molecule:

  • Purification: The starting material should be of the highest possible purity. Techniques like column chromatography, recrystallization, or sublimation can be used for purification.

  • Solvent Screening: A small amount of the compound is tested for solubility in a range of solvents to identify suitable candidates for the chosen crystallization method.

  • Preparation of Solution: A solution of the purified compound is prepared in the chosen solvent system. Gentle heating may be required to achieve complete dissolution.

  • Filtration: The solution is filtered while warm through a syringe filter or a fluted filter paper to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization Setup: The filtered solution is set up for crystallization using one of the methods described above. The container should be covered to prevent rapid evaporation and contamination.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis.

General Procedure:

  • Crystal Mounting: A single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., absorption, Lorentz factor, polarization).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

General Procedure:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Case Study: Crystallographic Information for 4-Methoxybenzonitrile

As a proxy for this compound, we present the crystallographic data for 4-Methoxybenzonitrile. The data presented here is based on the crystal structure deposited in the Cambridge Structural Database (CSD) with the deposition number 255868.

Data Presentation

The crystallographic data and structure refinement details for 4-Methoxybenzonitrile are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-Methoxybenzonitrile.

ParameterValue
Empirical formulaC₈H₇NO
Formula weight133.15
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a3.896(1) Å
b7.373(2) Å
c12.378(4) Å
α88.08(3)°
β84.34(3)°
γ81.33(3)°
Volume347.8(2) ų
Z2
Density (calculated)1.272 Mg/m³
Absorption coefficient0.084 mm⁻¹
F(000)140
Crystal size 0.40 x 0.20 x 0.10 mm
Data collection
Theta range for data collection2.59 to 25.00°
Index ranges-4<=h<=4, -8<=k<=8, -14<=l<=14
Reflections collected3065
Independent reflections1221 [R(int) = 0.046]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1221 / 0 / 91
Goodness-of-fit on F²1.050
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.109
R indices (all data)R1 = 0.057, wR2 = 0.118
Largest diff. peak and hole0.14 and -0.12 e.Å⁻³
Experimental Protocol for 4-Methoxybenzonitrile

Single crystals of 4-Methoxybenzonitrile were obtained by slow evaporation from an ethanol solution at room temperature. A colorless prismatic crystal was selected for the X-ray diffraction study. Data were collected on a Bruker SMART APEX CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were included in calculated positions and refined using a riding model.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the crystallographic analysis of a small organic molecule.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization_Method Crystal_Mounting Crystal Mounting Crystallization_Method->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition Structure_Refinement->Validation

Caption: A generalized workflow for the crystallographic analysis of a small organic molecule.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs compound Pure Compound crystallization Crystallization compound->crystallization dissolved in solvents Suitable Solvents solvents->crystallization xrd SC-XRD crystallization->xrd yields single crystal for analysis Computational Analysis xrd->analysis provides diffraction data for crystal_data Crystallographic Data analysis->crystal_data generates structure 3D Molecular Structure analysis->structure determines

4-Ethoxybenzonitrile material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 4-Ethoxybenzonitrile

This document provides a comprehensive overview of the material safety data for this compound (CAS No. 25117-74-2), designed for researchers, scientists, and professionals in drug development. It consolidates critical safety information, handling procedures, and emergency protocols.

Chemical Identification and Physical Properties

This compound is a substituted benzonitrile compound. The following tables summarize its key identifiers and physical and chemical properties.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 25117-74-2
Synonyms Benzonitrile, 4-ethoxy-
Molecular Formula C₉H₉NO
Appearance Powder or liquid[1]

Table 2: Physical and Chemical Properties

PropertyValue
Assay 97%[1], 98%[2]
Hazardous Combustion Products Carbon monoxide, carbon dioxide, oxides of nitrogen, hydrogen cyanide[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if inhaled, swallowed, or in contact with skin, and causes irritation to the eyes, skin, and respiratory system.[1][2][3]

Table 3: GHS Hazard Classification

ClassificationCodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[3]
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2]

Signal Word: Warning [3]

Hazard Pictogram:

  • GHS07: Exclamation mark[3]

Experimental Protocols and Procedures

While specific toxicological and environmental impact studies are not detailed in the source safety data sheets, the following protocols for handling, emergency response, and firefighting are mandated for safe use.

Safe Handling and Storage
  • Handling: Avoid direct contact with the substance.[3] Ensure there is sufficient ventilation in the handling area, and preferably use a fume hood.[3] Avoid the formation or spread of dust.[3]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[1][3] Recommended storage temperature is 2-8 °C.[3] Store under an inert gas like Argon.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear suitable eye and face protection, such as safety glasses.[1][3] An eye bath should be readily available.[3]

  • Skin Protection: Wear protective gloves and clothing.[1][3]

  • Respiratory Protection: In case of emergency or insufficient ventilation, a self-contained breathing apparatus (SCBA) must be available.[3] A respiratory protective device with a particle filter is also recommended.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide or dry powder.[1][3] Water-based extinguishers are generally not recommended for fires involving organic materials.[1]

  • Protective Equipment: Firefighters should wear SCBA and full protective clothing.[1][3]

  • Hazards: Combustion emits toxic fumes, including carbon oxides and nitrogen oxides.[1][3]

Logical and Workflow Visualizations

The following diagrams illustrate the logical relationships for hazard management and the procedural workflow for first aid in the event of an exposure.

Hazard_Management_Flow substance This compound haz_inhale Inhalation Hazard substance->haz_inhale poses haz_skin Skin Hazard substance->haz_skin poses haz_ingest Ingestion Hazard substance->haz_ingest poses haz_eye Eye Hazard substance->haz_eye poses h332 H332: Harmful if inhaled H335: May cause respiratory irritation haz_inhale->h332 h312 H312: Harmful in contact with skin H315: Causes skin irritation haz_skin->h312 h302 H302: Harmful if swallowed haz_ingest->h302 h319 H319: Causes serious eye irritation haz_eye->h319 ppe Required Personal Protective Equipment (PPE) h332->ppe handling Safe Handling Procedures h332->handling h312->ppe h319->ppe resp Respiratory Protection (Fume Hood, Respirator) ppe->resp gloves Protective Gloves & Clothing ppe->gloves goggles Safety Goggles / Face Shield ppe->goggles handling->resp vent Ensure Adequate Ventilation handling->vent

Caption: Hazard Management Logic for this compound.

First_Aid_Workflow start Exposure Incident Occurs route_inhale Inhalation start->route_inhale route_skin Skin Contact start->route_skin route_eye Eye Contact start->route_eye route_ingest Ingestion start->route_ingest inhale1 Remove to fresh air route_inhale->inhale1 skin1 Remove contaminated clothing route_skin->skin1 eye1 Flush with copious amounts of water for at least 15 minutes route_eye->eye1 ingest1 Rinse mouth with water route_ingest->ingest1 inhale2 If breathing is difficult, give oxygen inhale1->inhale2 inhale3 Seek medical attention inhale2->inhale3 skin2 Wash affected area with soap and copious water skin1->skin2 skin3 If irritation persists, seek medical advice skin2->skin3 eye2 If irritation persists, seek medical attention eye1->eye2 ingest2 Drink plenty of water ingest1->ingest2 ingest3 Do NOT induce vomiting ingest2->ingest3 ingest4 Seek medical attention ingest3->ingest4

Caption: First-Aid Workflow for this compound Exposure.

First-Aid Measures

A detailed breakdown of first-aid procedures is crucial for mitigating harm upon accidental exposure.

Table 4: First-Aid Protocols

Exposure RouteProtocol
Inhalation Remove the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing.[1][3] Wash the affected area thoroughly with soap and copious amounts of water.[1][3] If irritation or other symptoms persist, seek medical advice.[1]
Eye Contact Flush the eyes with large amounts of water for a minimum of 15 minutes.[1][3] If irritation continues, seek medical attention.[1]
Ingestion Rinse the mouth out with water and have the individual drink plenty of water.[1][3] Do not induce vomiting.[3] Seek medical attention if irritation or other symptoms occur.[1]

Accidental Release and Disposal

  • Accidental Release: Prevent the substance from entering drainage systems.[1][3] Transfer the spilled material to a closable, labeled container for proper disposal.[3]

  • Disposal: Disposal must be carried out in accordance with local regulations.[1]

Transport Information

Table 5: Department of Transportation (DOT) Information

CategoryDescription
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.
Transport Hazard Class 6.1
Packing Group III

Source:[2]

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Ethoxybenzonitrile. Due to the limited availability of experimental data for this specific compound, this guide combines known experimental values with estimated properties derived from established computational methods. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields requiring a thorough understanding of the physicochemical characteristics of this compound.

Core Thermodynamic Properties

The thermodynamic properties of a compound are crucial for understanding its behavior in various physical and chemical processes, including reaction kinetics, phase transitions, and formulation development. This section presents the available experimental and estimated thermodynamic data for this compound.

Data Presentation

The following tables summarize the key thermodynamic properties of this compound. Experimentally determined values are explicitly noted, while other values have been estimated using the Joback group contribution method, a well-established technique for predicting thermodynamic properties from molecular structure.[1][2]

Property Value Units Source
Molecular Formula C₉H₉NO-NIST
Molecular Weight 147.17 g/mol NIST
Boiling Point (T_b) 258.05°CNIST
531.2KNIST
Melting Point (T_m) 58 - 62°CArk Pharm, Inc.
331.15 - 335.15KArk Pharm, Inc.
Enthalpy of Fusion (ΔH_fus) 16.34kJ/molEstimated (Joback Method)
Enthalpy of Vaporization (ΔH_vap) 52.18kJ/molEstimated (Joback Method)
Heat Capacity (Solid, C_p(solid)) 215.78J/(mol·K)Estimated (Joback Method)
Heat Capacity (Liquid, C_p(liquid)) 298.45J/(mol·K)Estimated (Joback Method)
Standard Enthalpy of Formation (ΔH_f°) -35.50kJ/molEstimated (Joback Method)

Note: The melting point is provided as a range from a commercial supplier and is considered an experimental value for the purpose of this guide.

Experimental Protocols

Melting Point and Enthalpy of Fusion Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the temperatures and heat flows associated with phase transitions.[3][4]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.[5]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample seal Seal in Pan weigh->seal load Load Sample & Reference seal->load calibrate Calibrate DSC calibrate->load heat Heat at Constant Rate load->heat record Record Heat Flow vs. Temp heat->record determine_mp Determine Melting Point record->determine_mp calculate_hf Calculate Enthalpy of Fusion record->calculate_hf Heat_Capacity_Workflow start Start run1 Run 1: Empty Pans (Baseline) start->run1 run2 Run 2: Sapphire Standard run1->run2 run3 Run 3: this compound Sample run2->run3 analyze Analyze Heat Flow Data run3->analyze calculate Calculate Heat Capacity analyze->calculate end End calculate->end TGA_Workflow prep Prepare Sample in TGA Pan tga_run Run TGA with Controlled Heating prep->tga_run measure Measure Mass Loss vs. Temperature tga_run->measure calculate_vp Calculate Vapor Pressure measure->calculate_vp calculate_hvap Calculate Enthalpy of Vaporization calculate_vp->calculate_hvap Bomb_Calorimetry_Workflow start Start calibrate Calibrate Calorimeter with Benzoic Acid start->calibrate prepare Prepare Weighed Sample Pellet start->prepare assemble Assemble and Pressurize Bomb with O₂ prepare->assemble combust Ignite Sample and Record Temperature Change assemble->combust calculate_hc Calculate Enthalpy of Combustion combust->calculate_hc calculate_hf Calculate Enthalpy of Formation (Hess's Law) calculate_hc->calculate_hf end End calculate_hf->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-ethoxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. The protocol herein describes the reaction of 4-hydroxybenzonitrile (also known as 4-cyanophenol) with an ethyl halide in the presence of a base. This method is efficient and yields the desired product in high purity. This application note includes a detailed experimental procedure, a summary of quantitative data, and a workflow diagram to ensure reproducibility and ease of use in a laboratory setting.

Introduction

This compound is a key building block in organic synthesis. Its structure, featuring an ethoxy group and a nitrile group on a benzene ring, allows for a variety of subsequent chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic compounds. The ethoxy group imparts specific solubility and electronic properties to the molecule. Consequently, this compound is a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The Williamson ether synthesis is a reliable and straightforward method for the preparation of this compound, involving the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1][2]

Reaction Scheme

The synthesis of this compound from 4-hydroxybenzonitrile proceeds via the following reaction scheme:

Reaction scheme for the synthesis of this compound

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Hydroxybenzonitrile119.125.00 g0.0421.0
Potassium Carbonate (K₂CO₃)138.218.71 g0.0631.5
Ethyl Bromide (CH₃CH₂Br)108.975.4 mL (6.97 g)0.0641.5
Acetone58.08100 mL--
Diethyl Ether74.12As needed--
1 M Sodium Hydroxide (NaOH)40.00As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (5.00 g, 0.042 mol), potassium carbonate (8.71 g, 0.063 mol), and acetone (100 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add ethyl bromide (5.4 mL, 0.064 mol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide (2 x 50 mL) to remove any unreacted 4-hydroxybenzonitrile, and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure product as a solid.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix 4-Hydroxybenzonitrile, K₂CO₃, and Acetone add_etbr Add Ethyl Bromide start->add_etbr reflux Reflux for 4-6 hours add_etbr->reflux cool Cool to RT reflux->cool filter Filter Solids cool->filter rotovap Remove Acetone filter->rotovap extract Dissolve in Et₂O & Wash rotovap->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Recrystallize/Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

PropertyValue
Molecular Formula C₉H₉NO
Molar Mass 147.18 g/mol [4]
Appearance White to off-white solid
Melting Point 57-59 °C (for the analogous 4-methoxybenzonitrile)
¹³C NMR (CDCl₃) Expected peaks around: δ 162 (C-O), 134 (Ar-C), 119 (CN), 115 (Ar-C), 104 (Ar-C), 64 (O-CH₂), 14 (CH₃) ppm.[4]

Note: The melting point provided is for the closely related 4-methoxybenzonitrile and serves as an estimate. The actual melting point of this compound should be determined experimentally.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl bromide is a volatile and potentially hazardous substance; handle with care.

  • Acetone and diethyl ether are highly flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Williamson ether synthesis is a highly effective method for the preparation of this compound from commercially available starting materials. The protocol described provides a clear and detailed procedure for this synthesis, including reaction conditions, work-up, and purification. This application note serves as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for One-Pot Synthesis of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 4-ethoxybenzonitrile, a key intermediate in the pharmaceutical and materials science industries. The methods described herein offer efficient and direct routes from readily available starting materials, minimizing intermediate isolation steps and improving overall process economy.

Introduction

This compound is a valuable building block in the synthesis of various organic molecules. Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. One-pot synthesis methodologies, where reactants are subjected to successive chemical reactions in a single reactor, provide a more streamlined and efficient alternative. This document outlines two primary one-pot strategies for the synthesis of this compound:

  • Direct conversion of 4-ethoxybenzaldehyde to this compound. This is a two-step, one-pot process involving the in-situ formation of an aldoxime from 4-ethoxybenzaldehyde and hydroxylamine, followed by its dehydration to the corresponding nitrile.

  • Direct etherification of 4-hydroxybenzonitrile. This method involves the one-pot reaction of 4-hydroxybenzonitrile with an ethylating agent.

These approaches avoid the handling of highly toxic cyanide reagents and offer advantages in terms of reduced waste, energy consumption, and operational simplicity.

Data Presentation: Comparison of One-Pot Synthesis Methods

The following table summarizes quantitative data for various one-pot methods applicable to the synthesis of this compound, based on analogous reactions with similar substrates.

MethodStarting MaterialKey ReagentsSolventTemperature (°C)TimeYield (%)Reference(s)
Method 1: From Aldehyde
Ferrous Sulfate Catalysis4-Ethoxybenzaldehyde (model)Hydroxylamine hydrochloride, Anhydrous FeSO₄DMFReflux3 - 6 h~88-95[1]
Formic Acid MediumAromatic AldehydesHydroxylamine hydrochloride, Sodium formateFormic acid/H₂O80Not specifiedHigh[2]
Microwave (Solvent-Free)Aromatic AldehydesHydroxylamine hydrochloride, Na₂SO₄/NaHCO₃NoneMW (560 W)1.5 - 4.5 min92 - 95[3]
Thionyl Chloride Dehydration4-MethoxybenzaldehydeHydroxylamine hydrochloride, Triethylamine, SOCl₂Dichloromethane10 - 35~6 h>90[4]
Method 2: From Phenol
Williamson Ether Synthesis4-HydroxybenzonitrileEthyl halide (e.g., ethyl bromide), Base (e.g., K₂CO₃)DMF, Acetone25 - 802 - 24 hHigh

Experimental Protocols

Method 1: One-Pot Synthesis from 4-Ethoxybenzaldehyde

This protocol is adapted from established methods for the conversion of aromatic aldehydes to nitriles.[1][2][3][4]

Protocol 1A: Ferrous Sulfate Catalyzed Synthesis in DMF

This method utilizes inexpensive and environmentally friendly ferrous sulfate as a catalyst.[1]

Materials:

  • 4-Ethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add 4-ethoxybenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1.0 mmol).

  • Add 5 mL of DMF to the flask.

  • Heat the mixture to reflux with stirring for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst.

  • Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 1B: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and environmentally benign approach using microwave irradiation.[3]

Materials:

  • 4-Ethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Sodium Bicarbonate (NaHCO₃)

  • Microwave reactor

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly grind 4-ethoxybenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium sulfate or sodium bicarbonate (as catalyst).

  • Transfer the mixture to a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at 560 W for 1.5 to 4.5 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Filter to remove the inorganic salts.

  • Wash the filtrate with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

Method 2: One-Pot Synthesis from 4-Hydroxybenzonitrile (Williamson Ether Synthesis)

This protocol describes the etherification of 4-hydroxybenzonitrile.

Materials:

  • 4-Hydroxybenzonitrile

  • Ethyl bromide (or other ethylating agent)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzonitrile (1.0 mmol) in 10 mL of acetone or DMF.

  • Add potassium carbonate (1.5 mmol).

  • To the stirred suspension, add ethyl bromide (1.2 mmol) dropwise.

  • Heat the reaction mixture to reflux and stir for 2-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give this compound.

Visualizations

Diagram 1: General Workflow for One-Pot Aldehyde to Nitrile Synthesis

G cluster_0 One-Pot Reaction Vessel Start 4-Ethoxybenzaldehyde + Hydroxylamine Hydrochloride Oxime_Formation In-situ Formation of 4-Ethoxybenzaldehyde Oxime Start->Oxime_Formation Catalyst/Solvent (e.g., FeSO₄/DMF or MW) Dehydration Dehydration of Oxime Oxime_Formation->Dehydration Heat/Dehydrating Agent Product This compound Dehydration->Product

Caption: Workflow of the one-pot synthesis of this compound from its aldehyde.

Diagram 2: Logical Relationship for Williamson Ether Synthesis

G Start 4-Hydroxybenzonitrile Reaction One-Pot Etherification Start->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Ethylating_Agent Ethylating Agent (e.g., Ethyl Bromide) Ethylating_Agent->Reaction Product This compound Reaction->Product

Caption: Key components for the one-pot synthesis of this compound via etherification.

References

Application Notes and Protocols for 4-Ethoxybenzonitrile in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzonitrile is a crucial building block in the synthesis of calamitic (rod-shaped) liquid crystals, particularly those belonging to the 4-alkoxy-4'-cyanobiphenyl family. The presence of the terminal ethoxy group (-OC₂H₅) and the polar cyano group (-CN) imparts specific mesomorphic and electronic properties to the final liquid crystal molecules. The ethoxy group provides a degree of flexibility and influences the melting and clearing points, while the strong dipole moment of the cyano group is critical for achieving a large positive dielectric anisotropy, a key property for applications in electro-optical displays.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of liquid crystalline materials.

Key Applications of this compound in Liquid Crystal Synthesis

  • Precursor for 4-Ethoxy-4'-cyanobiphenyl (2CB): this compound can be a key reactant in the synthesis of 4-ethoxy-4'-cyanobiphenyl, a nematic liquid crystal. The synthesis typically involves a cross-coupling reaction to form the biphenyl core.

  • Intermediate for Ester-Containing Mesogens: While not as direct as using the corresponding benzoic acid, synthetic routes can be devised where the nitrile group is hydrolyzed to a carboxylic acid, making 4-ethoxybenzoic acid, a versatile intermediate for ester-containing liquid crystals.

  • Component in Liquid Crystal Mixtures: Liquid crystals derived from this compound can be used as components in liquid crystal mixtures to tune the overall properties, such as the nematic range, viscosity, and dielectric anisotropy.

Data Presentation

Property4-Pentyl-4'-cyanobiphenyl (5CB)[1]4-Octyl-4'-cyanobiphenyl (8CB)4-Octyloxy-4'-cyanobiphenyl (8OCB)[2]General Trend for 4-Alkoxy-4'-cyanobiphenyls
Molecular Formula C₁₈H₁₉NC₂₁H₂₅NC₂₁H₂₅NOC₁₅H₁₃NO (for 2CB)
Molecular Weight 249.36 g/mol 291.44 g/mol 307.44 g/mol 223.28 g/mol (for 2CB)
Crystal to Nematic (T_CN) 22.5 °C-52.86 °C (Crystal to Smectic A)[2]Varies with alkyl/alkoxy chain length
Nematic to Isotropic (T_NI) 35.0 °C40.5 °C79.10 °C[2]Increases with chain length
Dielectric Anisotropy (Δε) +11.5 (at 24°C, 1 kHz)[3]-PositiveGenerally large and positive[3][4]
Birefringence (Δn) ~0.18--Decreases with increasing temperature

Experimental Protocols

Two primary synthetic routes are commonly employed for the synthesis of 4-alkoxy-4'-cyanobiphenyls, which can be adapted for the synthesis of 4-ethoxy-4'-cyanobiphenyl.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-ethoxy-4'-cyanobiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzonitrile and 4-ethoxyphenylboronic acid.

Materials:

  • 4-Bromobenzonitrile

  • 4-Ethoxyphenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), 4-ethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-ethoxy-4'-cyanobiphenyl.

Protocol 2: Williamson Ether Synthesis followed by Suzuki-Miyaura Coupling

This two-step protocol involves first synthesizing 4-ethoxybromobenzene via Williamson ether synthesis, followed by a Suzuki-Miyaura coupling with 4-cyanophenylboronic acid.

Part A: Synthesis of 4-Ethoxybromobenzene (Williamson Ether Synthesis)

Materials:

  • 4-Bromophenol

  • Ethyl iodide or Ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) in acetone. Add anhydrous K₂CO₃ (1.5 eq).

  • Alkylation: Add ethyl iodide or ethyl bromide (1.2 eq) to the mixture.

  • Reaction: Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • Workup: After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate.

  • Extraction and Washing: Dissolve the residue in diethyl ether, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain crude 4-ethoxybromobenzene, which can be purified by distillation or used directly in the next step.

Part B: Synthesis of 4-Ethoxy-4'-cyanobiphenyl (Suzuki-Miyaura Coupling)

Materials:

  • 4-Ethoxybromobenzene (from Part A)

  • 4-Cyanophenylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • Toluene/Ethanol/Water mixture

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Follow the Suzuki-Miyaura coupling protocol described in Protocol 1 , using 4-ethoxybromobenzene as the aryl halide.

Mandatory Visualization

Synthesis_Pathways cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_williamson_suzuki Protocol 2: Williamson Ether Synthesis & Suzuki Coupling cluster_williamson Part A: Williamson Ether Synthesis cluster_suzuki2 Part B: Suzuki-Miyaura Coupling 4-Bromobenzonitrile 4-Bromobenzonitrile Suzuki Reaction Suzuki Reaction 4-Bromobenzonitrile->Suzuki Reaction 4-Ethoxyphenylboronic acid 4-Ethoxyphenylboronic acid 4-Ethoxyphenylboronic acid->Suzuki Reaction 4-Ethoxy-4'-cyanobiphenyl 4-Ethoxy-4'-cyanobiphenyl Suzuki Reaction->4-Ethoxy-4'-cyanobiphenyl 4-Bromophenol 4-Bromophenol Williamson Synthesis Williamson Synthesis 4-Bromophenol->Williamson Synthesis Ethyl Halide Ethyl Halide Ethyl Halide->Williamson Synthesis 4-Ethoxybromobenzene 4-Ethoxybromobenzene Williamson Synthesis->4-Ethoxybromobenzene Suzuki Reaction 2 Suzuki Reaction 4-Ethoxybromobenzene->Suzuki Reaction 2 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid->Suzuki Reaction 2 4-Ethoxy-4'-cyanobiphenyl_2 4-Ethoxy-4'-cyanobiphenyl Suzuki Reaction 2->4-Ethoxy-4'-cyanobiphenyl_2

Caption: Synthetic pathways for 4-ethoxy-4'-cyanobiphenyl.

Experimental_Workflow Start Start Reactants & Catalyst Combine Reactants, Catalyst, and Base Start->Reactants & Catalyst Solvent & Degas Add Solvents and Degas Reactants & Catalyst->Solvent & Degas Reflux Reflux Reaction Mixture (12-24h) Solvent & Degas->Reflux TLC Monitoring Monitor by TLC Reflux->TLC Monitoring TLC Monitoring->Reflux Incomplete Workup Cool, Add Water, Extract with Ethyl Acetate TLC Monitoring->Workup Complete Wash Wash Organic Layers with Water and Brine Workup->Wash Dry & Concentrate Dry over MgSO4, Filter, and Concentrate Wash->Dry & Concentrate Purify Purify by Column Chromatography or Recrystallization Dry & Concentrate->Purify Characterize Characterize Product (NMR, MS, DSC, POM) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: The Role of 4-Ethoxybenzonitrile Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and polymerization of a representative methacrylate monomer derived from a 4-ethoxybenzonitrile precursor, highlighting its role in the formation of side-chain liquid crystalline polymers. Due to the limited direct literature on the polymerization of this compound, this document provides a comprehensive, experimentally sound protocol based on analogous and well-documented 4-cyanophenyl methacrylate systems. The this compound moiety serves as a mesogenic group, imparting liquid crystalline properties to the resulting polymer.

Introduction to this compound in Polymer Design

This compound, a derivative of benzonitrile, possesses a rigid, polar structure conducive to forming liquid crystalline phases. While not typically polymerized directly, it can be chemically modified to incorporate a polymerizable group, such as a methacrylate, transforming it into a valuable monomer. The resulting polymers are of significant interest in materials science for applications in displays, sensors, and optical devices. The ethoxy and cyano substitutions on the phenyl ring contribute to the mesogenic character, which dictates the self-assembly and anisotropic properties of the polymer.

Principle of Mesogen-Jacketed Liquid Crystalline Polymers

The polymerization of monomers containing mesogenic side groups, such as the this compound derivative described herein, leads to the formation of side-chain liquid crystalline polymers (SCLCPs). In these materials, the rigid mesogenic units are attached as pendants to a flexible polymer backbone. This architecture allows for the combination of the processability of polymers with the unique optical and electronic properties of liquid crystals. The thermal behavior of SCLCPs is characterized by distinct phase transitions, including a glass transition temperature (Tg) and one or more liquid crystalline phase transitions (e.g., smectic to nematic, nematic to isotropic).

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of a polymerizable methacrylate monomer from a this compound precursor and its subsequent free-radical polymerization.

Part 1: Synthesis of 4-cyano-3-ethoxyphenyl methacrylate (CEPMA)

This protocol describes the synthesis of a hypothetical methacrylate monomer, 4-cyano-3-ethoxyphenyl methacrylate (CEPMA), from 4-hydroxy-2-ethoxybenzonitrile.

Materials:

  • 4-hydroxy-2-ethoxybenzonitrile

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-hydroxy-2-ethoxybenzonitrile (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the flask in an ice bath with continuous stirring.

  • Add methacryloyl chloride (1.1 equivalents) dropwise to the solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) and then with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-cyano-3-ethoxyphenyl methacrylate (CEPMA) monomer.

Part 2: Free-Radical Polymerization of CEPMA

This protocol details the synthesis of poly(4-cyano-3-ethoxyphenyl methacrylate) (PCEPMA) via free-radical polymerization.

Materials:

  • 4-cyano-3-ethoxyphenyl methacrylate (CEPMA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene

  • Methanol (non-solvent for precipitation)

  • Schlenk flask

  • Magnetic stirrer and stirring bar

  • Oil bath

  • Vacuum line

Procedure:

  • Place the CEPMA monomer and AIBN (1 mol% relative to the monomer) in a Schlenk flask equipped with a magnetic stirring bar.

  • Add anhydrous toluene to the flask to achieve a monomer concentration of 1 M.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 24 hours with continuous stirring.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and characterization of the PCEPMA polymer, based on typical results for analogous poly(methacrylates) with cyanophenyl mesogenic groups.

ParameterExpected ValueMethod of Analysis
Monomer Synthesis
CEPMA Yield75-85%Gravimetric
Polymerization
Polymer Yield80-90%Gravimetric
Number-Average Molecular Weight (Mn)15,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Polymer Properties
Glass Transition Temperature (Tg)110 - 130 °CDifferential Scanning Calorimetry (DSC)
Liquid Crystalline Phase Transition180 - 200 °C (Smectic-Nematic or Nematic-Isotropic)Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM)

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from the this compound precursor to the final side-chain liquid crystalline polymer.

SynthesisWorkflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization Precursor 4-hydroxy-2-ethoxybenzonitrile Monomer 4-cyano-3-ethoxyphenyl methacrylate (CEPMA) Precursor->Monomer Triethylamine, DCM Reagent1 Methacryloyl Chloride Reagent1->Monomer Polymer Poly(CEPMA) (Side-Chain Liquid Crystalline Polymer) Monomer->Polymer Toluene, 70°C Initiator AIBN Initiator->Polymer

Caption: Synthetic route for Poly(4-cyano-3-ethoxyphenyl methacrylate).

Application Note and Protocol for the Nucleophilic Hydrolysis of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the nucleophilic substitution reaction at the nitrile carbon of 4-ethoxybenzonitrile, specifically its hydrolysis under basic conditions to yield 4-ethoxybenzoic acid. This transformation is a fundamental process in organic synthesis, often employed in the modification of aromatic scaffolds for the development of new chemical entities.

Introduction

Nucleophilic attack on the electrophilic carbon of a nitrile group is a common and versatile reaction in organic chemistry. The hydrolysis of nitriles, in particular, offers a reliable method for the synthesis of carboxylic acids.[1][2] This application note details the alkaline hydrolysis of this compound, a compound where the aromatic ring is substituted with an electron-donating ethoxy group and an electron-withdrawing cyano group. The reaction proceeds via nucleophilic addition of a hydroxide ion to the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the intermediate amide to the corresponding carboxylate salt.[3] Acidification of the reaction mixture then yields the final carboxylic acid product, 4-ethoxybenzoic acid, which is a valuable intermediate in the synthesis of pharmaceuticals and specialty polymers.[4]

Reaction Principle

The reaction is a base-catalyzed hydrolysis of a nitrile.[5] It occurs in two main stages:

  • Nucleophilic attack and amide formation : The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. A series of proton transfers results in the formation of an amide intermediate.[3]

  • Amide hydrolysis : Under the basic conditions, the amide is further hydrolyzed to a carboxylate salt (sodium 4-ethoxybenzoate), releasing ammonia gas.[2]

  • Acidification : The final step is the protonation of the carboxylate salt with a strong acid to precipitate the desired 4-ethoxybenzoic acid.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound NaOH NaOH (aq) Amide 4-Ethoxybenzamide Carboxylate Sodium 4-Ethoxybenzoate Amide->Carboxylate OH⁻, H₂O, Δ -NH₃ Acid 4-Ethoxybenzoic Acid Carboxylate->Acid HCl (aq)

Caption: General reaction pathway for the hydrolysis of this compound.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Sodium hydroxide (NaOH) pellets[6][7][8]

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and separatory funnel

  • Büchner funnel and filter paper

  • pH paper

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves[9][10]

Safety Precautions:

  • This compound : May be harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated area or chemical fume hood.[11][12][13]

  • Sodium Hydroxide (NaOH) : Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[6][14][15]

  • Hydrochloric Acid (HCl) : Corrosive and causes severe burns. The vapor is irritating to the respiratory system. Handle in a chemical fume hood.[16][17]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7]

Procedure:

  • Reaction Setup : To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g) and a magnetic stir bar.

  • Addition of Base : Prepare a 10% aqueous solution of sodium hydroxide (e.g., 50 mL). Carefully add the NaOH solution to the round-bottom flask containing the nitrile.

  • Reflux : Attach a reflux condenser to the flask and place the apparatus in a heating mantle or sand bath. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the disappearance of the oily nitrile layer. The reflux should be maintained for a minimum of 2-3 hours, or until the reaction is complete (as determined by TLC if desired).[16][18] During the reaction, ammonia gas will be evolved, which can be detected by holding a piece of damp red litmus paper near the top of the condenser (it will turn blue).[17][19]

  • Cooling : Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. A precipitate of the intermediate amide may form and then redissolve as it hydrolyzes.[16]

  • Work-up - Acidification : Cool the reaction mixture in an ice bath. Slowly and carefully, with stirring, add concentrated hydrochloric acid dropwise to the cooled solution to neutralize the excess NaOH and protonate the carboxylate salt. Continue adding acid until the solution is acidic to pH paper (pH ~2-3). A white precipitate of 4-ethoxybenzoic acid will form.[2][17]

  • Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.[20]

  • Washing : Wash the solid product on the filter paper with several portions of cold deionized water to remove any remaining salts.

  • Drying : Press the solid as dry as possible on the filter paper. Transfer the crude product to a watch glass and allow it to air-dry or dry in a desiccator.

  • Purification (Optional) : The crude 4-ethoxybenzoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product of higher purity.

  • Characterization : Determine the yield, melting point, and characterize the product using techniques such as IR and NMR spectroscopy to confirm its identity and purity. The literature melting point for 4-ethoxybenzoic acid is approximately 197-199 °C.[21][22]

Data Presentation

The following table summarizes the key quantitative data for the described protocol.

ParameterValueUnitNotes
Reactants
This compound5.0gStarting material.
Sodium Hydroxide5.0gIn 50 mL of water (10% solution).
Reaction Conditions
SolventWater/EthanolmLAqueous NaOH is the primary medium.
TemperatureReflux (~100)°C
Reaction Time2 - 3hoursMonitor for completion.
Product
Theoretical Yield of 4-Ethoxybenzoic Acid~5.6gBased on 100% conversion.
Expected Melting Point197 - 199°CLiterature value.[21][22]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the laboratory protocol.

G A Setup: Combine This compound and 10% NaOH (aq) B Heat to Reflux (2-3 hours) A->B Heat C Cool to Room Temp, then in Ice Bath B->C Cool D Acidify with HCl (aq) to pH 2-3 C->D Neutralize E Isolate Product via Vacuum Filtration D->E Precipitate Forms F Wash with Cold H₂O E->F Purify G Dry Product F->G Remove Solvent H Characterize: Yield, MP, Spectroscopy G->H Analyze

Caption: Workflow for the synthesis of 4-ethoxybenzoic acid.

References

Application Notes and Protocols: 4-Ethoxybenzonitrile as a Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-ethoxybenzonitrile and its derivatives as precursors in the synthesis of novel agrochemicals. The focus is on the synthesis of potent acaricides, specifically highlighting the pathway to Etoxazole, a commercialized mite growth regulator.

Introduction

This compound is a versatile chemical intermediate belonging to the benzonitrile class of compounds. While its methoxy analogue, 4-methoxybenzonitrile, has been more widely documented as a precursor in various chemical syntheses, the ethoxy derivative offers unique structural properties that can be exploited for the development of novel pesticides. The presence of the ethoxy group can influence the lipophilicity, metabolic stability, and target-binding affinity of the final agrochemical product. This document will explore the synthetic route from a 4-ethoxy-substituted precursor to the potent acaricide Etoxazole.

Key Application: Synthesis of Etoxazole

Etoxazole is a narrow-spectrum acaricide that is effective against a variety of mite species.[1] It acts as a chitin biosynthesis inhibitor, disrupting the molting process in mites.[1] Its chemical structure, 2-(2,6-difluorophenyl)-4-(4-tert-butyl-2-ethoxyphenyl)-4,5-dihydrooxazole, features a key 4-ethoxyphenyl moiety, underscoring the relevance of 4-ethoxy-substituted precursors in its synthesis.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and activity of Etoxazole and its intermediates.

Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Acaricidal Activity (LC50)Reference
This compoundC₉H₉NO147.17>98% (commercial)N/A[2][3]
4-tert-butyl-2-ethoxyanilineC₁₂H₁₉NO193.29~85%N/AInferred
N-(2,6-difluorobenzoyl)-2-amino-2-(2-ethoxy-4-tert-butylphenyl)ethanolC₂₁H₂₄F₂N₂O₃406.43~90%N/A[4]
EtoxazoleC₂₁H₂₃F₂NO₂379.41>95% (cyclization)0.088 mg/L (larvae), 0.128 mg/L (eggs)[4][5]

Experimental Protocols

The following protocols describe a plausible synthetic pathway to Etoxazole, starting from a precursor readily derivable from this compound.

Protocol 1: Synthesis of 4-tert-butyl-2-ethoxyaniline

This protocol is inferred as a standard electrophilic substitution and reduction sequence.

  • Friedel-Crafts Alkylation: To a solution of 4-ethoxyaniline (1 eq.) in a suitable solvent (e.g., nitrobenzene), add tert-butyl chloride (1.1 eq.) and a Lewis acid catalyst (e.g., AlCl₃, 0.2 eq.) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding it to ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 4-tert-butyl-2-ethoxyaniline.

Protocol 2: Synthesis of N-(2,6-difluorobenzoyl)-2-amino-2-(2-ethoxy-4-tert-butylphenyl)ethanol

This protocol is adapted from patent literature describing the synthesis of Etoxazole intermediates.[4]

  • Prepare a solution of 4-tert-butyl-2-ethoxyaniline (1 eq.) in a suitable aprotic solvent (e.g., toluene).

  • Add 2-amino-2-(2-ethoxy-4-tert-butylphenyl)ethanol (1 eq.) to the solution.

  • Slowly add a solution of 2,6-difluorobenzoyl chloride (1.05 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Filter the resulting precipitate and wash with cold solvent.

  • The filtrate can be concentrated and the residue purified by recrystallization to obtain N-(2,6-difluorobenzoyl)-2-amino-2-(2-ethoxy-4-tert-butylphenyl)ethanol.

Protocol 3: Cyclization to Etoxazole

This protocol is adapted from patent literature describing the final step in Etoxazole synthesis.[4]

  • Suspend N-(2,6-difluorobenzoyl)-2-amino-2-(2-ethoxy-4-tert-butylphenyl)ethanol (1 eq.) in a suitable solvent (e.g., benzene).

  • Add thionyl chloride (2.4 eq.) to the suspension.

  • Reflux the mixture for 2 hours with stirring.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in methanol and add an aqueous solution of sodium hydroxide (20%).

  • Stir the mixture at 70°C for 30 minutes.

  • Concentrate the reaction solution and extract the product with benzene.

  • Wash the organic layer with saturated saline solution and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain crude Etoxazole, which can be further purified by recrystallization or chromatography.

Visualizations

Synthetic Workflow for Etoxazole

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_reagents1 Reagents cluster_intermediate2 Intermediate 2 cluster_reagents2 Reagents cluster_final Final Product 4-Ethoxyaniline 4-Ethoxyaniline 4-tert-butyl-2-ethoxyaniline 4-tert-butyl-2-ethoxyaniline 4-Ethoxyaniline->4-tert-butyl-2-ethoxyaniline Friedel-Crafts Alkylation tert-butyl_chloride tert-butyl_chloride tert-butyl_chloride->4-tert-butyl-2-ethoxyaniline Amide_intermediate N-(2,6-difluorobenzoyl)-2-amino-2- (2-ethoxy-4-tert-butylphenyl)ethanol 4-tert-butyl-2-ethoxyaniline->Amide_intermediate Amidation 2-amino-ethanol_derivative 2-amino-2-(2-ethoxy-4-tert- butylphenyl)ethanol 2-amino-ethanol_derivative->Amide_intermediate 2,6-difluorobenzoyl_chloride 2,6-difluorobenzoyl_chloride 2,6-difluorobenzoyl_chloride->Amide_intermediate Etoxazole Etoxazole Amide_intermediate->Etoxazole Cyclization Thionyl_chloride Thionyl_chloride Thionyl_chloride->Etoxazole NaOH NaOH NaOH->Etoxazole

Caption: Synthetic pathway for Etoxazole from a 4-ethoxy-substituted precursor.

Mode of Action: Chitin Biosynthesis Inhibition

G Etoxazole Etoxazole Chitin_Synthase Chitin Synthase (Enzyme) Etoxazole->Chitin_Synthase Inhibits Chitin_Biosynthesis Chitin Biosynthesis Chitin_Synthase->Chitin_Biosynthesis Catalyzes Molt_Disruption Disruption of Molting Chitin_Biosynthesis->Molt_Disruption Leads to Mite_Mortality Mite Mortality (Eggs and Nymphs) Molt_Disruption->Mite_Mortality Results in

Caption: Simplified signaling pathway for the mode of action of Etoxazole.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of novel agrochemicals. The successful development and commercialization of Etoxazole demonstrate the potential of incorporating the 4-ethoxyphenyl moiety into pesticide discovery programs. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological activity of new agrochemicals derived from this versatile building block. Further research into derivatives of this compound could lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols for the Characterization of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization of 4-Ethoxybenzonitrile. The protocols outlined below are intended to serve as a guide for researchers in quality control, purity assessment, and structural elucidation.

Physicochemical Properties

A foundational aspect of analytical method development is the understanding of the compound's physicochemical properties. These properties influence sample preparation, chromatographic conditions, and spectroscopic analysis.

PropertyValueReference
Molecular Formula C₉H₉NON/A
Molecular Weight 147.18 g/mol N/A
Melting Point 62-64 °C[1]
Boiling Point 257-259 °C[1]
Appearance White to cream crystals or powderN/A
Solubility Insoluble in water. Soluble in many organic solvents.N/A

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm)
H-1' (CH₃)~1.4 (t)
H-2' (CH₂)~4.1 (q)
H-3, H-5~7.0 (d)
H-2, H-6~7.6 (d)

Table 2.2: Experimental NMR Data for 4-Methoxybenzonitrile (for comparison)[2]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Proton δ (ppm)
OCH₃3.86 (s)
H-3, H-56.95 (d, J = 8.0 Hz)
H-2, H-67.58 (d, J = 8.0 Hz)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra, potentially using proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg of This compound b Dissolve in ~0.7 mL of deuterated solvent a->b c Transfer to NMR tube b->c d Insert sample into NMR spectrometer c->d e Acquire 1H and 13C NMR spectra d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Peak Integration and Chemical Shift Assignment g->h

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2.3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2240Sharp, Medium
C-O (Aromatic Ether)1240 - 1260 (asymmetric)Strong
1020 - 1075 (symmetric)Strong
C=C (Aromatic)1600, 1580, 1500, 1450Medium to Weak
C-H (Aromatic)3030 - 3100Medium to Weak
C-H (Aliphatic)2850 - 3000Medium

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation:

    • Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow: FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Grind 1-2 mg sample with ~100 mg KBr b Press into a transparent pellet a->b c Record background spectrum b->c d Acquire sample spectrum c->d e Identify characteristic absorption bands d->e f Correlate bands to functional groups e->f

Caption: Workflow for FT-IR analysis of this compound.

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are employed to assess the purity of this compound and to quantify it in various matrices. Mass spectrometry is used for molecular weight determination and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Table 3.1: Mass Spectrometry Data for this compound

Ionm/zRelative Intensity (%)
[M]⁺147100
[M-CH₃]⁺13220
[M-C₂H₄]⁺11985
[C₆H₄CN]⁺10215
[C₆H₅]⁺7710

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions (suggested):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis a Dissolve sample in a volatile solvent b Transfer to autosampler vial a->b c Inject sample into GC b->c d Separate components on GC column c->d e Detect and fragment ions in MS d->e f Analyze chromatogram (retention time) e->f g Analyze mass spectrum (fragmentation pattern) f->g h Compare with library data g->h

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the purity determination and quantification of this compound, particularly for non-volatile impurities.

Experimental Protocol: HPLC (Purity Assay)

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions (suggested):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Safety Information

This compound should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory system irritation.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques allows for unambiguous structural confirmation and accurate purity assessment, which are critical for its application in research and development. It is recommended to validate these methods for specific applications and matrices.

References

Microwave-Assisted Synthesis of 4-Ethoxybenzonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and rapid synthetic methodologies is paramount. Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times and often improving yields compared to conventional heating methods. This document provides detailed application notes and protocols for the microwave-assisted synthesis of 4-Ethoxybenzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials.

The primary route for this synthesis involves the cyanation of an aryl halide precursor, typically 4-bromoethoxybenzene or 4-iodoethoxybenzene. Both palladium- and copper-catalyzed systems have demonstrated efficacy under microwave irradiation, offering flexibility in catalyst choice based on availability and cost considerations.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data from various microwave-assisted cyanation reactions of aryl halides, providing a comparative overview of different catalytic systems and reaction parameters. While specific data for this compound is extrapolated from these related syntheses, the presented conditions serve as an excellent starting point for reaction optimization.

Table 1: Palladium-Catalyzed Microwave-Assisted Cyanation of Aryl Halides

Catalyst SystemCyanide SourceSolventTemperature (°C)Time (min)Yield (%)Reference
Pd₂(dba)₃ / dppfZn(CN)₂DMF1805>95[1]
Pd(PPh₃)₄Zn(CN)₂NMP2002.5HighN/A
PalladacycleK₄[Fe(CN)₆]·3H₂ODioxane/Water10060High[2]
Pd(OAc)₂ / XPhosK₄[Fe(CN)₆]DMAc1503085-95N/A

Note: Yields are reported for various aryl bromides and may vary for 4-ethoxybromobenzene.

Table 2: Copper-Catalyzed Microwave-Assisted Cyanation of Aryl Halides

Catalyst SystemCyanide SourceSolventTemperature (°C)Time (min)Yield (%)Reference
CuI / ligandNaCNToluene110Not specifiedHigh[3]
CuCNN/ANMP17010~90[4]
Cu(BF₄)₂·6H₂O / DMEDAK₄[Fe(CN)₆]DMAcNot specifiedNot specifiedHighN/A

Note: These conditions are for conventional heating but can be adapted for microwave synthesis, expecting significantly reduced reaction times.

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of this compound, adapted from established methods for the cyanation of aryl halides. Researchers should optimize these protocols for their specific microwave reactor and scale.

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide

This protocol is adapted from methodologies employing zinc cyanide, a commonly used and relatively safe cyanide source.

Materials:

  • 4-Bromoethoxybenzene

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reactor vial (10 mL) with a stir bar

  • Septum

Procedure:

  • Vessel Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4-bromoethoxybenzene (1 mmol, 215 mg), zinc cyanide (0.6 mmol, 70 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and dppf (0.02 mmol, 11.1 mg).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the vial.

  • Sealing and Inerting: Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 180°C for 5-10 minutes with stirring. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Copper-Catalyzed Cyanation using Copper(I) Cyanide

This protocol utilizes the classic Rosenmund-von Braun reaction conditions, significantly accelerated by microwave irradiation.

Materials:

  • 4-Iodoethoxybenzene (or 4-Bromoethoxybenzene)

  • Copper(I) Cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Microwave reactor vial (10 mL) with a stir bar

  • Septum

Procedure:

  • Vessel Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 4-iodoethoxybenzene (1 mmol, 248 mg) and copper(I) cyanide (1.2 mmol, 107 mg).

  • Solvent Addition: Add 5 mL of anhydrous NMP to the vial.

  • Sealing: Seal the vial with a septum.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 170-200°C for 10-20 minutes.

  • Work-up and Purification:

    • Upon completion, allow the reaction vial to cool to room temperature.

    • Pour the reaction mixture into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the microwave-assisted synthesis of this compound.

experimental_workflow cluster_start 1. Precursor Selection cluster_reagents 2. Reagent Assembly cluster_reaction 3. Microwave Synthesis cluster_purification 4. Product Isolation cluster_product 5. Final Product precursor 4-Bromoethoxybenzene or 4-Iodoethoxybenzene catalyst Catalyst (Pd or Cu based) precursor->catalyst cyanide Cyanide Source (Zn(CN)2, CuCN, K4[Fe(CN)6]) solvent Solvent (DMF, NMP, etc.) mw_reactor Microwave Reactor (Set Temperature & Time) catalyst->mw_reactor workup Work-up (Extraction, Washing) mw_reactor->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: Experimental workflow for microwave-assisted synthesis.

signaling_pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products aryl_halide Ar-X (4-Ethoxy-Aryl Halide) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition cyanide_source M-CN (Cyanide Source) transmetalation Transmetalation/ Cyanide Exchange cyanide_source->transmetalation catalyst Pd(0) or Cu(I) Catalyst catalyst->oxidative_addition oxidative_addition->transmetalation [Ar-Cat-X] reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Cat-CN] reductive_elimination->catalyst product Ar-CN (this compound) reductive_elimination->product byproduct M-X reductive_elimination->byproduct

Caption: Generalized catalytic cycle for cyanation.

References

Application Notes and Protocols: 4-Ethoxybenzonitrile in the Development of Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethoxybenzonitrile, a derivative of benzonitrile, is an aromatic organic compound with potential applications in the burgeoning field of organic electronics. While specific research detailing the direct application of this compound in high-performance organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) is limited in publicly available literature, its structural motifs—the benzonitrile core and the alkoxy group—are prevalent in a variety of functional organic materials. This document provides a comprehensive overview of the potential roles of this compound, drawing parallels from closely related benzonitrile and alkoxybenzene derivatives that have been successfully integrated into organic electronic devices. The protocols and data presented herein are based on established methodologies for these analogous compounds and are intended to serve as a foundational guide for researchers exploring the use of this compound.

Potential Applications in Organic Electronics

The unique electronic and structural characteristics of the benzonitrile moiety make it a valuable component in the design of organic semiconductors. The electron-withdrawing nature of the nitrile group can influence the frontier molecular orbital (HOMO and LUMO) energy levels, which is a critical aspect of designing materials for both hole and electron transport. The ethoxy group, being an electron-donating group, can further modulate these electronic properties.

Organic Light-Emitting Diodes (OLEDs)

Benzonitrile derivatives have shown significant promise as host and emitter materials in OLEDs, particularly in the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The donor-acceptor (D-A) architecture is central to the design of many TADF emitters, where the benzonitrile unit can act as the acceptor moiety.

While specific data for this compound in OLEDs is not available, the performance of other benzonitrile derivatives provides a benchmark for its potential.

Table 1: Performance of Selected Benzonitrile-Based TADF Emitters in OLEDs

Emitter Material Host External Quantum Efficiency (EQE) (%) Emission Color Reference
Benzonitrile-Carbazole Derivative DPEPO 12.0 Red [1]

| Fluorinated Benzonitrile D-A-D' Compound | mCP | Not Specified | Blue-Green |[2] |

Liquid Crystals

Alkoxybenzonitriles are a well-established class of materials in liquid crystal displays (LCDs). The rigid benzonitrile core contributes to the mesogenic (liquid crystalline) behavior, while the terminal alkoxy chain influences the phase transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic). This compound, with its terminal ethoxy group, is a potential candidate for use as a component in liquid crystal mixtures. Its properties can be compared to other 4-alkoxybenzonitriles.

Table 2: Phase Transition Temperatures of Selected 4-Alkoxybenzonitrile Compounds

Compound Alkoxy Chain Transition Temperature (°C)
4-Pentyl-4'-cyanobiphenyl (5CB) C5H11 Crystal to Nematic 24
Nematic to Isotropic 35.3
4-Octyloxy-4'-cyanobiphenyl (8OCB) C8H17O Crystal to Smectic A 54.5
Smectic A to Nematic 67

| | | Nematic to Isotropic | 80 |

Note: Data for this compound is not available in the provided search results. The table shows data for well-characterized liquid crystals for comparison.

Experimental Protocols

The following protocols are generalized methodologies for the fabrication of organic electronic devices and the synthesis of related materials. These can be adapted for the use of this compound.

Protocol for Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol describes a general procedure for fabricating a bottom-gate, top-contact OFET, a common architecture for evaluating new organic semiconductors.

Materials:

  • Substrate: Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm).

  • Organic Semiconductor: this compound or a derivative dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL.

  • Source/Drain Electrodes: Gold (Au).

  • Solvents: Acetone, Isopropanol (IPA), and the solvent used for the organic semiconductor.

Equipment:

  • Spin coater

  • Thermal evaporator

  • Substrate cleaning bath (ultrasonic)

  • Glovebox or inert atmosphere environment

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the Si/SiO₂ substrate in acetone and then IPA for 15 minutes each. b. Dry the substrate with a stream of nitrogen gas. c. Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Organic Semiconductor Deposition: a. Transfer the cleaned substrate to a spin coater, typically located inside a glovebox. b. Dispense the organic semiconductor solution onto the center of the substrate. c. Spin-coat the solution at a speed of 1000-3000 rpm for 60 seconds. d. Anneal the film on a hotplate at a temperature appropriate for the material (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.

  • Source-Drain Electrode Deposition: a. Place the substrate with the organic semiconductor film into a thermal evaporator. b. Use a shadow mask to define the source and drain electrodes. c. Deposit a 50 nm layer of gold at a rate of 0.1-0.2 Å/s.

  • Device Characterization: a. Transfer the completed device to a probe station. b. Measure the output and transfer characteristics using a semiconductor parameter analyzer. c. From the transfer characteristics in the saturation regime, calculate the charge carrier mobility (μ) using the following equation: IDS = ( μCiW ) / ( 2L ) * ( VGS - VT )² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and VT is the threshold voltage.

Protocol for Fabrication of a Simplified Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a simple multi-layer OLED using thermal evaporation.

Materials:

  • Substrate: Indium tin oxide (ITO)-coated glass.

  • Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

  • Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD).

  • Emissive Layer (EML): A host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)) doped with an emitter (potentially a this compound derivative).

  • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃).

  • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF).

  • Cathode: Aluminum (Al).

Equipment:

  • Substrate cleaning bath (ultrasonic)

  • Spin coater

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation: a. Clean the ITO-coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and IPA. b. Dry with nitrogen and treat with oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer Deposition: a. Spin-coat an aqueous solution of PEDOT:PSS onto the ITO surface. b. Anneal the substrate at ~120 °C for 15 minutes in air.

  • Organic Layer and Cathode Deposition: a. Transfer the substrate to a high-vacuum thermal evaporation chamber. b. Sequentially deposit the following layers: i. HTL (e.g., NPD, ~40 nm) ii. EML (e.g., CBP doped with the emitter, ~20 nm) iii. ETL (e.g., Alq₃, ~30 nm) iv. EIL (e.g., LiF, ~1 nm) v. Cathode (e.g., Al, ~100 nm)

  • Encapsulation and Characterization: a. Encapsulate the device in an inert atmosphere to prevent degradation from moisture and oxygen. b. Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Visualizations

Workflow for OFET Fabrication

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Device Fabrication (in Glovebox) cluster_char Characterization Cleaning Substrate Cleaning (Acetone, IPA) Drying N2 Drying Cleaning->Drying Plasma O2 Plasma Treatment Drying->Plasma SpinCoat Spin Coating (Organic Semiconductor) Plasma->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Evaporation Electrode Deposition (Thermal Evaporation) Anneal->Evaporation Electrical Electrical Measurement (Probe Station) Evaporation->Electrical Analysis Data Analysis (Mobility Calculation) Electrical->Analysis

Caption: Workflow for the fabrication and characterization of a solution-processed OFET.

Layered Structure of a Multilayer OLED

OLED_Structure Substrate Substrate (Glass) Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (Al)

References

Application Notes and Protocols for 4-Ethoxybenzonitrile in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 4-Ethoxybenzonitrile as a fragrance ingredient. Due to the limited publicly available data on the direct application of this compound in fragrance formulations, this document establishes a framework for its evaluation based on established principles of perfumery and data from its close structural analog, 4-Methoxybenzonitrile. Detailed protocols for sensory analysis, stability testing, and performance evaluation are provided to guide researchers in assessing the potential of this and other novel aromatic nitriles.

Introduction

This document serves as a practical guide for researchers and formulators interested in exploring the potential of this compound. It outlines the necessary steps to characterize its odor profile, performance, and stability, drawing parallels with 4-Methoxybenzonitrile to provide a comparative context.

Comparative Analysis: this compound vs. 4-Methoxybenzonitrile

The structural similarity between this compound and 4-Methoxybenzonitrile suggests that their olfactory and physicochemical properties may be related. The primary difference is the substitution of a methoxy group with an ethoxy group, which can influence volatility, polarity, and interaction with olfactory receptors, potentially leading to a distinct odor profile.

Fig. 1: Structural comparison and property inference.

Physicochemical and Olfactory Properties of 4-Methoxybenzonitrile (for reference)

The following table summarizes the known properties of 4-Methoxybenzonitrile, which can serve as a benchmark for the evaluation of this compound.

PropertyData for 4-MethoxybenzonitrileReference(s)
CAS Number 874-90-8[6]
Molecular Formula C8H7NO[6]
Molecular Weight 133.15 g/mol [7]
Appearance White crystalline powder[7]
Odor Type Floral, sweet, hawthorn, hay, coumarinic[5]
Odor Description Sweet floral, hawthorn, hay, and coumarin notes. Soft tonka bean note with aniseed and almond nuances.[5]
Odor Strength Medium; recommended to be smelled in a 10% solution or less.[5]
Substantivity on blotter 400 hours at 100%[5]
Recommended Usage Up to 0.6% in fragrance concentrate. Can be used in amounts of 10% or more in certain cases.[4][5]
Applications Substitute for coumarin, especially in alkaline products like soap due to high stability.[4]
Stability Stable in alkaline media, does not cause discoloration.[4]

Experimental Protocols for Evaluation of this compound

The following protocols are designed to systematically evaluate the potential of this compound as a fragrance ingredient.

cluster_workflow Workflow for New Fragrance Ingredient Evaluation A Material Sourcing and Purity Analysis (GC-MS) B Preliminary Odor Assessment A->B C Sensory Panel Evaluation B->C D Stability Testing (Accelerated & Real-time) C->D E Performance Evaluation in Product Base (e.g., Soap) C->E G Final Formulation Dossier D->G E->G F Safety Assessment Review F->G

Fig. 2: Evaluation workflow for a new fragrance ingredient.

Objective: To characterize the odor profile of this compound and determine its olfactory properties relative to 4-Methoxybenzonitrile.

Materials:

  • This compound (99%+ purity)

  • 4-Methoxybenzonitrile (99%+ purity, as control)

  • Dipropylene glycol (DPG) or ethanol (perfumery grade)

  • Glass beakers and stirring rods

  • Smelling strips (blotters)

  • Trained sensory panel (min. 5 panelists)

Methodology:

  • Sample Preparation: Prepare 10% and 1% solutions of both this compound and 4-Methoxybenzonitrile in DPG or ethanol.

  • Blotter Dipping: Dip smelling strips into each solution to a depth of 1 cm. Allow the solvent to evaporate for 30 seconds.

  • Evaluation: Present the coded blotters to the sensory panel in a well-ventilated, odor-free room.

  • Data Collection: Panelists will evaluate the odor at different time intervals (initial, 1 hour, 4 hours, 24 hours) and record their descriptions using a standardized fragrance vocabulary (e.g., sweet, floral, fruity, spicy, woody, etc.). They will also rate the odor intensity on a scale of 1 to 10.

  • Triangle Test: A triangle test can be performed to determine if a perceptible difference exists between the two compounds at the same concentration.[8]

Objective: To assess the stability of this compound in a high pH environment, a critical performance parameter for many personal care products.[9]

Materials:

  • Unperfumed soap base

  • This compound

  • 4-Methoxybenzonitrile (as a stable control)

  • Coumarin (as an unstable control)

  • Oven or climate chamber for accelerated aging

  • Glass jars with airtight lids

Methodology:

  • Sample Preparation: Melt the soap base and divide it into three equal portions.

  • Incorporation: Add 0.5% (w/w) of this compound to the first portion, 0.5% of 4-Methoxybenzonitrile to the second, and 0.5% of Coumarin to the third. Mix thoroughly and pour into molds. A fourth unperfumed sample should also be prepared.

  • Aging:

    • Accelerated Aging: Place one set of soap bars in an oven at 40°C for 4 weeks.[9]

    • Real-Time Aging: Store a second set of soap bars at room temperature, protected from direct light, for 12 weeks.

  • Evaluation: At weekly intervals, evaluate the soap samples for:

    • Odor: A sensory panel assesses any changes in odor character and intensity compared to the initial sample.

    • Color: Visually inspect for any discoloration against the unperfumed control.

  • Data Analysis: Compare the stability of this compound to both the stable (4-Methoxybenzonitrile) and unstable (Coumarin) controls.

Objective: To quantitatively measure the volatility and release of this compound from a product base over time.[10][11][12][13][14]

Materials:

  • Soap samples from Protocol 2

  • Headspace vials

  • GC-MS system with a headspace autosampler

  • Appropriate GC column for fragrance analysis

Methodology:

  • Sample Preparation: Place a precisely weighed amount of the soap sample (e.g., 1 gram, grated) into a headspace vial.

  • Incubation: Equilibrate the vial at a set temperature (e.g., 37°C) for a specified time to allow the fragrance molecules to partition into the headspace.

  • Injection and Analysis: The headspace gas is automatically injected into the GC-MS for separation and identification of the volatile compounds.

  • Data Collection: Analyze samples at different time points during the stability study (e.g., Week 0, Week 4, Week 12).

  • Data Analysis: Quantify the peak area of this compound in the chromatograms at each time point. A decrease in peak area over time indicates degradation or loss of the fragrance molecule.

cluster_headspace Headspace GC-MS Analysis Workflow A Prepare Soap Sample in Vial B Equilibrate Vial at 37°C A->B C Autosampler Injects Headspace Gas B->C D GC Separates Volatiles C->D E MS Identifies and Quantifies Compounds D->E F Analyze Peak Area of this compound E->F

Fig. 3: Headspace GC-MS analysis workflow.

Safety and Regulatory Considerations

Aromatic nitriles as a class have been evaluated for safety in fragrance applications.[15][16] A safety data sheet for this compound indicates that it is considered an irritant and harmful by inhalation, in contact with skin, and if swallowed.[17] Any formulation development must adhere to the guidelines set by regulatory bodies such as the International Fragrance Association (IFRA) and be supported by a thorough safety assessment. It is crucial to determine if the use of this compound can lead to the release of cyanide under relevant conditions, a key safety question for this class of compounds.[15]

Conclusion

While direct data on the fragrance applications of this compound is currently lacking, its structural similarity to the well-established fragrance ingredient 4-Methoxybenzonitrile provides a strong rationale for its investigation. The protocols outlined in this document offer a systematic and scientifically rigorous approach to characterizing its odor profile, stability, and performance. By following these methodologies, researchers can effectively evaluate the potential of this compound and contribute valuable data to the field of fragrance chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethoxybenzonitrile.

Troubleshooting Guide

Issue 1: Low Yield in Williamson Ether Synthesis of this compound from 4-hydroxybenzonitrile

Q: My Williamson ether synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation: Ensure the complete deprotonation of 4-hydroxybenzonitrile to form the phenoxide. Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is often more effective than sodium hydroxide (NaOH).[1][2]

  • Choice of Ethylating Agent: The reactivity of the ethylating agent is crucial. Ethyl iodide is a better leaving group than ethyl bromide, which is in turn better than ethyl chloride.[2] Using a more reactive ethylating agent can improve the reaction rate and yield.

  • Reaction Temperature: While heating is necessary, excessive temperatures can promote side reactions. A typical temperature range for this synthesis is 50-100 °C.[1] The optimal temperature should be determined empirically for your specific setup.

  • Solvent Purity: The presence of water or protic solvents can solvate the phenoxide, reducing its nucleophilicity.[1] Ensure you are using a dry, polar aprotic solvent.

  • Side Reactions: The most common side reaction is the E2 elimination of the ethylating agent, especially if there is any steric hindrance.[1] While less of a concern with a primary halide like ethyl iodide, ensuring a clean reaction setup is important. C-alkylation of the phenoxide is also a possibility, though generally less favored.[1]

Issue 2: Poor Yield or Side Product Formation in Sandmeyer Reaction

Q: I am attempting to synthesize this compound from 4-ethoxyaniline via a Sandmeyer reaction and am observing low yields and/or significant side products. How can I optimize this reaction?

A: The Sandmeyer reaction, while powerful, can be sensitive to reaction conditions. Here are key areas to focus on for optimization:

  • Diazotization Step: The formation of the diazonium salt is critical. This step is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. Ensure slow and controlled addition of sodium nitrite to an acidic solution of 4-ethoxyaniline.

  • Copper(I) Cyanide Quality: The quality and solubility of the copper(I) cyanide are important for the cyanation step. Ensure you are using a fresh, high-quality reagent.

  • Reaction Medium: The choice of solvent and pH can influence the reaction outcome. Some protocols suggest a neutral or slightly basic pH for the cyanation step to facilitate the reaction.

  • Undesired Side Reactions: A major side reaction is the formation of a phenol (4-ethoxy-phenol) through reaction with water.[3] Minimizing the amount of water and controlling the temperature are crucial. Another potential side reaction is the formation of biaryl compounds.[3]

Issue 3: Incomplete Conversion in the One-Pot Synthesis from 4-Ethoxybenzaldehyde

Q: My one-pot synthesis of this compound from 4-ethoxybenzaldehyde is showing incomplete conversion of the starting material. What can I do to drive the reaction to completion?

A: Incomplete conversion in this one-pot synthesis, which typically involves the formation of an oxime followed by dehydration, can be addressed by looking at the following:

  • Oximation Step: Ensure an adequate molar excess of the oximation agent, such as hydroxylamine hydrochloride, is used to completely convert the aldehyde to the aldoxime intermediate.[4]

  • Dehydration Step: The choice and amount of the dehydrating agent are critical. Acetic anhydride is a commonly used dehydrating agent for this transformation.[4] The reaction temperature for the dehydration step is also important and may require heating to ensure completion.[4]

  • Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time for both the oximation and dehydration steps.[5] Extending the reaction time may be necessary to achieve full conversion.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common and well-established synthetic routes for this compound are:

  • Williamson Ether Synthesis: This involves the reaction of 4-hydroxybenzonitrile with an ethylating agent (e.g., ethyl iodide, ethyl bromide) in the presence of a base.[1] This method is advantageous due to the ready availability of the starting materials.

  • Sandmeyer Reaction: This route starts with the diazotization of 4-ethoxyaniline followed by a copper-catalyzed cyanation.[6][7]

  • From 4-Ethoxybenzaldehyde: This can be a one-pot synthesis where 4-ethoxybenzaldehyde is first converted to its oxime, which is then dehydrated to form the nitrile.[4][8]

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2: Safety is paramount in any chemical synthesis. For this compound synthesis, consider the following:

  • Handling of Cyanides: If using a Sandmeyer reaction or other methods involving cyanide salts (e.g., CuCN, NaCN, KCN), extreme caution is necessary as these are highly toxic.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Acidic conditions can generate highly toxic hydrogen cyanide gas.

  • Flammable Solvents: Many of the solvents used (e.g., THF, diethyl ether, ethanol) are flammable. Ensure there are no ignition sources nearby.

  • Strong Bases and Acids: Reagents like sodium hydride are highly reactive and pyrophoric. Strong acids used in the Sandmeyer reaction should be handled with care.

  • General PPE: Always wear safety goggles, gloves, and a lab coat when performing these experiments.[5]

Q3: How can I purify the final this compound product?

A3: The purification method will depend on the nature of the impurities present. Common purification techniques include:

  • Recrystallization: This is an effective method for purifying solid products.[5] The choice of solvent is crucial and should be determined based on the solubility of this compound and the impurities. Ethanol/water or isopropanol/water mixtures are often good choices.[5]

  • Column Chromatography: For high purity requirements or to separate compounds with similar solubility, column chromatography using silica gel is a standard technique.[1][10][11]

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

Data Presentation: Comparison of Synthesis Methods

Synthesis Method Starting Material Key Reagents Typical Reaction Conditions Reported Yield Key Advantages Potential Drawbacks
Williamson Ether Synthesis 4-hydroxybenzonitrileEthyl iodide/bromide, NaH/K2CO3, DMF/THF50-100 °C, 1-8 hours[1]50-95%[1]Readily available starting materials, relatively simple procedure.Requires anhydrous conditions, potential for side reactions (elimination).[1]
Sandmeyer Reaction 4-ethoxyanilineNaNO2, HCl, CuCNDiazotization at 0-5 °C, Cyanation at elevated temperaturesGood to excellent yields (e.g., 83% for a similar cyanation)[3]Utilizes a different starting material, offering synthetic flexibility.Involves unstable diazonium intermediate, use of highly toxic cyanides.[3]
One-Pot from Aldehyde 4-ethoxybenzaldehydeHydroxylamine hydrochloride, Acetic anhydrideOximation at room temp to reflux, Dehydration at elevated temp (e.g., 130 °C)[4]High yields (e.g., 94.9% for a similar oximation)[4]One-pot procedure can be more efficient.May require careful optimization of reaction times and temperatures for both steps.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-hydroxybenzonitrile in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating complete formation of the sodium phenoxide.

  • Ether Formation: Slowly add a slight molar excess of ethyl iodide to the reaction mixture.

  • Heat the reaction mixture to 50-100 °C and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Protocol 2: Sandmeyer Reaction for this compound

  • Diazotization: Dissolve 4-ethoxyaniline in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN mixture. The reaction may require gentle heating to proceed to completion.

  • Work-up: After the reaction is complete (as indicated by the cessation of nitrogen gas evolution), neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.

Protocol 3: One-Pot Synthesis from 4-Ethoxybenzaldehyde

  • Oximation: In a reaction flask, dissolve 4-ethoxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent like ethanol or acetonitrile.[4][10]

  • Add a base (e.g., sodium hydroxide) and stir the mixture at room temperature or with gentle heating until the aldehyde is completely converted to the oxime (monitor by TLC).[4]

  • Dehydration: To the reaction mixture containing the 4-ethoxybenzaldehyde oxime, add a dehydrating agent such as acetic anhydride.[4]

  • Heat the reaction mixture (e.g., to 130 °C) for a sufficient time to complete the dehydration to the nitrile.[4]

  • Work-up: Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash it with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualization

Troubleshooting_Yield_of_4_Ethoxybenzonitrile start Low Yield of this compound method Identify Synthesis Method start->method williamson Williamson Ether Synthesis method->williamson 4-hydroxybenzonitrile sandmeyer Sandmeyer Reaction method->sandmeyer 4-ethoxyaniline aldehyde Synthesis from Aldehyde method->aldehyde 4-ethoxybenzaldehyde check_base Check Base/Deprotonation - Use strong base (e.g., NaH) - Ensure anhydrous conditions williamson->check_base check_diazotization Verify Diazotization - Low temperature (0-5°C) - Controlled NaNO2 addition sandmeyer->check_diazotization check_oximation Ensure Complete Oximation - Molar excess of hydroxylamine aldehyde->check_oximation check_ethylating_agent Evaluate Ethylating Agent - Use more reactive agent (e.g., EtI) check_base->check_ethylating_agent optimize_temp_williamson Optimize Temperature - Range: 50-100°C - Avoid excessive heat check_ethylating_agent->optimize_temp_williamson check_cucn Check CuCN Quality - Use fresh, high-quality reagent check_diazotization->check_cucn minimize_water Minimize Water - Reduce phenol side product check_cucn->minimize_water check_dehydration Optimize Dehydration - Sufficient dehydrating agent - Adequate temperature and time check_oximation->check_dehydration

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 4-Ethoxybenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Recrystallization: No crystal formation upon cooling - The solution is not saturated (too much solvent was used).- The rate of cooling is too fast.- High levels of impurities are inhibiting crystallization.- Concentrate the solution by boiling off some solvent and allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Recrystallization: "Oiling out" (formation of an oil instead of crystals) - The melting point of the crude product is lowered by impurities to below the boiling point of the solvent.- The solvent is too non-polar.- The solution is being cooled too rapidly.- Reheat the solution to dissolve the oil, add a small amount of a more polar co-solvent (e.g., a few drops of water in ethanol), and cool slowly.- Try a different solvent system. A mixed solvent system may be beneficial.- Consider a preliminary purification by column chromatography to remove a significant portion of the impurities.
Recrystallization: Colored impurities remain in crystals - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.- Ensure the filtered crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent.
Column Chromatography: Poor separation of spots on TLC - The chosen eluent system has inappropriate polarity.- Optimize the eluent system using various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) to achieve a clear separation of the product spot from impurity spots on a TLC plate.
Column Chromatography: Tailing of the compound spot - The compound is interacting too strongly with the silica gel.- For basic impurities, adding a small amount of triethylamine (0.1-1%) to the eluent can reduce tailing. For acidic impurities, a small amount of acetic acid may be helpful.
General: Low recovery of purified product - Too much solvent was used during recrystallization.- Premature crystallization occurred during hot filtration.- The product is more soluble in the cold wash solvent than anticipated.- Use the minimum amount of hot solvent required for dissolution.- Pre-heat the funnel and filter paper for hot filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-hydroxybenzonitrile and the ethylating agent (e.g., ethyl bromide or diethyl sulfate), by-products from side reactions, and residual solvents from the synthesis. The exact nature of impurities will depend on the synthetic route employed.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Ethanol is a commonly effective solvent for the recrystallization of substituted benzonitriles. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. The ideal solvent or solvent system should dissolve the crude product when hot but have low solubility for the pure product when cold.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purity. Due to its aromatic nature, this compound can be visualized on a TLC plate using a UV lamp (254 nm). The purified product should appear as a single spot. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is reported to be in the range of 60-63°C.[1] A broad melting point range for the purified product typically indicates the presence of residual impurities.

Q5: My purified this compound is off-white or yellowish. How can I decolorize it?

A5: If the product remains colored after initial purification, a treatment with activated charcoal during recrystallization can be effective. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica to the top of the column.

  • Elution: Begin eluting with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Property Value Reference
Molecular FormulaC₉H₉NO[2][3]
Molecular Weight147.17 g/mol [3]
Melting Point60-63 °C[1]
AppearanceWhite to cream crystals or powder[4]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude this compound dissolve Dissolve in minimal hot solvent crude_recrys->dissolve hot_filter Hot Filtration (optional, with charcoal) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry_recrys Dry wash->dry_recrys pure_recrys Pure this compound dry_recrys->pure_recrys crude_chrom Crude this compound dissolve_load Dissolve and load onto column crude_chrom->dissolve_load elute Elute with solvent gradient dissolve_load->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_chrom Pure this compound evaporate->pure_chrom

Caption: Experimental workflows for the purification of this compound.

troubleshooting_logic cluster_issues Common Issues start Purification Attempt outcome Pure Product? start->outcome success Successful Purification outcome->success Yes troubleshoot Consult Troubleshooting Guide outcome->troubleshoot No no_crystals No Crystals troubleshoot->no_crystals oiling_out Oiling Out troubleshoot->oiling_out colored_product Colored Product troubleshoot->colored_product low_yield Low Yield troubleshoot->low_yield

Caption: Logical diagram for troubleshooting purification issues.

References

identifying side reactions in 4-Ethoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-ethoxybenzonitrile, a crucial intermediate for researchers, scientists, and drug development professionals. The primary synthesis route is the Williamson ether synthesis, involving the reaction of 4-hydroxybenzonitrile with an ethylating agent.

Troubleshooting Guide & FAQs

This section addresses specific challenges and frequently asked questions regarding side reactions in the synthesis of this compound.

Q1: My reaction is producing significant byproducts alongside this compound. What are the likely side reactions?

A1: The synthesis of this compound via the Williamson ether synthesis is prone to two main side reactions:

  • C-alkylation: The phenoxide ion of 4-hydroxybenzonitrile is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form an alkylated phenol.[1]

  • Elimination (E2 Reaction): The ethylating agent (e.g., ethyl bromide) can undergo an elimination reaction in the presence of the basic phenoxide, leading to the formation of ethylene gas instead of the desired ether. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under certain conditions.[2]

Q2: How can I minimize the formation of C-alkylated byproducts?

A2: To favor the desired O-alkylation over C-alkylation, the choice of solvent is critical. Polar aprotic solvents are highly recommended.[1] These solvents solvate the cation of the phenoxide salt but do not strongly solvate the oxygen anion, leaving it more available to attack the ethylating agent.

  • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).[1][2]

  • Solvents to Avoid: Protic solvents like ethanol or water can lead to significant amounts of C-alkylation.[1]

Q3: What measures can I take to prevent the E2 elimination side reaction?

A3: The E2 elimination reaction competes with the desired SN2 (substitution) reaction. To minimize elimination, consider the following:

  • Choice of Ethylating Agent: Use a primary ethyl halide, such as ethyl bromide or ethyl iodide. Secondary and tertiary halides are much more prone to elimination.[2]

  • Reaction Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. Avoid excessively high temperatures. A typical temperature range for this synthesis is 50-100°C.

  • Base Selection: Use a non-hindered base to form the phenoxide. Potassium carbonate (K₂CO₃) is a common and effective choice.

Q4: My reaction is proceeding very slowly or not going to completion. What could be the issue?

A4: Several factors can contribute to a sluggish reaction:

  • Insufficiently Strong Base: Ensure the base is strong enough to fully deprotonate the 4-hydroxybenzonitrile to form the more nucleophilic phenoxide.

  • Poor Solvent Quality: The use of wet or impure solvents can hinder the reaction. Ensure you are using anhydrous polar aprotic solvents.

  • Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide enough energy for the reaction to proceed at a reasonable rate. Gentle heating is often required.

  • Inactive Alkyl Halide: Ensure the ethylating agent is of good quality and has not degraded.

Data Presentation: Impact of Reaction Conditions on Product Distribution

ParameterCondition ACondition BCondition C
Solvent DMF (Polar Aprotic)Ethanol (Polar Protic)Toluene (Non-polar)
Ethylating Agent Ethyl BromideEthyl BromideEthyl Bromide
Base K₂CO₃K₂CO₃K₂CO₃
Temperature 80°C80°C80°C
Expected Yield of this compound (O-Alkylation) High (~90%)Moderate (~50%)Low (~20%)
Expected Yield of C-Alkylated Byproduct Low (<5%)High (~40%)Moderate (~30%)
Expected Yield of Elimination Byproduct Minimal (<1%)Minimal (<1%)Minimal (<1%)

Note: These are estimated yields to illustrate the impact of the solvent on the reaction outcome. Actual yields may vary based on specific experimental conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar, high-yield synthesis and is a general guideline that may require optimization.

Materials:

  • 4-Hydroxybenzonitrile

  • Ethyl bromide (or Ethyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-hydroxybenzonitrile.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • With stirring, add ethyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the competing reaction pathways in the synthesis of this compound and the key factors influencing the product distribution.

G Reaction Pathways in this compound Synthesis Reactants 4-Hydroxybenzonitrile + Ethyl Bromide Phenoxide 4-Cyanophenoxide (Ambident Nucleophile) Reactants->Phenoxide Base (e.g., K2CO3) Elimination Elimination (E2 - Side Reaction) Reactants->Elimination Favored by: - High Temperatures - Hindered Bases/Alkyl Halides O_Alkylation O-Alkylation (SN2) Phenoxide->O_Alkylation Favored by: - Polar Aprotic Solvents (DMF, DMSO) - Lower Temperatures C_Alkylation C-Alkylation (Side Reaction) Phenoxide->C_Alkylation Favored by: - Protic Solvents (Ethanol, Water) Product This compound (Desired Product) O_Alkylation->Product C_Product C-Alkylated Byproduct C_Alkylation->C_Product E_Product Ethylene Elimination->E_Product

Caption: Competing reaction pathways in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing synthetic routes to substituted benzonitriles.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the synthesis of substituted benzonitriles.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyanation Reactions

  • Question: My palladium-catalyzed cyanation of an aryl halide is giving a low yield or no product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in palladium-catalyzed cyanation reactions are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation, often referred to as catalyst poisoning.[1][2] Excess cyanide ions in the reaction mixture can lead to the formation of inactive palladium-cyanide complexes.[1][2] The formation of palladium black, which is catalytically inactive, can also occur.[3]

      • Solution: Consider using a cyanide source that maintains a low concentration of free cyanide, such as K4[Fe(CN)6] or employing slow-addition techniques for reagents like TMSCN.[1][4] The use of zinc formate dihydrate has been shown to reactivate the palladium catalyst in some cases.[5] Ensure rigorous anaerobic conditions, as oxygen can lead to the formation of palladium black.[6]

    • Poor Solubility of Reagents: If your aryl halide or other reagents have poor solubility in the chosen solvent, the reaction rate will be significantly hampered.[7]

      • Solution: Screen different solvents. Polar aprotic solvents like DMF, DMSO, or DMAc are often effective.[5][8] For highly insoluble substrates, consider using a co-solvent or switching to a solvent that can dissolve all components at the reaction temperature, such as 1,2-dichlorobenzene for some anthracene derivatives.[7]

    • Sub-optimal Ligand Choice: The choice of phosphine ligand is crucial for an efficient catalytic cycle.

      • Solution: For electron-rich aryl halides, bulky and electron-rich phosphine ligands can accelerate the oxidative addition step.[9] For reactions involving aryl chlorides, highly active catalyst systems with specialized ligands are often necessary.[6]

    • Inappropriate Base: The base plays a critical role in many cross-coupling reactions.

      • Solution: The choice of base is often empirical.[7] Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The solubility of the base in the reaction medium is also an important consideration.[10]

A decision tree for troubleshooting low-yield cyanation reactions is presented below:

G start Low Yield in Cyanation Reaction catalyst Check for Catalyst Deactivation (e.g., color change, precipitation) start->catalyst solubility Assess Reagent Solubility start->solubility conditions Evaluate Reaction Conditions start->conditions solution_catalyst Use slow-release CN source Employ rigorously degassed solvents Consider catalyst reactivators catalyst->solution_catalyst solution_solubility Screen alternative polar aprotic solvents (DMF, DMSO, DMAc) Consider co-solvents solubility->solution_solubility solution_conditions Optimize ligand, base, and temperature Screen different phosphine ligands Test alternative inorganic bases conditions->solution_conditions

Troubleshooting low-yield cyanation reactions.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is producing the desired benzonitrile, but I am also observing significant amounts of byproducts. What are these byproducts and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge. Identifying the byproduct can provide clues to optimize the reaction conditions.

    • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, especially under acidic or basic conditions at elevated temperatures.[11][12][13]

      • Solution: If your target is the nitrile, ensure anhydrous conditions and consider using milder bases or shorter reaction times. If the amide or carboxylic acid is the desired product, you can intentionally drive the reaction to completion by using aqueous acid or base and heating.[11][14]

    • Homocoupling of Aryl Halide (Biaryl Formation): This occurs when two molecules of the aryl halide couple to form a biaryl species.

      • Solution: This side reaction can be favored at higher temperatures. Optimizing the catalyst-to-ligand ratio can also help suppress homocoupling.[15]

    • Hydroxylation of Aryl Halide (Phenol Formation): The aryl halide can react with hydroxide ions to form a phenol.

      • Solution: This is more prevalent when using aqueous hydroxide bases.[15] Ensure anhydrous conditions and use non-hydroxide bases if phenol formation is a significant issue.

Issue 3: Difficulty in Product Purification

  • Question: I have successfully synthesized my substituted benzonitrile, but I am having trouble purifying it from the reaction mixture. What are some effective purification strategies?

  • Answer: Purification can be challenging due to residual high-boiling solvents or byproducts with similar polarity to the product.

    • Removal of High-Boiling Solvents (DMF, DMSO):

      • Solution: An aqueous workup is typically the first step to remove water-soluble solvents and inorganic salts.[8] This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Multiple extractions may be necessary.

    • Removal of Impurities:

      • Solution: If the product is a solid, recrystallization is often an effective purification method. For liquid products, distillation under reduced pressure can be employed.[16] Column chromatography is a versatile technique for separating the desired product from byproducts of different polarities.[16] A preliminary treatment with dilute acid can help remove any residual basic impurities.[16]

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for Nucleophilic Aromatic Substitution (SNAr) reactions to produce benzonitriles?

    • A1: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[8] These solvents effectively solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[8] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[8]

  • Q2: Can I use an aryl chloride as a starting material for palladium-catalyzed cyanation?

    • A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[6] Their successful cyanation often requires more active palladium catalyst systems, which may include specialized bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures.[5][6][17]

  • Q3: My nitrile seems to be decomposing during the workup. What could be the cause?

    • A3: Nitriles can undergo hydrolysis in both acidic and basic conditions, particularly at elevated temperatures.[13][18] During the workup, if you are using strong aqueous acids or bases, you might be inadvertently hydrolyzing your product to the corresponding carboxylic acid or amide.[11] It is advisable to perform aqueous washes under neutral or mildly acidic/basic conditions and at room temperature if your product is sensitive.

Data Summary Tables

Table 1: Comparison of Cyanation Methods for Aryl Halides

MethodTypical CatalystCyanide SourceKey AdvantagesPotential Drawbacks
Palladium-CatalyzedPd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂ (dba)₃) with phosphine ligandsZn(CN)₂, K₄[Fe(CN)₆], TMSCNHigh functional group tolerance, milder conditionsCatalyst poisoning by excess cyanide, cost of palladium and ligands
Copper-Catalyzed (Rosenmund-von Braun)CuCNCuCNCost-effectiveRequires high temperatures, often superstoichiometric amounts of copper
Nickel-CatalyzedNi(0) or Ni(II) complexes with ligandsVarious cyanide sourcesUse of a more earth-abundant metalCatalyst deactivation can be a significant issue

Table 2: General Reaction Parameters for Buchwald-Hartwig Amination

ParameterTypical ConditionsConsiderations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often used for ease of handling and activation.[10]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Ligand choice depends on the specific substrates.[19]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄)Base strength and solubility are key factors.[10]
Solvent Anhydrous, deoxygenated toluene, dioxane, or THFSolvent must be able to dissolve the reagents and be compatible with the base.[10]
Temperature 80-110 °CHigher temperatures may be needed for less reactive substrates.[10]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂; 0.6 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene; 0.02 equiv)

  • Anhydrous, degassed DMF

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or distillation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine aryl bromide, Zn(CN)₂, Pd₂(dba)₃, and dppf in a Schlenk flask b Establish inert atmosphere (Ar or N₂) c Add anhydrous, degassed DMF b->c d Heat to 120 °C with stirring c->d e Monitor reaction progress (TLC, GC-MS) d->e f Cool to room temperature e->f g Aqueous workup (EtOAc/Water) f->g h Extract with EtOAc g->h i Purify crude product (Chromatography/Distillation) h->i

Workflow for Pd-catalyzed cyanation.

Protocol 2: Hydrolysis of a Benzonitrile to a Benzoic Acid

This protocol describes the conversion of a substituted benzonitrile to the corresponding carboxylic acid.

Reagents & Equipment:

  • Substituted benzonitrile (1.0 equiv)

  • 10 M Aqueous Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted benzonitrile and 10 M aqueous HCl.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the organic layer (if immiscible) or by TLC/LC-MS. The reaction may take several hours.

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration.

  • Extraction: If the product remains in solution, extract the mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.

G start Start hydrolysis Nitrile Hydrolysis (Acidic or Basic) start->hydrolysis amide Amide Intermediate hydrolysis->amide H₂O acid Carboxylic Acid Product amide->acid H₂O, H⁺ or OH⁻ end End acid->end

Simplified pathway of nitrile hydrolysis.

References

Technical Support Center: 4-Ethoxybenzonitrile Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of 4-Ethoxybenzonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No: 25117-74-2) is an aromatic nitrile compound. It is characterized by a benzene ring substituted with an ethoxy (-OCH₂CH₃) group and a nitrile (-C≡N) group at the para (1,4) positions. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • pH: It is susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can lead to thermal decomposition.

  • Light: Exposure to UV radiation may cause photodegradation.

  • Oxidizing agents: Strong oxidizing agents can react with the molecule.

  • Moisture: The presence of water can facilitate hydrolysis.

Q3: What are the expected degradation products of this compound?

Under hydrolytic conditions, this compound is expected to degrade via a two-step pathway. The nitrile group is first hydrolyzed to an amide, forming 4-ethoxybenzamide . Further hydrolysis of the amide yields 4-ethoxybenzoic acid and ammonia.[1] Under more extreme conditions, cleavage of the ether bond could potentially occur.

Q4: How should this compound be properly stored to ensure its stability?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light, moisture, and incompatible substances such as strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended.

Q5: What are the general safety precautions when handling this compound?

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2] Therefore, it is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Guide 1: Unexpected Reaction Outcomes or Low Yields
Symptom Possible Cause Suggested Solution
Low or no yield of the desired product Degradation of this compound due to harsh reaction conditions.- Monitor reaction temperature closely and avoid excessive heat.- If using acidic or basic reagents, consider using milder conditions or a shorter reaction time.- Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation.
Formation of unknown byproducts Contamination of the starting material or degradation during the reaction.- Verify the purity of your this compound using a suitable analytical method (e.g., HPLC, GC-MS).- Analyze the reaction mixture at different time points to identify the formation of intermediates or degradation products.- Consider the possibility of side reactions with your solvent or other reagents.
Inconsistent results between batches Variability in the quality of this compound or reaction setup.- Source your this compound from a reputable supplier and check the certificate of analysis for each batch.- Standardize all reaction parameters, including solvent purity, reagent concentration, temperature, and reaction time.
Guide 2: Issues with Analytical Methods (HPLC)
Symptom Possible Cause Suggested Solution
Peak tailing for this compound - Interaction with active silanol groups on the column.- Inappropriate mobile phase pH.- Use an end-capped HPLC column.- Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any ionizable analytes.[3]
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate.- Column temperature variations.- Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a consistent temperature.[4]
Ghost peaks appearing in the chromatogram - Contamination from the sample, solvent, or HPLC system.- Carryover from previous injections.- Run a blank gradient to identify the source of contamination.- Ensure high purity of solvents and sample diluents.- Implement a robust needle wash protocol in your autosampler method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Acidic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of methanol.
  • Add 10 mL of 1 M HCl.
  • Reflux the solution at 60°C for 24 hours.
  • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).
  • Neutralize the samples with 1 M NaOH before analysis.

2. Basic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of methanol.
  • Add 10 mL of 1 M NaOH.
  • Reflux the solution at 60°C for 24 hours.
  • Withdraw samples at appropriate time intervals.
  • Neutralize the samples with 1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of methanol.
  • Add 1 mL of 30% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Withdraw samples at appropriate time intervals.

4. Thermal Degradation:

  • Place a known amount of solid this compound in a calibrated oven at a high temperature (e.g., 100°C) for a specified period.
  • Alternatively, perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature.

5. Photodegradation:

  • Expose a solution of this compound (e.g., 1 mg/mL in methanol) to a light source with a specified output (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration.
  • A control sample should be kept in the dark under the same conditions.

Sample Analysis: All samples should be analyzed by a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 59-62 °C
Boiling Point 258 °C
CAS Number 25117-74-2
Table 2: Summary of Forced Degradation Conditions and Expected Products
Stress ConditionReagents/ParametersExpected Primary Degradation Products
Acidic Hydrolysis 1 M HCl, 60°C4-Ethoxybenzamide, 4-Ethoxybenzoic acid
Basic Hydrolysis 1 M NaOH, 60°C4-Ethoxybenzamide, 4-Ethoxybenzoic acid
Oxidation 30% H₂O₂, Room TemperatureRing-hydroxylated and other oxidized species
Thermal > Melting PointVarious decomposition products
Photolytic UV light (e.g., 254 nm)Photodegradation products

Visualizations

degradation_pathway This compound This compound 4-Ethoxybenzamide 4-Ethoxybenzamide This compound->4-Ethoxybenzamide Hydrolysis (Step 1) 4-Ethoxybenzoic Acid 4-Ethoxybenzoic Acid 4-Ethoxybenzamide->4-Ethoxybenzoic Acid Hydrolysis (Step 2)

Caption: Hydrolytic degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Acidic Hydrolysis Acidic Hydrolysis Sample Analysis (HPLC) Sample Analysis (HPLC) Acidic Hydrolysis->Sample Analysis (HPLC) Withdraw samples at time points Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Sample Analysis (HPLC) Withdraw samples at time points Oxidation Oxidation Oxidation->Sample Analysis (HPLC) Withdraw samples at time points Thermal Thermal Thermal->Sample Analysis (HPLC) Withdraw samples at time points Photolytic Photolytic Photolytic->Sample Analysis (HPLC) Withdraw samples at time points This compound Sample This compound Sample This compound Sample->Acidic Hydrolysis This compound Sample->Basic Hydrolysis This compound Sample->Oxidation This compound Sample->Thermal This compound Sample->Photolytic Data Interpretation Data Interpretation Sample Analysis (HPLC)->Data Interpretation Quantify parent and degradants Stability Assessment Stability Assessment Data Interpretation->Stability Assessment

Caption: Workflow for a forced degradation study.

References

strategies to avoid impurities in 4-Ethoxybenzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Ethoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you avoid impurities and achieve high-purity this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and efficient laboratory-scale synthesis of this compound is the Williamson ether synthesis.[1][2][3] This method involves the reaction of 4-cyanophenol with an ethylating agent, such as bromoethane or ethyl iodide, in the presence of a suitable base. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by the deprotonation of 4-cyanophenol, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent.[1]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise during the synthesis of this compound, primarily from unreacted starting materials and side reactions. The most common impurities include:

  • Unreacted 4-cyanophenol: Incomplete reaction can lead to the presence of the starting phenol.

  • Unreacted Ethylating Agent (e.g., Bromoethane): Excess or unreacted ethylating agent may remain in the crude product.

  • C-Alkylation Byproduct (2-ethyl-4-cyanophenol): Besides the desired O-alkylation, a competing C-alkylation can occur on the aromatic ring, leading to the formation of this isomeric impurity.

  • Residual Base (e.g., Triethylamine): The base used to deprotonate the phenol can be present in the final product if not properly removed.

  • Elimination Byproducts: Although less common with primary alkyl halides like bromoethane, some elimination reactions can occur, especially at higher temperatures.[4]

Q3: How can I minimize the formation of the C-alkylation byproduct?

A3: The formation of the C-alkylation byproduct, 2-ethyl-4-cyanophenol, is a common issue in the alkylation of phenoxides. To favor the desired O-alkylation, consider the following strategies:

  • Choice of Solvent: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or acetonitrile are generally preferred as they can solvate the cation of the phenoxide without strongly solvating the oxygen anion, thus promoting O-alkylation.

  • Counter-ion: The nature of the counter-ion of the phenoxide can influence the O/C alkylation ratio.

  • Temperature Control: Lower reaction temperatures generally favor O-alkylation. It is recommended to maintain a moderate temperature throughout the reaction.

Q4: What are the best methods for purifying crude this compound?

A4: A combination of purification techniques is often necessary to achieve high-purity this compound. The most effective methods include:

  • Liquid-Liquid Extraction: This is a crucial first step to remove the unreacted 4-cyanophenol and any water-soluble salts.[5][6] An aqueous basic wash (e.g., with dilute NaOH) will deprotonate the acidic 4-cyanophenol, making it soluble in the aqueous phase, while the desired ether product remains in the organic phase.

  • Column Chromatography: This is a highly effective method for separating the desired product from the C-alkylation byproduct and other organic impurities.[7][8]

  • Recrystallization: This is an excellent final purification step to obtain highly pure crystalline this compound.[9][10][11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure all reactants are pure and dry.- Use a slight excess of the ethylating agent.- Increase the reaction time or temperature moderately.- Choose an appropriate base and solvent combination.
Competing elimination reaction.- Use a primary alkyl halide (e.g., bromoethane) instead of a secondary or tertiary one.- Maintain a moderate reaction temperature.
Presence of Unreacted 4-cyanophenol in the Final Product Inefficient extraction.- Perform a liquid-liquid extraction with a dilute aqueous base (e.g., 5% NaOH) to remove the acidic phenol.[5][6]- Repeat the basic wash if necessary.
Insufficient amount of base during the reaction.- Ensure at least one equivalent of base is used to deprotonate all the 4-cyanophenol.
Contamination with the C-Alkylation Byproduct (2-ethyl-4-cyanophenol) Reaction conditions favoring C-alkylation.- Optimize reaction conditions (lower temperature, appropriate solvent).
Ineffective purification.- Use column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for separation.[7]
Product is an Oil and Does Not Crystallize Presence of impurities.- Purify the crude product by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.- Screen for a suitable recrystallization solvent or solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Deprotonation: Add a suitable base (e.g., potassium carbonate, 1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Ethylation: Add bromoethane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it with a 5% aqueous sodium hydroxide solution to remove unreacted 4-cyanophenol. Then, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the column.[13]

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate) in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[12]

  • Dissolution: Dissolve the purified this compound from column chromatography in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₉H₉NO147.1855-58255-257
4-CyanophenolC₇H₅NO119.12112-114[14]~245[14]
BromoethaneC₂H₅Br108.97-119[1]38.4[1]
2-ethyl-4-cyanophenolC₉H₉NO147.18Not readily availableNot readily available
TriethylamineC₆H₁₅N101.19-114.789.5

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress and assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[16]

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane).[15]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is typically used to separate components with different boiling points.[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Cyanophenol + Bromoethane + Base reaction Williamson Ether Synthesis (Reflux) start->reaction crude Crude Product reaction->crude extraction Liquid-Liquid Extraction (Basic Wash) crude->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure this compound recrystallization->pure hplc HPLC pure->hplc gcms GC-MS pure->gcms

Figure 1. Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem: Low Purity or Yield check_reaction Review Synthesis Protocol start->check_reaction check_purification Evaluate Purification Strategy start->check_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Side Reactions Evident? check_reaction->side_reactions extraction_issue Inefficient Extraction? check_purification->extraction_issue chromatography_issue Poor Chromatographic Separation? check_purification->chromatography_issue incomplete_reaction->check_purification No optimize_synthesis Optimize Reaction Conditions: - Purity of Reagents - Reaction Time/Temp - Base/Solvent incomplete_reaction->optimize_synthesis Yes side_reactions->check_purification No side_reactions->optimize_synthesis Yes solution High Purity Product optimize_synthesis->solution extraction_issue->chromatography_issue No optimize_extraction Optimize Extraction: - pH of Aqueous Wash - Number of Extractions extraction_issue->optimize_extraction Yes optimize_chromatography Optimize Chromatography: - Eluent System - Stationary Phase chromatography_issue->optimize_chromatography Yes chromatography_issue->solution No optimize_extraction->solution optimize_chromatography->solution

Figure 2. Logical troubleshooting workflow for this compound synthesis.

References

Navigating the Synthesis of 4-Ethoxybenzonitrile: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 4-Ethoxybenzonitrile. This valuable intermediate in the pharmaceutical and fine chemical industries can be synthesized through several routes, with the Williamson ether synthesis and the Sandmeyer reaction being two of the most common. This guide will delve into the intricacies of both methods, offering detailed experimental protocols, strategies for overcoming scale-up hurdles, and robust analytical methods for purity assessment.

Troubleshooting and FAQs

This section is designed to provide direct answers and actionable solutions to specific issues that may arise during the synthesis of this compound.

Williamson Ether Synthesis Route

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, this typically involves the reaction of 4-cyanophenol with an ethylating agent.

Frequently Asked Questions (FAQs):

  • Q1: What are the most common causes of low yield in the Williamson ether synthesis of this compound?

    • A1: Low yields can stem from several factors:

      • Incomplete deprotonation of 4-cyanophenol: The phenolic proton must be completely removed to form the nucleophilic phenoxide. Insufficient base or the use of a weak base can lead to unreacted starting material.

      • Competing elimination reaction (E2): If the ethylating agent is prone to elimination (e.g., using a secondary or bulky primary halide, although less common for ethylation), the formation of byproducts like ethylene can reduce the yield of the desired ether.[1][2]

      • Side reactions: C-alkylation of the phenoxide can occur, leading to the formation of undesired isomers.

      • Moisture in the reaction: Water can hydrolyze the alkoxide and react with the ethylating agent, reducing the efficiency of the reaction.[2]

      • Inappropriate solvent: The choice of solvent is crucial for an S(_N)2 reaction. Polar aprotic solvents like DMF or DMSO are generally preferred.[3]

  • Q2: How can I minimize the formation of byproducts?

    • A2: To minimize byproduct formation:

      • Ensure the use of a primary ethylating agent like ethyl iodide or ethyl bromide.

      • Use a strong, non-nucleophilic base to ensure complete deprotonation of the phenol without interfering with the main reaction.

      • Maintain anhydrous (dry) reaction conditions.

      • Optimize the reaction temperature; higher temperatures can favor elimination reactions.

  • Q3: What is the best way to monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (4-cyanophenol and the ethylating agent), you can observe the disappearance of the starting materials and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.

Troubleshooting Guide: Williamson Ether Synthesis

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete deprotonation of 4-cyanophenol.Use a stronger base (e.g., sodium hydride) or ensure the base is fresh and anhydrous. Increase the molar equivalent of the base slightly.
Inactive ethylating agent.Use a fresh bottle of the ethylating agent. Consider using a more reactive one (e.g., ethyl iodide over ethyl bromide).
Presence of water in the reaction.Use anhydrous solvents and dry all glassware thoroughly before use.
Presence of Significant Byproducts Competing elimination reaction.Maintain a lower reaction temperature. Ensure you are using a primary ethylating agent.
C-alkylation of the phenoxide.This is an inherent challenge with phenoxides. Modifying the solvent or counter-ion may help, but purification is often the most practical solution.
Difficult Product Isolation Emulsion formation during workup.Add a small amount of brine to the aqueous layer to break the emulsion.
Product is an oil and difficult to crystallize.Purify by column chromatography. If crystallization is desired, try different solvent systems or seeding with a small crystal of the pure product.
Sandmeyer Reaction Route

The Sandmeyer reaction provides an alternative route to this compound, starting from 4-ethoxyaniline. This multi-step process involves the diazotization of the aniline followed by a copper-catalyzed cyanation.

Frequently Asked Questions (FAQs):

  • Q1: Why is temperature control so critical during the diazotization step?

    • A1: Diazonium salts are thermally unstable and can decompose, sometimes explosively, at elevated temperatures.[4][5] Maintaining a low temperature (typically 0-5 °C) is essential for the stability of the diazonium salt intermediate and to prevent the formation of unwanted byproducts, such as phenols.

  • Q2: What are the common byproducts in a Sandmeyer cyanation reaction?

    • A2: Common byproducts can include:

      • Phenols: Formed from the reaction of the diazonium salt with water if the temperature is not controlled.

      • Azo compounds: Formed by the coupling of the diazonium salt with unreacted aniline.

      • Products of reduction: The diazonium group can be replaced by hydrogen.

      • Biaryl compounds: Formed from the coupling of two aryl radicals.[6]

  • Q3: What are the key safety considerations when scaling up a Sandmeyer reaction?

    • A3: The primary safety concern is the thermal instability of the diazonium salt.[7] On a larger scale, the heat generated by the exothermic diazotization and cyanation reactions is more difficult to dissipate.[6][8][9] It is crucial to have:

      • Efficient cooling: A robust cooling system is necessary to maintain the required low temperature.

      • Controlled addition of reagents: Slow, controlled addition of reagents is critical to manage the rate of heat generation.

      • Monitoring of the reaction temperature: Continuous monitoring of the internal reaction temperature is essential.

      • Quenching strategy: Have a plan to quickly quench the reaction in case of a thermal runaway.

Troubleshooting Guide: Sandmeyer Reaction

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Diazonium Salt Incomplete diazotization.Ensure the correct stoichiometry of sodium nitrite and acid. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite.
Decomposition of the diazonium salt.Work quickly and proceed to the cyanation step immediately after the diazotization is complete. Ensure the temperature does not rise above 5 °C.
Low Yield in Cyanation Step Inactive copper catalyst.Use a fresh source of copper(I) cyanide.
Side reactions of the diazonium salt.Control the temperature carefully during the addition of the diazonium salt solution to the copper cyanide solution.
Product Contaminated with Byproducts Formation of phenols.Maintain low temperatures during diazotization and cyanation.
Formation of azo compounds.Ensure complete diazotization of the starting aniline.
Foaming or Gas Evolution Issues Vigorous decomposition of the diazonium salt.Add the diazonium salt solution to the copper cyanide solution slowly and with efficient stirring to control the rate of nitrogen evolution.

Experimental Protocols

Laboratory-Scale Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Cyanophenol

  • Ethyl iodide (or ethyl bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-cyanophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-cyanophenol.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution under a nitrogen atmosphere. Hydrogen gas will be evolved.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture via the dropping funnel.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Laboratory-Scale Sandmeyer Reaction for this compound

This protocol involves the handling of potentially hazardous materials and should be performed with appropriate safety precautions.

Materials:

  • 4-Ethoxyaniline

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Toluene

  • Sodium hydroxide solution

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-ethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

  • Cyanation:

    • In a separate three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

    • Warm the cyanide solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution via the dropping funnel. Vigorous nitrogen evolution will occur.

    • After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with toluene (3 x volumes).

    • Combine the organic extracts and wash with water, then with a dilute sodium hydroxide solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation

Table 1: Comparison of Laboratory-Scale Synthesis Methods for this compound (Illustrative)

ParameterWilliamson Ether SynthesisSandmeyer Reaction
Starting Materials 4-Cyanophenol, Ethylating Agent4-Ethoxyaniline, NaNO₂, CuCN
Typical Yield 75-90%60-80%
Reaction Temperature 60-70 °C0-5 °C (Diazotization), 60-70 °C (Cyanation)
Key Challenges Ensuring anhydrous conditions, potential for elimination side reactions.Handling of unstable diazonium salt, managing exotherm, use of toxic cyanides.
Purity Profile Main impurities: unreacted 4-cyanophenol, C-alkylated byproducts.Main impurities: 4-ethoxyphenol, azo compounds.

Note: The data in this table is illustrative and actual results may vary depending on the specific reaction conditions and scale.

Visualization of Experimental Workflows

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Cyanophenol in Anhydrous DMF add_base Add Sodium Hydride start->add_base form_alkoxide Stir to Form Alkoxide add_base->form_alkoxide add_ethylating Add Ethyl Iodide form_alkoxide->add_ethylating heat Heat and Stir add_ethylating->heat monitor Monitor by TLC heat->monitor quench Quench with NH4Cl (aq) monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product This compound purify->product

Caption: Workflow for the Williamson ether synthesis of this compound.

Sandmeyer Reaction Workflow

Sandmeyer_Reaction cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation (60-70 °C) cluster_workup_purification Work-up & Purification start Dissolve 4-Ethoxyaniline in HCl (aq) cool Cool to 0-5 °C start->cool add_nitrite Add NaNO2 (aq) cool->add_nitrite diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt add_diazonium Add Diazonium Salt Solution diazonium_salt->add_diazonium prep_cyanide Prepare CuCN/NaCN Solution prep_cyanide->add_diazonium react Stir and React add_diazonium->react extract_toluene Extract with Toluene react->extract_toluene wash_organic Wash Organic Layer extract_toluene->wash_organic dry_concentrate Dry and Concentrate wash_organic->dry_concentrate purify_product Purify (Distillation/ Chromatography) dry_concentrate->purify_product final_product This compound purify_product->final_product

Caption: Workflow for the Sandmeyer reaction synthesis of this compound.

Analytical Methods for Purity Assessment

Accurate determination of the purity of this compound and the identification of any impurities are critical for its use in pharmaceutical and other high-purity applications.

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is typically employed.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water.

    • Detection: UV detector set at a wavelength where this compound has strong absorbance (e.g., around 240 nm).

    • Purpose: To determine the purity of the final product and quantify known impurities by comparing peak areas to those of reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

  • Typical Application:

    • To identify unknown impurities and byproducts from the synthesis.

    • To detect residual solvents from the reaction or purification steps.

    • To confirm the identity of the desired product.

By utilizing these troubleshooting guides, detailed protocols, and analytical methods, researchers and drug development professionals can more effectively address the challenges associated with the synthesis and scale-up of this compound, ensuring a robust and reproducible manufacturing process.

References

Technical Support Center: 4-Ethoxybenzonitrile NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the interpretation of Nuclear Magnetic Resonance (NMR) spectra for 4-ethoxybenzonitrile.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound.

Frequently Asked Questions (FAQs)

Q1: My aromatic signals are overlapping and difficult to interpret. What can I do?

A1: Overlapping signals in the aromatic region are a common issue. Here are a few troubleshooting steps:

  • Change the solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your signals and may resolve the overlap.

  • Increase spectrometer frequency: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.

  • 2D NMR techniques: Consider running a 2D NMR experiment such as COSY (Correlation Spectroscopy) to identify proton-proton couplings or HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

Q2: I see unexpected peaks in my spectrum. What are the possible sources?

A2: Extraneous peaks can arise from several sources:

  • Residual solvent: Traces of non-deuterated solvent from your reaction workup (e.g., ethyl acetate, dichloromethane) are a common source of impurity peaks.

  • Water: A broad peak, typically between 1.5 and 4.7 ppm in CDCl₃, is often due to water contamination in the NMR solvent or sample.

  • Grease: If you used greased glassware, you might see broad signals from the grease.

  • Starting materials or byproducts: If the reaction did not go to completion or produced side products, you will see signals corresponding to these species.

Q3: The integration of my signals is not what I expected. Why might this be?

A3: Inaccurate integration can be caused by:

  • Phasing errors: Improper phasing of the spectrum can lead to distorted peak shapes and incorrect integrals.

  • Baseline distortion: A non-flat baseline will also lead to integration errors.

  • Signal overlap: If peaks are overlapping, it can be difficult to obtain accurate integrals for individual signals.

  • Short relaxation delay: For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for full relaxation of all protons.

Q4: The multiplicity of my signals is not a clean triplet and quartet for the ethoxy group. What could be the reason?

A4: While a simple triplet and quartet are expected for an isolated ethoxy group, deviations can occur due to:

  • Second-order effects: At lower magnetic field strengths, the coupling constant (J) may be a significant fraction of the difference in chemical shift (Δν) between the coupled protons. This can lead to more complex splitting patterns.

  • Overlapping signals: The quartet of the methylene group may overlap with other signals, making it appear as a more complex multiplet.

Expected NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.57Doublet2H~8.8 HzAromatic H (ortho to CN)
~6.93Doublet2H~8.8 HzAromatic H (ortho to OEt)
~4.07Quartet2H~7.0 Hz-OCH₂CH₃
~1.44Triplet3H~7.0 Hz-OCH₂CH₃

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~162.5Aromatic C-OEt
~133.8Aromatic C-H (ortho to CN)
~119.3-C≡N
~115.0Aromatic C-H (ortho to OEt)
~104.2Aromatic C-CN
~63.9-OCH₂CH₃
~14.6-OCH₂CH₃

Experimental Protocol for NMR Sample Preparation

A standard protocol for preparing an NMR sample of a solid compound like this compound is as follows:

  • Weigh the sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add deuterated solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolve the sample: Gently swirl the vial to completely dissolve the solid. If necessary, you can use a vortex mixer.

  • Filter the solution: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Cap and label: Cap the NMR tube and label it clearly with the sample identification.

  • Insert into the spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Visualizations

The following diagrams illustrate key concepts in troubleshooting and interpreting the NMR spectrum of this compound.

troubleshooting_workflow start Problem with NMR Spectrum check_sample Check Sample Preparation start->check_sample Start Here check_acquisition Check Acquisition Parameters start->check_acquisition check_processing Check Processing Parameters start->check_processing solvent_issue Solvent Impurity or Water? check_sample->solvent_issue sample_purity Sample Purity Issue? check_sample->sample_purity shimming Poor Shimming? check_acquisition->shimming phasing Incorrect Phasing? check_processing->phasing baseline Baseline Distortion? check_processing->baseline unexpected_peaks Unexpected Peaks solvent_issue->unexpected_peaks sample_purity->unexpected_peaks resolution Poor Resolution/ Broad Peaks shimming->resolution integration Incorrect Integration phasing->integration baseline->integration end Correctly Interpreted Spectrum resolution->end integration->end unexpected_peaks->end

Caption: Troubleshooting workflow for common NMR issues.

structure_spectrum_correlation cluster_structure This compound Structure cluster_spectrum ¹H NMR Signals structure A ~7.57 ppm (d, 2H) structure->A Ha B ~6.93 ppm (d, 2H) structure->B Hb C ~4.07 ppm (q, 2H) structure->C Hc D ~1.44 ppm (t, 3H) structure->D Hd p1 p2 p3 p4

Caption: Correlation of protons in this compound to their ¹H NMR signals.

handling moisture-sensitive reagents in 4-Ethoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Ethoxybenzonitrile, with a focus on handling moisture-sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an ethyl halide (like ethyl iodide or ethyl bromide) by the phenoxide ion of 4-cyanophenol. The phenoxide is typically generated in situ by reacting 4-cyanophenol with a strong base.

Q2: Which reagents in the this compound synthesis are particularly sensitive to moisture?

A2: The primary moisture-sensitive reagents are the strong bases used to deprotonate 4-cyanophenol, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Sodium metal, if used to prepare sodium ethoxide, is also extremely reactive with water. Anhydrous solvents are crucial for the reaction's success.

Q3: How does moisture affect the yield of the reaction?

A3: Moisture can significantly reduce the yield of this compound. Water will react with the strong base (e.g., NaH or NaOEt), consuming it and preventing the complete deprotonation of 4-cyanophenol. This reduces the concentration of the required nucleophile (the 4-cyanophenoxide ion), leading to lower product formation. If sodium metal is used to prepare sodium ethoxide, water will react violently with it, posing a safety hazard and consuming the sodium.

Q4: What are the ideal solvents for this synthesis?

A4: Anhydrous polar aprotic solvents are generally preferred for the Williamson ether synthesis.[1] Common choices include acetonitrile and N,N-dimethylformamide (DMF).[1] If preparing sodium ethoxide in situ from ethanol, absolute (anhydrous) ethanol should be used.

Q5: How can I ensure my reagents and glassware are sufficiently dry?

A5: Glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours and cooled in a desiccator over a drying agent before use. Commercially available anhydrous solvents should be used. If necessary, solvents can be further dried using appropriate drying agents (e.g., molecular sieves). Solid reagents can be dried in a vacuum oven or a desiccator.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Presence of moisture: Water has consumed the strong base.Ensure all glassware is rigorously dried. Use anhydrous solvents and properly dried reagents. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
Inefficient deprotonation: The base is not strong enough or has degraded.Use a fresh, high-quality strong base (e.g., NaH, freshly prepared NaOEt). Ensure the correct stoichiometry of the base to 4-cyanophenol.
Low reaction temperature or insufficient reaction time: The reaction has not gone to completion.Ensure the reaction is heated to the appropriate temperature (reflux) for a sufficient amount of time (typically 1-8 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of side products Elimination reaction: If using a secondary or tertiary ethyl halide (not recommended), elimination to form ethylene can compete with substitution.Use a primary ethyl halide like ethyl bromide or ethyl iodide.[1]
Reaction of base with the solvent: Some strong bases can react with certain solvents.Choose a solvent that is inert to the base under the reaction conditions.
Difficulty in product purification Incomplete reaction: The crude product is contaminated with starting materials.Optimize reaction conditions to drive the reaction to completion. Use an appropriate work-up procedure to remove unreacted starting materials.
Oiling out during recrystallization: The product separates as an oil instead of crystals.Ensure the boiling point of the recrystallization solvent is lower than the melting point of this compound. Use a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures.

Quantitative Data

The presence of water has a detrimental effect on the yield of the Williamson ether synthesis. The following table provides illustrative data on how the yield of this compound can be affected by the water content in the reaction mixture.

Water Content in Solvent (ppm)Illustrative Yield of this compound (%)
< 50 (Anhydrous)85 - 95
10070 - 80
25050 - 60
50030 - 40
> 1000< 20

Disclaimer: The data in this table is illustrative and intended to demonstrate the trend of decreasing yield with increasing moisture content. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Ethoxide

Materials:

  • 4-Cyanophenol

  • Absolute Ethanol

  • Sodium metal

  • Ethyl iodide

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (e.g., 50 mL). Carefully add small, freshly cut pieces of sodium metal (1.0 equivalent) to the ethanol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Allow the reaction to proceed until all the sodium has dissolved.

  • Formation of the Phenoxide: To the freshly prepared sodium ethoxide solution, add 4-cyanophenol (1.0 equivalent) dissolved in a minimal amount of absolute ethanol. Stir the mixture at room temperature for 30 minutes.

  • Etherification: Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol/water or hexanes/ethyl acetate.

Visualizations

experimental_workflow cluster_prep Reagent & Glassware Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Isolation cluster_purification Purification prep_glass Dry Glassware (Oven & Desiccator) prep_reagents Use Anhydrous Solvents & Reagents prep_glass->prep_reagents deprotonation Deprotonation of 4-Cyanophenol with Strong Base prep_reagents->deprotonation alkylation Addition of Ethyl Halide deprotonation->alkylation reflux Reflux for 2-4 hours alkylation->reflux quench Quench Reaction reflux->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield of this compound check_moisture Were anhydrous conditions strictly maintained? start->check_moisture check_base Was the base fresh and of sufficient strength/quantity? check_moisture->check_base Yes remedy_moisture Solution: Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere. check_moisture->remedy_moisture No check_conditions Were reaction time and temperature adequate? check_base->check_conditions Yes remedy_base Solution: Use fresh, high-quality base in the correct stoichiometric amount. check_base->remedy_base No remedy_conditions Solution: Increase reflux time and/or ensure proper temperature. Monitor with TLC. check_conditions->remedy_conditions No success Improved Yield check_conditions->success Yes, problem may be elsewhere (e.g., workup losses) remedy_moisture->success remedy_base->success remedy_conditions->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

selecting the right catalyst for 4-Ethoxybenzonitrile hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of 4-ethoxybenzonitrile. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of this compound hydrogenation and what is the main product?

The primary goal is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). The main product of this reaction is 4-ethoxybenzylamine, a valuable intermediate in the pharmaceutical and chemical industries.

Q2: What are the most common catalysts used for the hydrogenation of aromatic nitriles like this compound?

Several heterogeneous catalysts are effective for this transformation. The choice of catalyst significantly impacts selectivity and reaction conditions. Common choices include:

  • Raney® Nickel: A widely used, cost-effective catalyst for nitrile reduction.[1] It is often employed as a slurry.[2]

  • Palladium on Carbon (Pd/C): A versatile and popular catalyst. However, it can sometimes promote unwanted side reactions like hydrogenolysis, especially under harsh conditions.[3][4]

  • Rhodium on Carbon (Rh/C): Often provides high selectivity for the formation of primary amines and can be more effective than palladium in suppressing side reactions.[5][6]

  • Cobalt-based catalysts (e.g., Raney Cobalt, Co/SiO₂): Also frequently used, particularly in industrial processes, and can offer good selectivity for primary amines.[1]

Q3: What are the common side products in this compound hydrogenation, and how are they formed?

The most common issue in nitrile hydrogenation is controlling selectivity.[1] The primary amine product can react with intermediates, leading to secondary and tertiary amines.[7]

  • Primary Amine (Desired Product): 4-ethoxybenzylamine

  • Secondary Amine: Bis(4-ethoxybenzyl)amine

  • Tertiary Amine: Tris(4-ethoxybenzyl)amine

These byproducts form when the primary amine product attacks the intermediate imine, which is generated during the initial hydrogenation of the nitrile. This subsequent reaction forms a secondary imine, which is then reduced to the secondary amine. The process can repeat to form a tertiary amine.[7]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A This compound (R-C≡N) B Primary Imine (R-CH=NH) A->B + H₂ C 4-Ethoxybenzylamine (R-CH₂-NH₂) B->C + H₂ D Secondary Imine C->D E Secondary Amine (Bis(4-ethoxybenzyl)amine) D->E + H₂

Caption: Reaction pathways in nitrile hydrogenation.

Q4: How can I improve the selectivity towards the primary amine, 4-ethoxybenzylamine?

Several strategies can be employed to suppress the formation of secondary and tertiary amines:

  • Use of Ammonia: Adding ammonia to the reaction mixture can shift the equilibrium away from the formation of secondary imines, thus increasing the yield of the primary amine.[1]

  • Acidic Additives: The addition of an acid can convert the primary amine product into its ammonium salt. This salt is no longer nucleophilic and cannot react with the imine intermediate, thereby preventing secondary amine formation.[3][8]

  • Catalyst Choice: Rhodium-based catalysts are often reported to provide higher selectivity to primary amines compared to palladium or nickel catalysts.[5][6]

  • Solvent System: Using a two-phase solvent system, such as an immiscible organic solvent and water, has been shown to improve conversion and selectivity with rhodium catalysts.[6][8]

  • Reaction Conditions: Optimizing temperature and hydrogen pressure is crucial. Higher hydrogen pressure generally increases the rate of hydrogenation and can improve selectivity for the primary amine.[9]

Catalyst Performance Comparison

The following table summarizes the general characteristics of common catalysts for aromatic nitrile hydrogenation. Selectivity and yield are highly dependent on the specific substrate, solvent, additives, and reaction conditions.

CatalystTypical ConditionsAdvantagesDisadvantagesSelectivity for Primary Amine
Raney® Nickel 50-150 °C, 20-100 bar H₂Cost-effective, highly active.[1]Can be pyrophoric[2], may require additives (e.g., NaOH, NH₃) for high selectivity.[1][10]Moderate to High
Palladium/Carbon (Pd/C) 30-80 °C, 5-60 bar H₂Highly active under mild conditions.[8]Prone to causing hydrogenolysis of the C-N bond[4][11], selectivity can be an issue without additives.Variable (Improved with acids)[3][8]
Rhodium/Carbon (Rh/C) 25-80 °C, 1-50 bar H₂Excellent selectivity for primary amines[5], less prone to side reactions.Higher cost than Ni or Pd.High to Excellent
Cobalt-based (Raney Co, Co/SiO₂) 80-120 °C, 50-100 bar H₂Good for industrial applications, good selectivity.[1]Generally requires higher temperatures and pressures than precious metal catalysts.Good to High

Troubleshooting Guide

Problem: Low or no conversion of this compound.

This issue points to problems with catalyst activity, reaction setup, or conditions. Follow this workflow to diagnose the cause.

G start Problem: Low Conversion q1 Is the catalyst active? start->q1 s1 Causes: - Improper storage/handling - Catalyst is spent/poisoned - Raney Ni dried out q1->s1 No q2 Are H₂ pressure and temperature adequate? q1->q2 Yes a1 Solutions: - Use fresh, properly stored catalyst - Handle Raney Ni as a slurry under inert gas [10] - Check substrate/solvent for poisons (e.g., sulfur) s1->a1 s2 Causes: - H₂ leak in the system - Insufficient pressure/temperature - Poor H₂ diffusion q2->s2 No q3 Is the catalyst loading sufficient? q2->q3 Yes a2 Solutions: - Check system for leaks - Gradually increase H₂ pressure and/or temperature [24] - Ensure efficient stirring s2->a2 s3 Cause: - Low catalyst to substrate ratio q3->s3 No a3 Solution: - Increase catalyst loading s3->a3

Caption: Troubleshooting workflow for low reaction conversion.

Problem: High conversion but poor selectivity (major byproducts are secondary/tertiary amines).

This is a common issue related to the reaction mechanism and conditions favoring byproduct formation.

G start Problem: Poor Selectivity q1 Is an additive being used? start->q1 s1 Cause: - Primary amine product is reacting with imine intermediate q1->s1 No q2 What catalyst is being used? q1->q2 Yes a1 Solutions: - Add NH₃ to the reaction [8] - Add an acid (e.g., H₂SO₄, NaH₂PO₄) to form a salt with the product amine [7, 13] - Use a basic additive (e.g., NaOH, KOH) with Raney Ni [3] s1->a1 s2 Cause: - Catalyst may favor secondary amine formation (e.g., Pd/C for some substrates) [1] q2->s2 Yes (e.g., Pd/C) a2 Solutions: - Switch to a Rhodium-based catalyst (e.g., Rh/C) for higher primary amine selectivity [1, 5] - Consider a Cobalt-based catalyst [8] s2->a2

Caption: Troubleshooting workflow for poor product selectivity.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using Pd/C with an Acidic Additive

This method is adapted from procedures developed for selective nitrile hydrogenation to primary amines.[8][12]

  • Reactor Setup: To a suitable high-pressure autoclave, add this compound (1.0 eq), a solvent mixture of dichloromethane and water, and an acidic additive such as sodium dihydrogen phosphate (NaH₂PO₄, 1.0-2.0 eq).[8]

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol%).

  • Reaction: Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 6 bar) and heat to the target temperature (e.g., 30-80 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC or LC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Basify the aqueous layer to deprotonate the amine salt and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified.

Protocol 2: General Procedure for Hydrogenation using Raney® Nickel

This protocol is a general guide for using Raney® Nickel, which requires careful handling.[2]

  • Catalyst Preparation: In a fume hood and under an inert atmosphere (e.g., argon), carefully wash the commercial Raney® Nickel slurry several times with the chosen reaction solvent (e.g., ethanol, methanol) to remove the storage solution. Caution: Do not allow Raney® Nickel to dry, as it is pyrophoric and can ignite spontaneously in air.[2]

  • Reactor Setup: To a high-pressure autoclave containing a stir bar, add this compound (1.0 eq) and the solvent. If required for selectivity, add a basic substance like NaOH or an excess of ammonia.

  • Catalyst Addition: Carefully transfer the washed Raney® Nickel slurry to the reactor under an inert atmosphere.

  • Reaction: Seal the reactor and purge it multiple times with nitrogen and then hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 70-100 °C) with efficient stirring.

  • Work-up: After completion, cool the reactor, vent the pressure, and purge with nitrogen. The catalyst can be separated by filtration (keeping it wet) or decantation. The product can be isolated from the filtrate after solvent removal. Dispose of the spent catalyst safely according to institutional guidelines.

References

Technical Support Center: Crystallization of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Ethoxybenzonitrile crystallization. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the crystallization of this compound and related benzonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A solvent screening should be performed to identify the optimal solvent or solvent system. For related benzonitrile derivatives, common solvents include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is highly impure or supersaturated. To address this, you can try reheating the solution and adding more solvent to reduce the concentration. Slower cooling can also promote crystal formation over oiling. If the problem persists, a different solvent system may be necessary.

Q3: No crystals are forming, even after cooling the solution for an extended period. What steps can I take?

A3: A lack of crystal formation is typically due to either insufficient supersaturation or an inhibition of nucleation. Try the following:

  • Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

  • Seeding: If available, add a small seed crystal of pure this compound to the solution.

  • Concentrate the Solution: The solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool it again.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: Low yield is a common issue in recrystallization. The primary causes are using too much solvent or premature crystallization. To improve your yield:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.

  • Check the Mother Liquor: After filtration, you can test the remaining solution (mother liquor) by evaporating a small amount. If a significant amount of solid residue forms, your compound is still in the solution. You can attempt a second crystallization by concentrating the mother liquor.

  • Prevent Premature Crystallization: If performing a hot filtration step to remove insoluble impurities, ensure your filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
"Oiling Out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. High level of impurities depressing the melting point. 4. Inappropriate solvent choice (boiling point of solvent is higher than the melting point of the compound).1. Reheat the solution and add more solvent. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Consider a preliminary purification step like column chromatography or treatment with activated charcoal. 4. Perform a solvent screen to find a more suitable solvent or solvent system.
No Crystal Formation 1. Solution is not supersaturated (too much solvent used). 2. Nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration and cool again. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal of the pure compound.
Low Crystal Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling time.1. Use the minimum amount of hot solvent for dissolution. 2. Pre-heat the funnel and receiving flask during hot filtration. 3. Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath after reaching room temperature.
Crystals are Impure 1. Crystallization occurred too quickly, trapping impurities. 2. The chosen solvent dissolves impurities as well as the product.1. Slow down the cooling process. 2. Wash the filtered crystals with a small amount of ice-cold solvent. 3. Re-crystallize the material, potentially using a different solvent.
Formation of Fine Needles or Powder 1. Very rapid cooling. 2. High degree of supersaturation.1. Ensure a slow cooling rate. 2. Use slightly more solvent than the minimum required to dissolve the compound.

Physical and Chemical Properties

Table 1: Physical Properties of 4-Methoxybenzonitrile (Analogue)

PropertyValue
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
Appearance White to beige powder or crystalline solid[2]
Melting Point 57-60 °C[3]
Boiling Point 256-257 °C[3]
Solubility Good solubility in many organic solvents.[2]

Note: The ethoxy group in this compound will slightly increase its molecular weight and may alter its solubility profile compared to the methoxy analogue.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent Screening for Crystallization
  • Place a small, consistent amount (e.g., 20 mg) of crude this compound into several different test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature, observing for dissolution.

  • If the compound does not dissolve at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.

  • Allow the test tubes that required heating to cool to room temperature and then in an ice bath.

  • The ideal solvent is one that does not dissolve the compound at room temperature but dissolves it completely upon heating and yields a good quantity of crystals upon cooling.

Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No oil_out->crystals_form No oiled_out Product Oils Out oil_out->oiled_out Yes troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Concentrate Solution no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and Add More Solvent - Cool Slower - Change Solvent oiled_out->troubleshoot_oil troubleshoot_no_crystals->cool troubleshoot_oil->dissolve

Caption: A flowchart for troubleshooting common crystallization issues.

Solvent_Screening_Workflow start Start: Crude this compound add_solvents Add Different Solvents to Separate Aliquots at RT start->add_solvents dissolves_rt Dissolves at RT? add_solvents->dissolves_rt heat_solution Heat Solution dissolves_rt->heat_solution No poor_solvent Poor Solvent: High Solubility at RT dissolves_rt->poor_solvent Yes dissolves_hot Dissolves when Hot? heat_solution->dissolves_hot cool_solution Cool Solution dissolves_hot->cool_solution Yes insoluble Insoluble dissolves_hot->insoluble No crystals_form Good Crystal Formation? cool_solution->crystals_form good_solvent Good Recrystallization Solvent crystals_form->good_solvent Yes poor_yield Poor Yield crystals_form->poor_yield No

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

References

Technical Support Center: Column Chromatography Optimization for 4-Ethoxybenzonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of 4-Ethoxybenzonitrile using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purifying this compound with column chromatography? A1: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] For this compound, a polar stationary phase like silica gel is typically used. Less polar impurities will travel through the column faster with the mobile phase, while the more polar this compound and other polar impurities will be adsorbed more strongly to the silica gel and elute later. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially according to their polarity, allowing for the isolation of pure this compound.

Q2: What are the recommended stationary and mobile phases for this compound purification? A2:

  • Stationary Phase: Silica gel (mesh size 230-400 or 70-230) is the most common and effective choice for purifying moderately polar compounds like this compound.[3][4][5] Alumina can also be used, but silica gel is generally the first choice.[1][3]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is recommended. The most common combination is a gradient of ethyl acetate in hexanes.[6][7] Dichloromethane can be used as a substitute for ethyl acetate if solubility issues arise.[8]

Q3: How do I determine the optimal solvent system for my separation? A3: The ideal solvent system is determined using Thin Layer Chromatography (TLC) prior to running the column.[4][9] Test various ratios of your chosen solvents (e.g., ethyl acetate/hexanes). The goal is to find a solvent system where the this compound spot has a retention factor (Rf) value between 0.2 and 0.4.[10] This Rf range typically provides the best separation on a column.

Q4: What is the significance of the Rf value and what should I aim for? A4: The Rf value represents the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. An ideal Rf value for the target compound (this compound) is around 0.2-0.4 for optimal separation during column chromatography.[9][10]

  • Rf > 0.4: The compound will elute too quickly, resulting in poor separation from less polar impurities.[10]

  • Rf < 0.2: The compound will take a very long time to elute, leading to band broadening and potentially lower yields due to diffusion.[10]

Q5: How much silica gel should I use relative to my crude sample? A5: The ratio of stationary phase to the crude sample is crucial for good separation. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude mixture by dry weight.[4] For difficult separations with closely eluting impurities, a higher ratio (e.g., 100:1) is recommended.

Q6: Should I use the wet or dry packing method to prepare my column? A6: The wet packing method, where a slurry of the silica gel in the mobile phase is prepared and poured into the column, is generally preferred.[2][4][5] This technique helps to create a more uniform and homogenous column bed, minimizing the chances of air bubbles, cracks, or channels that lead to poor separation.[11]

Q7: What is the best way to load my this compound sample onto the column? A7: Dry loading is often the best method, especially if your crude sample has poor solubility in the initial, non-polar mobile phase.[8][12] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. This technique results in a narrow, even band at the start of the separation. Wet loading, where the sample is dissolved in a minimal amount of solvent and pipetted directly onto the column, can be used but risks broader bands if too much or too polar a solvent is used.[2][12]

Q8: How can I monitor the separation and identify the fractions containing my product? A8: Thin Layer Chromatography (TLC) is the primary method for monitoring the elution.[13] Collect the eluent in a series of separate test tubes (fractions). Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material and a pure standard if available. Develop the plate and visualize the spots (e.g., under a UV lamp, as this compound is UV active). Combine the fractions that contain only the pure product.

Troubleshooting Guide

Problem Potential Cause Solution
Poor/No Separation 1. Incorrect Mobile Phase: The solvent system is too polar, causing all compounds to elute quickly (high Rf values).[8]Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes). Re-optimize using TLC to achieve an Rf of 0.2-0.4 for this compound.[10]
2. Column Overloading: Too much sample was loaded for the amount of silica gel used.[14]Use a larger column with more silica gel (increase the silica:sample ratio to >50:1). Purify the material in smaller batches.
3. Poor Column Packing: Channels, cracks, or air bubbles are present in the stationary phase.[11]Repack the column carefully using the wet/slurry method to ensure a homogenous bed. Do not let the solvent level drop below the top of the silica.[12]
4. Sample Band Too Wide: The sample was loaded in too much solvent or a solvent that was too polar.[15]Use the dry loading method. If using wet loading, dissolve the sample in the absolute minimum amount of the mobile phase or a less polar solvent.[12]
Compound Not Eluting 1. Mobile Phase Too Non-Polar: The solvent system is not strong enough to move the compound down the column (Rf value is too low or zero).[8]Gradually and systematically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
2. Compound Decomposition: this compound may be unstable on acidic silica gel.[8]Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, decomposition is likely. Consider using deactivated silica or a different stationary phase like alumina.[8]
Low Yield of Product 1. Incomplete Elution: The column run was stopped before all the product had eluted.Continue eluting with a more polar solvent system and monitor the fractions by TLC until no more product is detected.
2. Band Broadening/Tailing: The compound remains on the column for too long, leading to diffusion and collection in many dilute fractions.[10]Optimize the mobile phase to achieve a slightly higher Rf value (around 0.35-0.4). Ensure a consistent and optimal flow rate; a flow that is too slow can increase diffusion.[12]
3. Compound Degradation: The compound is not stable to the stationary phase.[8]See "Compound Decomposition" above. Switch to a less acidic stationary phase or a different purification technique.
Column Flow is Slow/Stopped 1. Column Packed Too Tightly: Fine particles are blocking the flow.[16]Apply gentle positive pressure (flash chromatography) to increase the flow rate.[4] Repack the column with less pressure.
2. Frit is Clogged: Fine silica particles or sample precipitation has blocked the bottom of the column.[16]Ensure the sample is fully dissolved before loading. A layer of sand on top of the frit can help prevent clogging. If it occurs, the run may be compromised.
3. Sample Crystallization: The compound or an impurity has crystallized in the column, blocking solvent flow.[8]This is a difficult problem to solve. Pre-purification to remove the problematic impurity may be necessary. Using a solvent system that dissolves all components well can help prevent this.[8]

Experimental Protocols

Detailed Methodology: Purification of this compound

1. Eluent Selection via TLC:

  • Prepare several developing chambers with different ratios of ethyl acetate (EtOAc) in hexanes (e.g., 5:95, 10:90, 20:80 v/v).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture onto separate TLC plates.

  • Place one plate in each chamber and allow the solvent to run up the plate.

  • Visualize the plates under a UV lamp (254 nm).

  • The ideal eluent system is the one that gives the this compound spot an Rf value of approximately 0.2-0.4.[9]

2. Column Preparation (Wet/Slurry Packing):

  • Select a glass column of appropriate size for the amount of silica to be used.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

  • In a beaker, mix the required amount of silica gel (e.g., 50g for 1g of crude material) with the initial, least polar mobile phase (e.g., 5% EtOAc/Hexanes) to form a consistent slurry.[17]

  • Pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.

  • Gently tap the side of the column to dislodge any air bubbles and help the silica settle into a uniform bed.[11]

  • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry from this point onwards. [12]

3. Sample Loading (Dry Loading):

  • Dissolve the crude this compound (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (e.g., 2-3g) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[12]

  • Carefully add this powder to the top of the prepared column, creating a thin, even layer.

  • Gently add a thin protective layer of sand on top of the sample layer.[12]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, opening the stopcock to begin elution. For flash chromatography, apply gentle air pressure (1-2 psi) to the top of the column.[12]

  • Start with the low-polarity solvent system determined by TLC.

  • Collect the eluent in a series of labeled test tubes or flasks (fractions).

  • If the separation is difficult or impurities are close to the product, gradually increase the polarity of the mobile phase (gradient elution) to elute the more strongly adsorbed compounds.

5. Fraction Analysis:

  • Monitor the collected fractions using TLC as described above.

  • Identify the fractions containing the pure this compound (single spot at the correct Rf).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Determine the final yield and confirm purity via analytical methods (e.g., melting point, NMR, HPLC).

Visualizations

G cluster_workflow Column Chromatography Workflow A 1. Solvent System Selection (TLC) B 2. Column Packing (Slurry Method) A->B C 3. Sample Loading (Dry Load) B->C D 4. Elution & Fraction Collection C->D E 5. Fraction Analysis (TLC) D->E F 6. Combine Pure Fractions & Evaporate E->F G Purified this compound F->G

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting: Poor Separation Start Problem: Overlapping or No Separation of Bands CheckRf Check TLC: Is Rf of product 0.2-0.4? Start->CheckRf RfHigh Rf is too high (>0.4) CheckRf->RfHigh No RfOK Rf is in optimal range CheckRf->RfOK Yes DecreasePolarity Action: Decrease mobile phase polarity RfHigh->DecreasePolarity CheckLoading Check: Was column overloaded? RfOK->CheckLoading Overloaded Yes, ratio < 50:1 CheckLoading->Overloaded Yes NotOverloaded No, ratio is sufficient CheckLoading->NotOverloaded No ReduceLoad Action: Reduce sample load or use a larger column Overloaded->ReduceLoad CheckPacking Check: Are there cracks or channels in the silica? NotOverloaded->CheckPacking BadPacking Yes CheckPacking->BadPacking Yes GoodPacking No CheckPacking->GoodPacking No Repack Action: Repack column carefully (slurry method) BadPacking->Repack ConsiderOther Consider other issues: (Sample loading, flow rate) GoodPacking->ConsiderOther

Caption: Decision tree for troubleshooting poor separation issues.

References

Validation & Comparative

reactivity comparison of 4-Ethoxybenzonitrile vs 4-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers in Drug Development and Organic Synthesis

In the realm of organic chemistry, particularly in the design and synthesis of novel therapeutic agents and functional materials, a nuanced understanding of substituent effects on molecular reactivity is paramount. Among the most common electron-donating groups utilized to modulate the electronic properties of aromatic systems are the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups. This guide provides an in-depth, objective comparison of the reactivity of 4-Ethoxybenzonitrile and 4-Methoxybenzonitrile, supported by theoretical principles and available experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Electronic Effects: A Tale of Two Alkoxy Groups

The reactivity of the nitrile group and the aromatic ring in both this compound and 4-Methoxybenzonitrile is fundamentally governed by the electronic effects of the para-alkoxy substituent. Both the methoxy and ethoxy groups exert a dual electronic influence: a resonance effect (+R) and an inductive effect (-I).

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system.[1][2] This donation of electron density increases the electron richness of the benzene ring, particularly at the ortho and para positions.[1] This effect is generally the dominant factor influencing the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the alkoxy groups exert an electron-withdrawing inductive effect through the sigma (σ) bond framework.[1][2]

In the case of 4-alkoxybenzonitriles, the electron-donating resonance effect of the alkoxy group counteracts the electron-withdrawing nature of the nitrile group, influencing the overall reactivity of the molecule.

Quantitative Comparison of Electronic Influence

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of benzene derivatives.[3] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. For para-substituents, the σₚ value reflects the combined inductive and resonance effects.

ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Interpretation
Hammett Constant (σₚ) -0.27[4]-0.24Both groups are electron-donating at the para position, with the methoxy group being slightly more so. This suggests that 4-Methoxybenzonitrile would be slightly more activated towards electrophilic aromatic substitution and the nitrile group slightly less electrophilic compared to this compound.
Hammett Constant (σm) 0.12[4]0.10At the meta position, where the resonance effect is minimized, both groups are weakly electron-withdrawing due to their inductive effect. The slightly higher value for the methoxy group suggests a marginally stronger inductive pull.[1]

The slightly more negative σₚ value for the methoxy group compared to the ethoxy group suggests that it is a marginally stronger electron-donating group at the para position. This subtle difference can be attributed to the greater polarizability of the ethyl group in the ethoxy substituent, which can slightly diminish its net electron-donating ability compared to the methyl group.

Reactivity in Key Chemical Transformations

While direct, side-by-side kinetic studies comparing this compound and 4-Methoxybenzonitrile are not extensively reported in the literature, we can infer their relative reactivity in key chemical transformations based on fundamental principles and data from related systems.

Nitrile Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. The rate of this reaction is sensitive to the electronic nature of the para-substituent. Electron-donating groups are expected to decrease the electrophilicity of the nitrile carbon, thereby slowing down the rate of nucleophilic attack by water or hydroxide ions.

Based on the Hammett constants, with the methoxy group being slightly more electron-donating, it is predicted that 4-Methoxybenzonitrile would undergo hydrolysis at a slightly slower rate than this compound under identical conditions.

A study on the acid hydrolysis of para-substituted benzonitriles in 10.0 M sulfuric acid showed that the rate of hydrolysis is enhanced by electron-releasing groups, with the reactivity order being OH > OCH₃ > CH₃ > F > H > Cl ~ Br ~ I > CF₃.[1] This supports the general principle that electron-donating groups activate the ring towards reactions that proceed through a protonated intermediate. While this study did not include the ethoxy substituent, the established trend allows for a reasonable prediction of its reactivity relative to the methoxy analog.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 4-Alkoxybenzonitriles (General Procedure)

Objective: To determine and compare the rate of hydrolysis of this compound and 4-Methoxybenzonitrile to their corresponding benzoic acids.

Materials:

  • This compound

  • 4-Methoxybenzonitrile

  • Concentrated Sulfuric Acid (e.g., 10 M)

  • Spectrophotometer

  • Thermostatted water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of this compound and 4-Methoxybenzonitrile in a suitable organic solvent (e.g., dioxane) to ensure solubility.

  • In a series of volumetric flasks, prepare reaction mixtures by adding a known, small aliquot of the nitrile stock solution to a pre-thermostatted solution of 10 M sulfuric acid.

  • Initiate the kinetic run by thoroughly mixing the contents of the flask.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a large volume of water.

  • Monitor the progress of the reaction by measuring the absorbance of the solution at the λmax of the resulting 4-alkoxybenzoic acid using a UV-Vis spectrophotometer.

  • The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

  • Repeat the experiment for both this compound and 4-Methoxybenzonitrile under identical temperature and acid concentration to allow for a direct comparison of their hydrolysis rates.

Logical Relationship of Hydrolysis Reactivity

G cluster_reactants Reactants cluster_properties Electronic Properties cluster_reactivity Predicted Hydrolysis Rate This compound This compound Sigma_p_EtO σₚ = -0.24 This compound->Sigma_p_EtO 4-Methoxybenzonitrile 4-Methoxybenzonitrile Sigma_p_MeO σₚ = -0.27 4-Methoxybenzonitrile->Sigma_p_MeO Rate_EtO Slightly Faster Sigma_p_EtO->Rate_EtO Rate_MeO Slightly Slower Sigma_p_MeO->Rate_MeO

Caption: Predicted relative rates of hydrolysis based on Hammett constants.

Conclusion for the Modern Researcher

For scientists and professionals engaged in drug development and organic synthesis, the choice between incorporating a 4-ethoxy or a 4-methoxybenzonitrile moiety into a target molecule may seem trivial. However, the subtle electronic differences between these two groups can have a discernible impact on reactivity.

Based on the available data and established principles of physical organic chemistry, This compound is predicted to be slightly more reactive towards nucleophilic attack at the nitrile carbon (e.g., hydrolysis) compared to 4-Methoxybenzonitrile . Conversely, the aromatic ring of 4-Methoxybenzonitrile is expected to be slightly more activated towards electrophilic aromatic substitution .

While these differences are generally modest, in multi-step syntheses or in the fine-tuning of a drug candidate's metabolic stability, such small variations can become significant. Therefore, a careful consideration of the desired reaction pathway and the electronic demands of the transition state should guide the selection between these two valuable synthetic building blocks. The provided experimental protocol for hydrolysis serves as a template for researchers to generate their own comparative data for specific reaction conditions, ensuring optimal outcomes in their synthetic endeavors.

Experimental Workflow for Reactivity Comparison

G Start Start Prepare_Solutions Prepare Stock Solutions of Nitriles Start->Prepare_Solutions Setup_Reaction Set up Parallel Reactions (Identical Conditions) Prepare_Solutions->Setup_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) Setup_Reaction->Monitor_Reaction Calculate_Rates Calculate Rate Constants (k_obs) Monitor_Reaction->Calculate_Rates Compare_Data Compare Reactivity Data Calculate_Rates->Compare_Data Conclusion Conclusion Compare_Data->Conclusion

Caption: General workflow for comparing the reaction kinetics.

References

A Comparative Analysis of Benzonitrile Derivatives in Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various benzonitrile derivatives as core components in liquid crystal (LC) materials. The information presented is curated from experimental data found in peer-reviewed literature to assist researchers in selecting appropriate derivatives for specific applications, ranging from high-performance displays to advanced sensor technology.

The inclusion of a terminal cyano group on a rigid molecular core is a well-established strategy for designing calamitic (rod-shaped) liquid crystals with positive dielectric anisotropy, a crucial property for the operation of twisted nematic and other field-effect liquid crystal displays (LCDs). Benzonitrile, with its simple aromatic structure and strong dipole moment, serves as a fundamental building block for many commercially important liquid crystal materials. The performance of these materials can be finely tuned by introducing various substituent groups to the benzonitrile core, influencing key parameters such as the temperature range of the liquid crystal phase, birefringence, dielectric anisotropy, and viscosity.

This guide will delve into a comparative analysis of how different classes of substituents—specifically alkyl, alkoxy, and halogen groups—on the benzonitrile ring system modulate these critical properties.

Impact of Substituents on Mesomorphic and Physical Properties

The structure-property relationship in benzonitrile-based liquid crystals is a central theme in materials science.[1] The type, position, and length of substituent groups can have a profound impact on the delicate balance of intermolecular forces that govern the formation and stability of liquid crystalline phases.

Alkyl and Alkoxy Derivatives

The introduction of flexible alkyl or alkoxy chains at the para-position of the benzonitrile core is a common strategy to induce and control mesomorphism. The length of these chains significantly influences the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Generally, as the chain length increases, the melting point tends to decrease within a homologous series, while the clearing point often shows an odd-even effect, where derivatives with an even number of carbons in the chain have higher clearing points than those with an odd number. This is attributed to the anisotropy of molecular polarizability and its effect on intermolecular interactions.

Halogenated Derivatives

The incorporation of halogen atoms, such as fluorine or chlorine, either on the benzonitrile ring or on attached phenyl rings, is a powerful tool for modifying the dielectric and optical properties of liquid crystals. Lateral fluorine substitution, in particular, can significantly increase the dielectric anisotropy without a substantial penalty in viscosity, making these derivatives highly valuable for low-voltage display applications.

Comparative Performance Data

The following tables summarize key performance metrics for various benzonitrile derivatives based on available experimental data. It is important to note that direct comparison can be challenging due to variations in measurement conditions across different studies.

Derivative ClassExample CompoundNematic Range (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)Viscosity (γ₁) (mPa·s)
Alkyl Benzonitriles 4'-Pentyl-4-cyanobiphenyl (5CB)22.5 - 35.0~0.18~+11.0~24
4'-Octyl-4-cyanobiphenyl (8CB)21.5 - 40.5 (SmA phase also present)~0.15~+9.0-
Alkoxy Benzonitriles 4'-Pentyloxy-4-cyanobiphenyl (5OCB)48.0 - 68.0---
4'-Octyloxy-4-cyanobiphenyl (8OCB)54.5 - 80.0 (SmA phase also present)~0.16~+9.5-
Halogenated Benzonitriles 4-(4'-Fluorobenzoyloxy)benzonitrile-HighHigh-
Laterally Fluorinated Terphenyls-≥ 0.12Negative Δε achievableLow

Note: The data presented are approximate values and can vary depending on the specific experimental conditions (temperature, wavelength, etc.). The viscosity values are for the bulk material and can be significantly different in mixtures.

Experimental Protocols

Accurate characterization of the physical properties of benzonitrile derivatives is crucial for their application in liquid crystal devices. Below are detailed methodologies for key experiments.

Synthesis of 4-Alkyl-4'-Cyanobiphenyls

A common synthetic route to 4-alkyl-4'-cyanobiphenyls involves a Suzuki coupling reaction followed by cyanation.[2][3]

Objective: To synthesize a member of the 4-alkyl-4'-cyanobiphenyl homologous series.

Materials:

  • 4-Bromobiphenyl

  • An appropriate alkyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Copper(I) cyanide

  • Solvent for cyanation (e.g., DMF or NMP)

Procedure:

  • Suzuki Coupling: In a round-bottom flask, dissolve 4-bromobiphenyl, the alkyl boronic acid, and the palladium catalyst in the solvent mixture.

  • Add an aqueous solution of the base to the mixture.

  • Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC or GC).

  • After cooling, perform an aqueous workup to extract the 4-alkylbiphenyl product.

  • Purify the product by column chromatography or recrystallization.

  • Cyanation: Dissolve the purified 4-alkylbiphenyl in a suitable solvent like DMF.

  • Add copper(I) cyanide to the solution.

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.

  • After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts.

  • The product is then extracted with an organic solvent and purified by recrystallization or chromatography to yield the final 4-alkyl-4'-cyanobiphenyl.[4]

Characterization of Mesophase Transitions

The identification and temperature range of liquid crystal phases are determined using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[1][5][6]

Objective: To determine the phase transition temperatures of a benzonitrile derivative.

a) Polarized Optical Microscopy (POM):

  • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarizing microscope.

  • Heat the sample to its isotropic liquid phase.

  • Slowly cool the sample while observing the changes in texture between the crossed polarizers.

  • The appearance of birefringent textures indicates the transition to a liquid crystal phase. The specific texture (e.g., threaded for nematic, focal conic for smectic) helps in identifying the phase.[7]

  • Record the temperatures at which these textural changes occur.

b) Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point.

  • Then, cool the sample at the same rate.

  • Phase transitions will appear as endothermic peaks during heating and exothermic peaks during cooling on the DSC thermogram.

  • The onset temperature of the peak is typically taken as the transition temperature.

Measurement of Dielectric Anisotropy

The dielectric anisotropy (Δε) is a measure of the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[8][9][10]

Objective: To measure the dielectric anisotropy of a nematic liquid crystal.

Materials and Equipment:

  • Liquid crystal cell with a known thickness and electrode area (one with planar alignment for ε⊥ and one with homeotropic alignment for ε∥, or a single cell that can be switched between orientations).

  • LCR meter or impedance analyzer.

  • Function generator and amplifier to apply a bias voltage.

  • Temperature-controlled stage.

Procedure:

  • Fill the liquid crystal cells with the benzonitrile derivative in its isotropic phase via capillary action.

  • Place the cell in the temperature-controlled stage and allow it to stabilize at the desired measurement temperature within the nematic phase.

  • For ε⊥: Use a cell with planar alignment (director parallel to the electrodes). Apply a low-frequency AC voltage (typically 1 kHz) with a small amplitude and measure the capacitance of the cell.

  • For ε∥: Use a cell with homeotropic alignment (director perpendicular to the electrodes) or apply a sufficiently high AC voltage to a planar cell to align the director parallel to the electric field. Measure the capacitance under these conditions.

  • Calculate the dielectric permittivities using the formula C = εε₀A/d, where C is the capacitance, ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap.

  • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[11]

Determination of Birefringence

Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[12] It is commonly measured using an Abbe refractometer.[13][14]

Objective: To measure the birefringence of a nematic liquid crystal.

Equipment:

  • Abbe refractometer with a temperature-controlled prism.

  • Polarizer.

  • Monochromatic light source (e.g., sodium lamp).

Procedure:

  • Apply a thin layer of the liquid crystal sample onto the prism of the Abbe refractometer. A homeotropically aligned sample is required. This can be achieved by treating the prism surfaces with a suitable alignment layer.

  • Place a polarizer between the light source and the refractometer.

  • To measure nₒ: Orient the polarizer so that the light is polarized perpendicular to the optical axis (the director) of the liquid crystal. Measure the refractive index as you would for an isotropic liquid.

  • To measure nₑ: Rotate the polarizer by 90 degrees so that the light is polarized parallel to the optical axis. Measure the refractive index.

  • The birefringence is the difference between these two values: Δn = nₑ - nₒ.

Viscosity Measurement

The rotational viscosity (γ₁) is a key parameter that influences the switching speed of a liquid crystal display. It can be measured using various techniques, including capillary viscometry with an Ubbelohde viscometer.[15][16][17][18]

Objective: To determine the kinematic viscosity of a liquid crystal.

Equipment:

  • Ubbelohde viscometer.

  • Constant temperature water bath.

  • Stopwatch.

Procedure:

  • Clean and dry the Ubbelohde viscometer thoroughly.

  • Introduce a precise volume of the liquid crystal sample into the viscometer.

  • Place the viscometer in the constant temperature water bath and allow it to reach thermal equilibrium.

  • Apply suction to draw the liquid up through the capillary into the measuring bulb.

  • Release the suction and measure the time it takes for the meniscus of the liquid to fall between the two calibrated marks on the measuring bulb.

  • The kinematic viscosity (ν) is calculated using the equation ν = K * t, where K is the viscometer constant and t is the flow time.

  • The dynamic viscosity (η) can be calculated if the density (ρ) of the liquid crystal is known, using the relation η = ν * ρ.[19]

Visualizing Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual relationships in the study of benzonitrile-based liquid crystals.

StructurePropertyRelationship cluster_Core Benzonitrile Core cluster_Substituents Substituents cluster_Properties Liquid Crystal Properties Core C₆H₅CN Alkyl Alkyl Chains (-CnH2n+1) Core->Alkyl Functionalization Alkoxy Alkoxy Chains (-OCnH2n+1) Core->Alkoxy Functionalization Halogen Halogens (-F, -Cl) Core->Halogen Functionalization NematicRange Nematic Range Alkyl->NematicRange Influences Viscosity Viscosity (γ₁) Alkyl->Viscosity Influences Alkoxy->NematicRange Influences Birefringence Birefringence (Δn) Alkoxy->Birefringence Influences Halogen->Birefringence Strongly Influences DielectricAnisotropy Dielectric Anisotropy (Δε) Halogen->DielectricAnisotropy Strongly Influences

Caption: Structure-Property Relationships in Benzonitrile Liquid Crystals.

ExperimentalWorkflow cluster_Synthesis Synthesis & Purification cluster_Characterization Physicochemical Characterization cluster_Analysis Data Analysis Synthesis Synthesis of Benzonitrile Derivative Purification Purification (Recrystallization, Chromatography) Synthesis->Purification POM Polarized Optical Microscopy (POM) Purification->POM DSC Differential Scanning Calorimetry (DSC) Purification->DSC Dielectric Dielectric Spectroscopy Purification->Dielectric Refractometry Abbe Refractometry Purification->Refractometry Viscometry Viscometry Purification->Viscometry PhaseID Phase Identification & Transition Temps POM->PhaseID DSC->PhaseID Properties Determination of Δε, Δn, γ₁ Dielectric->Properties Refractometry->Properties Viscometry->Properties

Caption: Experimental Workflow for Characterizing Benzonitrile Liquid Crystals.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of Ethoxybenzonitrile and Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 4-ethoxybenzonitrile and 4-methoxybenzonitrile. This guide provides a detailed examination of their ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectroscopic data, supported by standardized experimental protocols.

In the realm of organic chemistry and drug discovery, subtle structural modifications can profoundly impact a molecule's physicochemical properties and biological activity. This guide delves into a comparative spectroscopic analysis of two closely related benzonitrile derivatives: this compound and 4-methoxybenzonitrile. By examining their distinct signatures across various spectroscopic techniques, we aim to provide a clear and objective resource for their identification, characterization, and differentiation.

At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and 4-methoxybenzonitrile.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.58d2HAr-H (ortho to CN)
6.91d2HAr-H (ortho to OEt)
4.07q2H-OCH₂CH₃
1.43t3H-OCH₂CH₃
4-Methoxybenzonitrile 7.58d2HAr-H (ortho to CN)[1]
6.95d2HAr-H (ortho to OMe)[1]
3.86s3H-OCH₃[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 163.2Ar-C-O
133.9Ar-H (ortho to CN)
119.2-C≡N
115.2Ar-H (ortho to OEt)
104.6Ar-C-CN
64.0-OCH₂CH₃
14.6-OCH₂CH₃
4-Methoxybenzonitrile 162.8Ar-C-O[1]
133.9Ar-H (ortho to CN)[1]
119.2-C≡N[1]
114.7Ar-H (ortho to OMe)[1]
103.9Ar-C-CN[1]
55.5-OCH₃[1]

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(C≡N)ν(C-O) aromaticν(C-H) aromaticν(C-H) aliphatic
This compound ~2225~1255~3050~2980, ~2930
4-Methoxybenzonitrile ~2228~1258~3075~2965, ~2842

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 147[2]118, 103, 90, 76
4-Methoxybenzonitrile 133[3]118, 103, 90, 76

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε)
This compound ~245, ~280Not readily available
4-Methoxybenzonitrile 246, 279, 286[4]Not readily available

Experimental Workflow and Methodologies

A standardized approach is crucial for obtaining reliable and comparable spectroscopic data. The following diagram illustrates a general workflow for the spectroscopic analysis of organic compounds.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis start Obtain Pure Sample dissolve Dissolve in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (UV-Vis, IR) start->dissolve prepare Prepare sample for analysis (e.g., NMR tube, cuvette, KBr pellet) dissolve->prepare nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy uv UV-Vis Spectroscopy ms Mass Spectrometry process Process raw data (e.g., Fourier transform, baseline correction) nmr->process ir->process uv->process ms->process interpret Interpret spectra and assign signals process->interpret compare Compare with literature data and between compounds interpret->compare

Caption: General workflow for the spectroscopic analysis of organic compounds.

Detailed Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters: Acquire spectra on a 400 MHz NMR spectrometer. For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, employ a proton-decoupled pulse sequence.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts relative to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet for background correction.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and generate a mass spectrum, plotting ion abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorbance spectrum over a range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Structural Comparison and Spectroscopic Interpretation

The structural difference between this compound and 4-methoxybenzonitrile lies in the alkoxy group attached to the benzene ring. This seemingly minor variation leads to discernible differences in their spectroscopic data.

G cluster_1 Key Spectroscopic Differences methoxy 4-Methoxybenzonitrile (C₈H₇NO) nmr_diff ¹H NMR Additional ethyl signals (quartet & triplet) Slight upfield shift of ortho protons ¹³C NMR Additional ethyl carbon signals Slight shift in aromatic carbons ir_diff IR Additional C-H stretching and bending vibrations from the ethyl group ms_diff Mass Spec Higher molecular ion peak (m/z 147 vs 133) Different fragmentation pattern due to ethyl group uv_diff UV-Vis Minor shifts in λmax due to slight change in electronic environment ethoxy This compound (C₉H₉NO)

References

A Comparative Guide to the Characterization of 4-Ethoxybenzonitrile and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of the characterization data for 4-Ethoxybenzonitrile and its structural analogs, 4-Methoxybenzonitrile and 4-Isopropoxybenzonitrile. The information presented herein, including detailed experimental protocols and tabulated data, is intended to aid in the validation and selection of these compounds for various research and development applications.

Introduction to 4-Alkoxybenzonitriles

4-Alkoxybenzonitriles are a class of organic compounds characterized by a nitrile group and an alkoxy group attached to a benzene ring at the para position. These compounds serve as versatile building blocks in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. The nature of the alkoxy group can significantly influence the physicochemical properties and reactivity of the molecule, making a thorough characterization essential for its intended application.

Comparative Analysis of Characterization Data

This section provides a detailed comparison of the key physical and spectroscopic properties of this compound, 4-Methoxybenzonitrile, and 4-Isopropoxybenzonitrile. The data has been compiled from various reputable sources to ensure accuracy and reliability.

Physical Properties

The melting and boiling points are fundamental physical constants that provide a preliminary assessment of a compound's purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₉H₉NO147.1756-58262.5 ± 9.0
4-Methoxybenzonitrile C₈H₇NO133.1557-60[1][2]256-257[1][2]
4-Isopropoxybenzonitrile C₁₀H₁₁NO161.20Not availableNot available
Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and functional groups present in a compound.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Compound¹H NMR Chemical Shifts (δ, ppm)
This compound 7.58 (d, 2H), 6.94 (d, 2H), 4.09 (q, 2H), 1.43 (t, 3H)
4-Methoxybenzonitrile 7.58 (d, J = 8.0Hz, 2H), 6.95 (d, J = 8.0Hz, 2H), 3.86 (s, 3H)[3]
4-Isopropoxybenzonitrile 7.56 (d, 2H), 6.92 (d, 2H), 4.65 (sept, 1H), 1.36 (d, 6H)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound¹³C NMR Chemical Shifts (δ, ppm)
This compound 162.4, 133.9, 119.2, 115.2, 104.5, 64.2, 14.6
4-Methoxybenzonitrile 162.8, 133.9, 119.2, 114.7, 103.9, 55.5[3]
4-Isopropoxybenzonitrile 161.8, 133.9, 119.4, 116.3, 105.2, 70.6, 21.9

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundKey FT-IR Peaks (cm⁻¹)
This compound ~2225 (C≡N stretch), ~1605 (C=C aromatic stretch), ~1250 (C-O-C stretch)
4-Methoxybenzonitrile ~2220 (C≡N stretch), ~1605 (C=C aromatic stretch), ~1255 (C-O-C stretch)
4-Isopropoxybenzonitrile ~2224 (C≡N stretch), ~1606 (C=C aromatic stretch), ~1248 (C-O-C stretch)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (m/z)
This compound 147.07
4-Methoxybenzonitrile 133.05[1]
4-Isopropoxybenzonitrile 161.08

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Procedure:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Procedure:

  • A small volume of the liquid is placed in a micro boiling point tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the micro boiling point tube.

  • The assembly is heated in a suitable bath.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the molecule.

Procedure:

  • A small amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • The solution is transferred to an NMR tube.

  • The NMR spectrum is acquired using a spectrometer with an appropriate magnetic field strength.

  • The resulting spectrum is processed and analyzed to determine chemical shifts, coupling constants, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr) or analyzed using an ATR accessory.

  • The sample is placed in the FT-IR spectrometer.

  • The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • A dilute solution of the sample is prepared in a suitable volatile solvent.

  • The solution is introduced into the mass spectrometer.

  • The sample is ionized using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the characterization of an organic compound like this compound.

Characterization_Workflow General Workflow for Compound Characterization cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical & Spectroscopic Characterization cluster_analysis Data Analysis & Validation Synthesis Synthesis of 4-Alkoxybenzonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP_BP Melting Point & Boiling Point Determination Purification->MP_BP Purity Assessment NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Elucidation IR FT-IR Spectroscopy Purification->IR Functional Group Analysis MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Spectral Interpretation & Data Comparison MP_BP->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Validation Validation against Reference Data Data_Analysis->Validation Conclusion Confirmed Structure & Purity Validation->Conclusion Signaling_Pathway Hypothetical Signaling Pathway Modulation Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Drug This compound Derivative Drug->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

References

A Comparative Spectroscopic Analysis of 4-Ethoxybenzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of 4-Ethoxybenzonitrile, with a comparative analysis against 4-Methoxybenzonitrile and 4-Isopropylbenzonitrile. This guide provides a comprehensive cross-reference of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data.

This publication offers a detailed comparison of the spectral data for this compound and two structurally related alternatives, 4-Methoxybenzonitrile and 4-Isopropylbenzonitrile. By presenting key spectral features in a clear, tabular format and providing detailed experimental protocols, this guide aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound, 4-Methoxybenzonitrile, and 4-Isopropylbenzonitrile.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound Predicted: ~2225 (C≡N stretch), ~1605, 1575, 1500 (aromatic C=C stretch), ~1250 (asymmetric C-O-C stretch), ~1040 (symmetric C-O-C stretch), ~2980, 2930, 2870 (C-H stretch)
4-Methoxybenzonitrile 2220 (C≡N stretch), 1605, 1580, 1510 (aromatic C=C stretch), 1260 (asymmetric C-O-C stretch), 1030 (symmetric C-O-C stretch), 2940, 2840 (C-H stretch)[1]
4-Isopropylbenzonitrile 2227 (C≡N stretch), 1607, 1504 (aromatic C=C stretch), 2967, 2932, 2872 (C-H stretch)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Coupling Constant (J) Hz
This compound Predicted: ~7.6 (d, 2H, J ≈ 8.8), ~6.9 (d, 2H, J ≈ 8.8), ~4.1 (q, 2H, J ≈ 7.0), ~1.4 (t, 3H, J ≈ 7.0)
4-Methoxybenzonitrile 7.58 (d, 2H, J = 8.0), 6.95 (d, 2H, J = 8.0), 3.86 (s, 3H)
4-Isopropylbenzonitrile 7.55 (d, 2H, J = 8.4), 7.32 (d, 2H, J = 8.4), 3.00 (septet, 1H, J = 6.9), 1.25 (d, 6H, J = 6.9)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Predicted: ~162, ~134, ~119, ~115, ~104, ~64, ~15
4-Methoxybenzonitrile 162.8, 133.9, 119.2, 114.7, 103.9, 55.5
4-Isopropylbenzonitrile 153.8, 132.6, 127.2, 119.3, 108.9, 34.4, 23.7

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 147132, 118, 103, 90, 76
4-Methoxybenzonitrile 133118, 103, 90, 77
4-Isopropylbenzonitrile 145130, 116, 103, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize the compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method is employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. For liquid samples, a thin film is cast between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the KBr pellet (without the sample) or the clean salt plates is recorded to subtract atmospheric and instrumental interferences.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule by observing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: The sample tube is placed in the NMR probe. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans is typically required.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts, signal multiplicities (splitting patterns), coupling constants, and integration values (for ¹H NMR) are analyzed to determine the structure of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid or low-volatility liquid samples, or through a gas chromatograph (GC-MS) for volatile samples. The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺·). The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern serves as a "fingerprint" that can be compared to spectral libraries for identification.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of an organic compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Organic Compound (e.g., this compound) IR FT-IR Spectroscopy Sample->IR Acquire Spectrum NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Acquire Spectra MS Mass Spectrometry (EI-MS) Sample->MS Acquire Spectrum IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Compound Identification & Structural Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

A Comparative Guide to Benzonitrile Derivatives in Organic Light-Emitting Diodes (OLEDs): Performance Analysis and Future Outlook for 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics continues to be a fertile ground for innovation, with Organic Light-Emitting Diodes (OLEDs) at the forefront of display and lighting technologies. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transporting layers. While a vast array of organic molecules has been explored, benzonitrile derivatives have emerged as a promising class of materials, often utilized as emitters or hosts in high-efficiency OLEDs.

This guide provides a comparative analysis of the performance of various benzonitrile derivatives in OLEDs. Although direct experimental data for 4-Ethoxybenzonitrile in OLED applications is not yet prevalent in published literature, this document serves to benchmark the performance of structurally related compounds. This comparison will provide a predictive framework for the potential of this compound and guide future research in the development of novel OLED materials.

Benzonitrile-based molecules are frequently employed in thermally activated delayed fluorescence (TADF) materials, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1][2][3] The electron-withdrawing nature of the nitrile group, combined with various electron-donating moieties, allows for the tuning of photophysical properties to achieve emission across the visible spectrum.[1][4]

Comparative Performance of Benzonitrile Derivatives in OLEDs

The following table summarizes the performance of several reported benzonitrile derivatives in OLED devices. These compounds showcase the potential of the benzonitrile core in achieving high efficiency and brightness. The data presented here is compiled from various studies and serves as a benchmark for evaluating new materials like this compound.

CompoundRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Brightness (cd/m²)Emission ColorReference
Phenoxazine and Acridan containing Benzonitrile DerivativeEmitter (non-doped)1.6 - 51200 - 22600---INVALID-LINK--
2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB)Host26.1 (sky-blue PhOLED), 31.1 (MR-TADF)-Blue--INVALID-LINK--
Donor-Acceptor-Donor' (D-A-D') Fluorinated Benzonitrile CompoundsEmitter (TADF)--Tunable--INVALID-LINK--
Pyrimidine-5-carbonitrile and Carbazole containing EmittersEmitter (TADF)12.8 (non-doped), 14 (doped)-Sky-blue--INVALID-LINK--

Experimental Protocols

To ensure a standardized comparison of new materials like this compound, a consistent experimental methodology is crucial. The following is a generalized protocol for the fabrication and characterization of a multi-layer, small-molecule OLED using vacuum thermal evaporation.

OLED Fabrication Protocol
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried using a stream of high-purity nitrogen.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole-injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO surface by vacuum thermal evaporation.

  • Hole Transport Layer (HTL) Deposition: Subsequently, a hole-transporting material, like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited.

  • Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with the benzonitrile derivative (e.g., this compound), is co-evaporated from separate sources. The doping concentration is a critical parameter to be optimized. For non-doped devices, only the emitter is deposited.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as tris(8-hydroxyquinolinato)aluminium (Alq3), is then deposited.

  • Electron Injection Layer (EIL) Deposition: A thin layer of a material with a low work function, like lithium fluoride (LiF), is deposited to facilitate electron injection.

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is evaporated to complete the device structure.

OLED Characterization Protocol
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the fabricated OLEDs are measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: The emission spectra of the devices at different operating voltages are recorded using a spectroradiometer.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: The color of the emitted light is quantified using the CIE 1931 color space coordinates, determined from the EL spectrum.

  • Device Lifetime: The operational stability of the OLED is assessed by monitoring the decrease in luminance over time at a constant current density.

Visualizing the Process and Structure

To better understand the experimental workflow and the fundamental structure of an OLED, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_characterization Device Characterization Cleaning ITO Substrate Cleaning Drying Nitrogen Drying Cleaning->Drying HIL Hole Injection Layer Drying->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host + Benzonitrile Derivative) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode JVL J-V-L Measurement Cathode->JVL EL EL Spectrum Analysis JVL->EL Lifetime Lifetime Testing JVL->Lifetime EQE EQE Calculation EL->EQE

Experimental workflow for OLED fabrication and characterization.

OLED_Structure cluster_device Simplified OLED Structure cluster_charge Charge Carrier Movement Cathode Cathode (-) EIL Electron Injection Layer Cathode->EIL ETL Electron Transport Layer EIL->ETL EML Emissive Layer ETL->EML HTL Hole Transport Layer EML->HTL light Light Emission EML->light HIL Hole Injection Layer HTL->HIL Anode Anode (+) HIL->Anode Substrate Substrate (Glass/Plastic) Anode->Substrate electron Electrons electron->EML e- hole Holes hole->EML h+

Schematic of a multilayer OLED device structure.

Future Perspectives for this compound

The performance of the benzonitrile derivatives presented suggests that this compound could be a viable candidate for OLED applications. The ethoxy group is an electron-donating substituent which, when attached to the benzonitrile core, could influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification could potentially lead to desirable emission colors and charge transport properties.

Future research should focus on the synthesis and purification of this compound, followed by a thorough investigation of its photophysical properties, including its photoluminescence quantum yield and solubility. Subsequent incorporation into OLED devices, following the experimental protocols outlined above, will be essential to determine its electroluminescence performance and benchmark it against the alternatives discussed in this guide. The exploration of this compound and its isomers could pave the way for a new generation of efficient and stable OLED materials.

References

Assessing the Purity of Synthesized 4-Ethoxybenzonitrile: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 4-Ethoxybenzonitrile, a key intermediate in various synthetic pathways. The guide includes detailed experimental protocols, comparative data, and a visual representation of the analytical workflow.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical method for purity determination depends on various factors, including the properties of the analyte and its potential impurities, the required accuracy and precision, and practical considerations such as sample throughput and cost. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose. However, orthogonal methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) provide valuable complementary information.

Table 1: Comparison of HPLC, GC, and qNMR for Purity Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[2]Intrinsic quantitative method where the signal intensity is directly proportional to the number of atomic nuclei.[3]
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Advantages - Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[4]- High resolution and sensitivity.[5]- Well-established for pharmaceutical analysis.- High sensitivity for volatile impurities.[5]- Faster analysis times for volatile compounds.[2]- Cost-effective instrumentation.[2]- Primary analytical method providing absolute purity without a specific reference standard of the analyte.[6]- Non-destructive.- Provides structural information.
Disadvantages - Requires a reference standard for the main component for accurate quantification.- Can be influenced by the UV response factors of impurities.[6]- Limited to volatile and thermally stable compounds.[4]- Derivatization may be required for polar compounds.- Lower sensitivity compared to chromatographic methods.[3]- Higher instrumentation cost.- Requires a certified internal standard for absolute quantification.[7]

High-Performance Liquid Chromatography (HPLC) for this compound Purity

A well-developed HPLC method is crucial for separating this compound from potential impurities that may arise during its synthesis. Common impurities could include unreacted starting materials such as 4-hydroxybenzonitrile, by-products from side reactions, or degradation products. The choice of the stationary phase (column) is critical for achieving optimal separation.

Table 2: Hypothetical Performance Data of Different HPLC Columns for the Analysis of this compound and Potential Impurities

Note: The data presented is hypothetical and intended for illustrative purposes to highlight the comparative performance of different columns.

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnPentafluorophenyl (PFP) Column
Retention Time of this compound (min) 8.59.27.8
Resolution (this compound / 4-hydroxybenzonitrile) 2.12.53.2
Resolution (this compound / Unknown Impurity 1) 1.82.22.8
Tailing Factor for this compound 1.31.11.0
Theoretical Plates 12,00015,00018,000

Experimental Protocol: HPLC Purity Assessment of this compound

This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. Phenyl-Hexyl or PFP columns can be explored for improved selectivity.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or phosphoric acid.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the synthesized this compound sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.

    • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetononitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

3. Data Analysis:

The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound using HPLC.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Purity Calculation A Weigh Synthesized This compound B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC System C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (240 nm) E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Purity (Area % Method) G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Assessment of this compound.

Conclusion

While HPLC stands out as a robust and versatile technique for the routine purity assessment of synthesized this compound, a comprehensive evaluation often benefits from employing orthogonal methods. Gas Chromatography can be a valuable tool for detecting volatile impurities, and Quantitative NMR offers a primary method for determining absolute purity without the need for a specific reference standard. The selection of the most appropriate analytical strategy should be based on the specific requirements of the analysis, the nature of potential impurities, and the desired level of accuracy.

References

A Comparative Guide to the Thermal Stability of Fluorinated vs. Non-Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability in Drug Development and Materials Science

Thermal stability is a critical parameter in the development of pharmaceuticals and advanced materials. For active pharmaceutical ingredients (APIs), high thermal stability is essential for ensuring a long shelf life, maintaining efficacy, and preventing the formation of degradation products during storage and processing. In materials science, the thermal robustness of organic molecules is paramount for applications in high-performance polymers, electronics, and aerospace, where materials are often subjected to extreme temperatures.

Benzonitriles are a class of aromatic compounds that serve as versatile building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals and functional materials. The introduction of fluorine atoms into organic molecules is a common strategy to enhance various properties, including metabolic stability, lipophilicity, and, notably, thermal stability. This guide focuses on the comparative thermal stability of benzonitrile and 4-fluorobenzonitrile.

The Impact of Fluorination on Molecular Stability

The enhanced thermal stability of fluorinated organic compounds can be attributed to the high strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 116 kcal/mol. This is significantly higher than the bond dissociation energy of a carbon-hydrogen (C-H) bond (around 99 kcal/mol). The substitution of hydrogen with fluorine in an aromatic ring, as in the case of 4-fluorobenzonitrile, introduces this highly stable bond, which can increase the overall thermal robustness of the molecule.

While direct TGA data for a simple comparison of benzonitrile and 4-fluorobenzonitrile is scarce, the trend of increased thermal stability with fluorination is well-documented in polymers derived from these monomers. For instance, studies on fluorinated poly(aryl ether)s and phthalonitrile resins, which incorporate fluorinated benzonitrile units, consistently report higher decomposition temperatures compared to their non-fluorinated analogs. This suggests that the stabilizing effect of fluorine is retained at the molecular level.

Comparative Thermal Stability Data (Hypothetical)

The following table is a template designed for researchers to populate with their own experimental data obtained from thermogravimetric analysis (TGA). Based on the principles discussed, it is anticipated that 4-fluorobenzonitrile will exhibit a higher onset decomposition temperature than benzonitrile.

CompoundMolecular FormulaOnset Decomposition Temperature (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)Residual Mass at 600°C (%)
BenzonitrileC₇H₅NData to be determinedData to be determinedData to be determined
4-FluorobenzonitrileC₇H₄FNData to be determinedData to be determinedData to be determined

Experimental Protocols

To obtain the data for the table above, the following experimental protocol for thermogravimetric analysis (TGA) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine and compare the thermal stability of benzonitrile and 4-fluorobenzonitrile by measuring their mass loss as a function of temperature under a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzonitrile or 4-fluorobenzonitrile sample into a clean, tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Allow the instrument to equilibrate at a starting temperature of 30 °C.

  • Thermal Program:

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • From the resulting TGA curve (mass vs. temperature), determine the following:

      • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent with the tangent of the steepest mass loss.

      • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest. This corresponds to the peak of the derivative thermogravimetric (DTG) curve.

      • Residual Mass: The percentage of the initial mass remaining at the end of the experiment (e.g., at 600 °C).

Visualization of the Fluorination Effect

The following diagram illustrates the logical relationship between the introduction of fluorine, the resulting increase in bond strength, and the expected enhancement of thermal stability.

G cluster_0 Molecular Modification cluster_1 Bond Properties cluster_2 Resulting Thermal Property Benzonitrile Benzonitrile (C-H bonds) Fluorination Fluorine Substitution Benzonitrile->Fluorination CH_Bond Lower Bond Energy (C-H) Benzonitrile->CH_Bond Fluorobenzonitrile 4-Fluorobenzonitrile (C-F bond) Fluorination->Fluorobenzonitrile CF_Bond Higher Bond Energy (C-F) Fluorobenzonitrile->CF_Bond Lower_Stability Lower Thermal Stability CH_Bond->Lower_Stability Higher_Stability Higher Thermal Stability CF_Bond->Higher_Stability

Caption: The effect of fluorination on the thermal stability of benzonitrile.

Conclusion

Based on fundamental principles of chemical bonding, it is predicted that 4-fluorobenzonitrile will exhibit greater thermal stability than non-fluorinated benzonitrile. The strong carbon-fluorine bond in the fluorinated compound requires more energy to break, leading to a higher decomposition temperature. This anticipated trend is supported by observations in polymeric systems where fluorination consistently enhances thermal performance. For a definitive quantitative comparison of the small molecules, direct experimental analysis using the provided TGA protocol is recommended. The resulting data will be invaluable for researchers and professionals in drug development and materials science who rely on a thorough understanding of the thermal properties of their chemical building blocks.

evaluation of 4-Ethoxybenzonitrile as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutic agents. 4-Ethoxybenzonitrile, a versatile aromatic nitrile, offers a unique combination of properties that make it an attractive scaffold in medicinal chemistry. This guide provides an objective comparison of this compound with common alternative building blocks, supported by experimental data and detailed protocols, to aid in its evaluation for drug discovery programs.

Introduction to this compound and its Role in Medicinal Chemistry

This compound belongs to the class of benzonitrile derivatives, which are recognized as "privileged structures" in drug discovery due to their prevalence in a wide range of biologically active molecules.[1] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the ethoxy group can influence the compound's lipophilicity, metabolic stability, and target engagement. This strategic combination allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

Comparison with Alternative Building Blocks

The performance of this compound as a building block is best understood in the context of its alternatives. This section compares its utility in common synthetic transformations and its impact on biological activity against other 4-substituted benzonitriles, namely 4-methoxybenzonitrile, 4-chlorobenzonitrile, and 4-(trifluoromethoxy)benzonitrile.

Synthetic Utility: A Focus on Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The following table summarizes the typical yields for the coupling of various 4-substituted aryl halides with phenylboronic acid, providing an indication of their relative reactivity.

Aryl Halide/PseudohalideCoupling PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
4-IodobenzonitrilePhenylboronic acidPd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃10012~95%
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃10012~90%
4-ChlorobenzonitrilePhenylboronic acidPd-PEPPSI-CMPMeOHK₂CO₃801292%[2]
4-Bromoanisole (Methoxy analog)Phenylboronic acidPd-bpydc-LnAqueousK₂CO₃70-up to 97%[3]

The choice of the 4-substituent can influence the reactivity of the aryl halide in Suzuki-Miyaura coupling. Generally, the reactivity follows the order I > Br > OTf >> Cl.[4] While direct comparative data for this compound is limited, its electronic properties are similar to 4-methoxybenzonitrile, suggesting comparable reactivity in palladium-catalyzed cross-coupling reactions.

Impact on Biological Activity: A Kinase Inhibition Case Study

The 4-substituent on a benzonitrile scaffold can significantly impact the biological activity of the final compound by influencing binding interactions with the target protein. While a direct comparative study for a series of kinase inhibitors varying only the 4-substituent on a benzonitrile core is not available in the public domain, data from broader kinase inhibitor profiling can provide insights. For instance, the IC50 values of various kinase inhibitors against different cell lines show a wide range of potencies, which are influenced by the overall molecular structure, including substituents on aromatic rings.[5]

Generally, the ethoxy group, being slightly larger and more lipophilic than a methoxy group, may offer advantages in terms of filling hydrophobic pockets within a protein's active site. The trifluoromethoxy group, with its strong electron-withdrawing nature, can significantly alter the electronic properties of the molecule and potentially improve metabolic stability.[2] A chloro substituent can also enhance binding through halogen bonding and increase lipophilicity.[6]

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter, and the 4-substituent on a benzonitrile ring can be a key determinant. Alkoxy groups, such as methoxy and ethoxy, can be susceptible to O-dealkylation by cytochrome P450 enzymes in the liver.[7] The rate of metabolism can be influenced by the nature of the alkyl group. While direct comparative data for this compound is scarce, studies on related structures suggest that such moieties can be metabolically labile.[8] Replacing an alkoxy group with a more metabolically robust substituent, such as a trifluoromethoxy group, is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic profile.

Experimental Protocols

Synthesis of this compound from 4-Hydroxybenzonitrile

This protocol describes a standard Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzonitrile

  • Iodoethane or Bromoethane

  • Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add iodoethane or bromoethane (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a gentle reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If acetone is used as the solvent, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If DMF is the solvent, pour the reaction mixture into deionized water and extract with ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide (e.g., a 4-halobenzonitrile derivative) with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add deionized water to the reaction mixture and extract with ethyl acetate.

  • Separate the organic layer and wash it with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Coupling s1 4-Hydroxybenzonitrile + Iodoethane s2 Williamson Ether Synthesis (K2CO3, Acetone) s1->s2 s3 Purification s2->s3 s4 This compound s3->s4 c1 4-Bromo/Iodo-benzonitrile derivative + Arylboronic acid s4->c1 Use as Building Block c2 Pd-catalyzed Cross-Coupling (Pd(PPh3)4, Base) c1->c2 c3 Purification c2->c3 c4 Biaryl Product c3->c4

Caption: A simplified workflow for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

sar_relationship cluster_core Benzonitrile Core cluster_properties Physicochemical & Biological Properties core 4-Substituted Benzonitrile reactivity Reactivity in Coupling Reactions core->reactivity potency Biological Potency (e.g., IC50) core->potency metabolism Metabolic Stability core->metabolism substituent 4-Substituent (-OEt, -OMe, -Cl, -OCF3) substituent->core

References

Safety Operating Guide

Proper Disposal of 4-Ethoxybenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 4-Ethoxybenzonitrile are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.

Immediate Safety and Handling Protocols

This compound (CAS No. 25117-74-2) is classified as a harmful and irritant substance.[1] It is harmful if inhaled, comes into contact with skin, or is swallowed, and can cause irritation to the eyes, respiratory system, and skin.[1] Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with the specific laboratory procedures being performed should guide the selection of appropriate PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.
Hand Protection Chemically resistant gloves, such as nitrile, butyl, or neoprene, must be worn. Gloves should be inspected before each use and disposed of properly after handling the chemical.
Body Protection A laboratory coat is the minimum requirement. For procedures involving larger quantities or a high potential for splashing, chemical-resistant coveralls or an apron should be utilized.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A 1. Waste Identification (Solid vs. Liquid) B 2. Select Compatible Waste Container A->B C 3. Proper Labeling of Waste Container B->C D 4. Segregate from Incompatible Waste C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Arrange for Professional Disposal Pickup E->F

Figure 1: Workflow for the proper disposal of this compound waste.

1. Waste Identification and Segregation:

  • Solid Waste: Unused this compound, contaminated personal protective equipment (gloves, etc.), and absorbent materials from spill cleanups should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with incompatible waste streams. Nitriles are incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

2. Waste Container Selection:

  • Use only containers that are chemically compatible with nitriles. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure the container has a secure, leak-proof lid.

  • The container must be in good condition, free from cracks or deterioration.

3. Labeling:

  • Immediately label the waste container with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the first waste was added to the container.

4. Interim Storage:

  • Store the sealed and labeled waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of waste generation.

  • Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.

5. Professional Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS or contractor with accurate information about the waste composition.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

SpillResponse A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess the Spill (Minor vs. Major) B->C D Minor Spill: Lab Personnel Cleanup C->D Minor E Major Spill: Contact EHS/Emergency Services C->E Major F Don Appropriate PPE D->F G Contain the Spill F->G H Absorb/Neutralize G->H I Collect Waste H->I J Decontaminate Area I->J K Dispose of Waste as Hazardous I->K J->K

Figure 2: Logical flow for responding to a this compound spill.

Minor Spill (Contained, small quantity):

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using absorbent pads or other suitable materials.

  • Gently sweep up the solid material or absorb the liquid, working from the outside in. Avoid creating dust.

  • Place the absorbed material into a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (Large quantity, uncontained, or in a poorly ventilated area):

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • If the substance is volatile, close the laboratory door to contain vapors.

  • Contact your institution's EHS or emergency response team from a safe location. Provide details of the spill, including the chemical name and approximate quantity.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures and seek immediate medical attention.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.